Stigmasta-4,22-diene-3beta,6beta-diol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C29H48O2 |
|---|---|
Molecular Weight |
428.7 g/mol |
IUPAC Name |
17-(5-ethyl-6-methylhept-3-en-2-yl)-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol |
InChI |
InChI=1S/C29H48O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-17-27(31)26-16-21(30)12-14-29(26,6)25(22)13-15-28(23,24)5/h8-9,16,18-25,27,30-31H,7,10-15,17H2,1-6H3 |
InChI Key |
YLQCVNVIULEHRQ-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to Stigmasta-4,22-diene-3β,6β-diol: Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stigmasta-4,22-diene-3β,6β-diol is a phytosterol, a class of naturally occurring steroid alcohols found in plants, algae, and fungi. These compounds are of significant interest to the scientific community due to their diverse biological activities and potential therapeutic applications. This technical guide provides an in-depth overview of the known natural sources of Stigmasta-4,22-diene-3β,6β-diol, detailed experimental protocols for its isolation and characterization, and a summary of its biological activities, with a focus on its potential in drug development.
Natural Sources of Stigmasta-4,22-diene-3β,6β-diol
While a wide variety of sterols have been isolated from numerous plant species, the documented natural sources of Stigmasta-4,22-diene-3β,6β-diol are relatively specific. The primary source identified in the literature is the plant genus Clerodendrum.
Plant Sources
Clerodendrum, a genus of flowering plants in the family Lamiaceae, is a rich source of various phytochemicals, including terpenoids, flavonoids, and steroids.[1][2] Several species within this genus have been investigated for their chemical constituents and pharmacological properties.[1][3]
Specifically, Clerodendrum phlomidis has been identified as a natural source of a sterol referred to as "clerosterol," which has been characterized as Stigmasta-4,22-diene-3β,6β-diol.[4][5][6] This shrub is found in south-east Asia and is used in traditional medicine systems in India, China, and other regions for treating a variety of ailments.[7] The roots and leaves of C. phlomidis are reported to contain a high concentration of sterols.[5][8]
While other Clerodendrum species are known to produce a diverse array of sterols, the explicit isolation of Stigmasta-4,22-diene-3β,6β-diol has been most clearly documented from C. phlomidis.[9][10]
Table 1: Natural Sources of Stigmasta-4,22-diene-3β,6β-diol and Related Compounds
| Compound Name | Natural Source | Plant Part | Reference(s) |
| Stigmasta-4,22-diene-3β,6β-diol (Clerosterol) | Clerodendrum phlomidis | Roots, Leaves | [4][5][6] |
| Clerosterol (B1233290) palmityl ester | Clerodendrum phlomidis | Leaves | [11] |
| Various Phytosterols (B1254722) | Clerodendrum species | Aerial parts, Roots, Leaves | [1][2][9] |
Note: Quantitative data on the specific concentration of Stigmasta-4,22-diene-3β,6β-diol in Clerodendrum phlomidis is not extensively available in the public domain and requires further dedicated analytical studies.
Experimental Protocols
The isolation and characterization of Stigmasta-4,22-diene-3β,6β-diol from its natural sources involve a series of well-established phytochemical techniques. The following is a generalized protocol based on methods described for the isolation of sterols from Clerodendrum species.
Extraction
-
Sample Preparation: The plant material (e.g., roots or leaves of Clerodendrum phlomidis) is collected, authenticated, and shade-dried. The dried material is then coarsely powdered.
-
Defatting: The powdered plant material is first defatted by extraction with a non-polar solvent like petroleum ether or n-hexane to remove lipids and other non-polar constituents.[8] This is typically done using a Soxhlet apparatus or by maceration.
-
Extraction of Sterols: The defatted plant material is then extracted with a more polar solvent, such as methanol (B129727) or ethanol, using a Soxhlet apparatus or maceration.[7][8] This step extracts the sterols and other polar to moderately polar compounds.
-
Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.
Fractionation and Isolation
-
Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate, and n-butanol. The sterols are expected to be concentrated in the less polar fractions (e.g., chloroform and ethyl acetate).
-
Column Chromatography: The fraction enriched with sterols is subjected to column chromatography over silica (B1680970) gel.[11] The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate.
-
Thin-Layer Chromatography (TLC): Fractions collected from the column are monitored by TLC to identify those containing the target compound.[11] A suitable mobile phase (e.g., petroleum ether:ethyl acetate, 95:5 v/v) is used, and the spots are visualized by spraying with an appropriate reagent (e.g., anisaldehyde-sulfuric acid) followed by heating.
-
Purification: Fractions showing the presence of the desired sterol are pooled and may require further purification by repeated column chromatography or preparative TLC to obtain the pure compound.
Characterization
The structure of the isolated Stigmasta-4,22-diene-3β,6β-diol is elucidated using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are crucial for determining the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.
-
Infrared (IR) Spectroscopy: Helps in identifying the functional groups present, such as hydroxyl (-OH) groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Used to identify the presence of chromophores, such as conjugated double bonds.
Biological Activity and Potential Signaling Pathways
While specific studies on the signaling pathways of Stigmasta-4,22-diene-3β,6β-diol are limited, research on structurally related phytosterols, such as stigmasterol (B192456), provides insights into its potential biological activities and mechanisms of action.
Cytotoxic Activity
Phytosterols and their derivatives have demonstrated cytotoxic effects against various cancer cell lines. Stigmasterol, for example, has been shown to induce apoptosis and inhibit the proliferation of breast cancer cells.[12] It is plausible that Stigmasta-4,22-diene-3β,6β-diol may exhibit similar cytotoxic properties. The presence of hydroxyl groups at the 3β and 6β positions could influence its interaction with cellular targets.
A potential mechanism for the cytotoxic activity of phytosterols involves the induction of apoptosis through the modulation of key signaling pathways.
Caption: Putative signaling pathway for Stigmasta-4,22-diene-3β,6β-diol-induced apoptosis.
Experimental Workflow Visualization
The overall process for the isolation and identification of Stigmasta-4,22-diene-3β,6β-diol can be summarized in the following workflow diagram.
Caption: General workflow for the isolation of Stigmasta-4,22-diene-3β,6β-diol.
Conclusion
Stigmasta-4,22-diene-3β,6β-diol is a phytosterol with documented occurrence in the plant genus Clerodendrum, particularly C. phlomidis. Its isolation and characterization can be achieved through standard phytochemical methods. While further research is needed to fully elucidate its biological activities and mechanisms of action, the known cytotoxic properties of related sterols suggest its potential as a lead compound in drug discovery, particularly in the development of novel anticancer agents. This guide provides a foundational resource for researchers interested in exploring the therapeutic potential of this natural product.
References
- 1. Traditional uses and pharmacological properties of Clerodendrum phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. idealpublication.in [idealpublication.in]
- 3. scienceopen.com [scienceopen.com]
- 4. Clerosterol: Significance and symbolism [wisdomlib.org]
- 5. interscience.org.uk [interscience.org.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antidiabetic Activity of Clerodendron phlomoidis Leaf Extract in Alloxan-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. globalsciencebooks.info [globalsciencebooks.info]
- 10. Isolation of two new sterols from Clerodendrum campbellii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isolation, characterization and thin-layer chromatography method development of clerosterol palmityl ester: a chemical marker for standardization of leaves of Clerodendrum phlomidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Stigmasta-4,22-diene-3beta,6beta-diol chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stigmasta-4,22-diene-3beta,6beta-diol is a naturally occurring phytosterol that has garnered interest within the scientific community for its potential therapeutic properties. As a member of the stigmastane (B1239390) class of steroids, this compound has been associated with a range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its potential applications in drug discovery and development. Detailed experimental protocols and data are presented to facilitate further research and evaluation of this promising natural product.
Chemical Structure and Properties
This compound is a C29 steroid characterized by a tetracyclic cyclopenta[a]phenanthrene skeleton with two hydroxyl groups at the C-3 and C-6 positions and double bonds at C-4 and C-22.
Chemical Structure:
(Representational Structure)
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | (3S,6R,8R,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3,6-diol | Inferred from related compounds |
| CAS Number | 167958-89-6 | [2][3][4][5][6] |
| Molecular Formula | C29H48O2 | [3] |
| Molecular Weight | 428.69 g/mol | [3] |
| Appearance | Powder | [1] |
| Purity | ≥98% | [1] |
Table 2: Predicted Physicochemical Properties
| Property | Value | Source |
| Boiling Point | 535.7 ± 38.0 °C (at 760 mmHg) | [3] |
| Density | 1.03 ± 0.1 g/cm³ | [3] |
| Flash Point | 219.7 ± 21.4 °C | [3] |
| pKa | 14.25 ± 0.70 | [2] |
Biological Activities and Potential Signaling Pathways
This compound has been reported to exhibit several biological activities, suggesting its potential as a lead compound for the development of new therapeutic agents.
Anti-inflammatory Activity
Marine sterols, a class of compounds that includes this compound, are known to possess anti-inflammatory properties.[7] These effects are often mediated through the modulation of key inflammatory signaling pathways. One of the central pathways in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade.
Proposed Anti-inflammatory Signaling Pathway:
Caption: Proposed inhibition of the NF-κB signaling pathway.
Cytotoxic Activity
Several steroidal compounds have demonstrated cytotoxic effects against various cancer cell lines. This activity is often attributed to the induction of apoptosis, or programmed cell death.
Potential Apoptosis Induction Pathway:
Caption: Potential intrinsic pathway of apoptosis induction.
Antioxidant Activity
The antioxidant potential of steroidal compounds is an area of active research. Antioxidant capacity is often evaluated by the ability of a compound to scavenge free radicals.
Experimental Protocols
Isolation and Purification
This compound can be isolated from various natural sources, particularly marine organisms like fungi and sponges.[7][8][9][10][11] A general workflow for the isolation and purification of sterols from marine sources is outlined below.
General Workflow for Sterol Isolation:
References
- 1. chemfaces.com [chemfaces.com]
- 2. StigMasta-4,22-diene-3β,6β-diol | 167958-89-6 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. (22E)-Stigmasta-4,22-diene-3,6-diol | CAS#:167958-89-6 | Chemsrc [chemsrc.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Prospects of Marine Sterols against Pathobiology of Alzheimer’s Disease: Pharmacological Insights and Technological Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation of sterols from the marine fungus Corollospora lacera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Advances in various techniques for isolation and purification of sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdnsciencepub.com [cdnsciencepub.com]
Unraveling the Synthesis of Stigmasta-4,22-diene-3β,6β-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of Stigmasta-4,22-diene-3β,6β-diol, a complex steroid with potential applications in drug development. The synthesis of this diol from the readily available plant sterol, stigmasterol (B192456), involves a series of enzymatic modifications, primarily leveraging the catalytic prowess of microbial biotransformation. This document outlines the proposed pathway, details the key enzymatic steps, presents available quantitative data, and provides insights into the experimental protocols required for its synthesis.
Proposed Biosynthetic Pathway
The biosynthesis of Stigmasta-4,22-diene-3β,6β-diol from stigmasterol is a multi-step process that is not fully elucidated in a single organism but can be constructed based on known microbial steroid transformations. The proposed pathway involves an initial oxidation and isomerization of the A-ring of stigmasterol, followed by a key hydroxylation at the C-6 position, and a final stereospecific reduction of the C-3 keto group.
A critical step in this proposed pathway is the microbial transformation of stigmasterol to 6β-hydroxy-4,22-stigmastadien-3-one. This conversion has been reported using a genetically modified strain of Mycobacterium sp.[1]. The subsequent reduction of the 3-keto group to a 3β-hydroxyl group can be achieved through the action of a 3-ketosteroid reductase, enzymes that are widespread in microorganisms and have been utilized for the stereospecific reduction of 3-oxo steroids[2][3].
The logical flow of this biosynthetic pathway is illustrated in the following diagram:
Caption: Proposed biosynthetic pathway of Stigmasta-4,22-diene-3β,6β-diol from stigmasterol.
Key Enzymatic Reactions and Experimental Considerations
Step 1: Conversion of Stigmasterol to Stigmasta-4,22-dien-3-one
The initial step involves the conversion of the 3β-hydroxyl group of stigmasterol to a 3-keto group and the isomerization of the double bond from Δ5 to Δ4. This is a common reaction in steroid metabolism and is typically catalyzed by a 3β-hydroxysteroid dehydrogenase/isomerase.
Step 2: 6β-Hydroxylation
This is a crucial and challenging step. The introduction of a hydroxyl group at the 6β position of the steroid nucleus is highly specific. A significant breakthrough in this area is the use of microbial biotransformation.
Experimental Protocol Insight:
A study by Ambrus et al. (1995) demonstrated the conversion of stigmasterol to 6β-hydroxy-4,22-stigmastadien-3-one using a genetically modified Mycobacterium sp. strain BCS 396[1]. While the detailed experimental protocol from the publication is not fully available in the public domain, a general approach for such microbial transformations is provided below.
General Protocol for Microbial Biotransformation of Stigmasterol:
-
Microorganism and Culture Conditions:
-
Strain: Mycobacterium sp. (a strain known for steroid hydroxylation).
-
Growth Medium: A suitable nutrient-rich medium for mycobacterial growth (e.g., containing yeast extract, peptone, and glucose).
-
Cultivation: Aerobic fermentation in a shake flask or a bioreactor at a controlled temperature (typically 28-30°C) and pH.
-
-
Substrate Preparation and Feeding:
-
Stigmasterol is dissolved in a water-miscible organic solvent (e.g., ethanol, dimethylformamide) to create a stock solution.
-
The substrate solution is added to the microbial culture after a certain period of growth (e.g., 24-48 hours). The final concentration of the substrate is typically in the range of 0.1-1.0 g/L to avoid toxicity to the cells.
-
-
Biotransformation:
-
The fermentation is continued for several days (e.g., 3-7 days) with regular monitoring of the conversion process using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Extraction and Purification:
-
The culture broth is extracted with an organic solvent (e.g., ethyl acetate, chloroform).
-
The organic extract is concentrated, and the products are purified using column chromatography on silica (B1680970) gel.
-
Step 3: 3-Ketosteroid Reduction
The final step is the stereospecific reduction of the 3-keto group of 6β-hydroxy-stigmasta-4,22-dien-3-one to a 3β-hydroxyl group. This can be achieved using a 3-ketosteroid reductase.
Experimental Protocol Insight:
General Protocol for Biocatalytic Reduction of a 3-Keto Steroid:
-
Biocatalyst: A microorganism known to possess 3-ketosteroid reductase activity (e.g., certain species of Rhodococcus, Bacillus, or yeast) or an isolated and purified reductase enzyme.
-
Reaction Conditions:
-
The 3-keto steroid substrate is dissolved in a suitable buffer.
-
A co-factor, typically NADPH or NADH, is required for the reductase activity.
-
The reaction is incubated at an optimal temperature and pH for the specific enzyme.
-
-
Monitoring and Purification: The progress of the reduction is monitored by TLC or HPLC. The product is then extracted and purified using standard chromatographic techniques.
Quantitative Data
Quantitative data for the complete biosynthesis of Stigmasta-4,22-diene-3β,6β-diol is scarce in the literature. The following table summarizes the available information on the key biotransformation step.
| Biotransformation Step | Microorganism | Substrate | Product | Yield/Conversion | Reference |
| 6β-Hydroxylation | Mycobacterium sp. BCS 396 | Stigmasterol | 6β-Hydroxy-4,22-stigmastadien-3-one | Not specified | [1] |
Experimental Workflow
The overall experimental workflow for the biosynthesis of Stigmasta-4,22-diene-3β,6β-diol is depicted below.
Caption: Experimental workflow for the biosynthesis of Stigmasta-4,22-diene-3β,6β-diol.
Conclusion and Future Perspectives
The biosynthesis of Stigmasta-4,22-diene-3β,6β-diol from stigmasterol is a feasible process, primarily relying on microbial biotransformations. The key steps involve the action of a steroid 6β-hydroxylase and a 3-ketosteroid reductase. While the feasibility has been demonstrated in principle through related microbial transformations, further research is required to establish a complete and optimized biosynthetic pathway.
Future work should focus on:
-
Strain Improvement: Engineering of microbial strains to enhance the efficiency and yield of the 6β-hydroxylation step.
-
Enzyme Discovery and Characterization: Identifying and characterizing specific 3-ketosteroid reductases that exhibit high stereoselectivity for the 6β-hydroxylated intermediate.
-
Process Optimization: Optimizing fermentation and reaction conditions to maximize the production of the final diol.
-
Pathway Engineering: Developing a single microbial host capable of performing the entire biosynthetic pathway from stigmasterol to the final product.
This technical guide provides a foundational understanding for researchers and scientists to further explore and develop the biosynthesis of Stigmasta-4,22-diene-3β,6β-diol for potential pharmaceutical applications.
References
- 1. Microbial transformation of beta-sitosterol and stigmasterol into 26-oxygenated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The regio- and stereo-selective reduction of steroidal 4-en-3-ones using Na₂S₂O₄/NaHCO₃ and CuCl/NaBH₄ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments in the enzymatic modifications of steroid scaffolds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00327F [pubs.rsc.org]
An In-depth Technical Guide to Stigmasta-4,22-diene-3beta,6beta-diol (CAS: 167958-89-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stigmasta-4,22-diene-3beta,6beta-diol, a naturally occurring phytosterol, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, biological activities, and the current understanding of its mechanisms of action. The information is presented to support further research and development efforts related to this compound. While specific experimental data for this exact diol is limited in publicly accessible literature, this guide consolidates available information and draws parallels from closely related phytosterols (B1254722) to provide a foundational understanding.
Physicochemical Properties
This compound is classified as a steroid, a class of organic compounds characterized by a specific four-ring carbon structure.[1] Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 167958-89-6 | [2] |
| Molecular Formula | C29H48O2 | [2][3] |
| Molecular Weight | 428.69 g/mol | [3] |
| Canonical SMILES | CC--INVALID-LINK--[C@H]1CC[C@H]2[C@@H]3C--INVALID-LINK--C4=C--INVALID-LINK--CC[C@]4(C)[C@H]3CC[C@]12C">C@HC(C)C | [2] |
| Predicted Density | 1.0±0.1 g/cm³ | [3] |
| Predicted Boiling Point | 535.7±38.0 °C at 760 mmHg | [3] |
| Predicted Flash Point | 219.7±21.4 °C | [3] |
| Predicted Refractive Index | 1.541 | [3] |
Note: Predicted values are computationally derived and may not reflect experimental values.
Biological Activities and Potential Applications
This compound is a natural product that has been isolated from plants such as Wedelia trilobata.[4] As a member of the phytosterol family, it is suggested to possess a range of biological activities, including anti-inflammatory, anti-cancer, antioxidant, and antimicrobial properties.
Anti-inflammatory Activity
Hypothesized Signaling Pathway for Anti-inflammatory Action of Phytosterols
Caption: Hypothesized anti-inflammatory mechanism of phytosterols.
Anticancer Activity
The anticancer potential of phytosterols is an active area of research. The proposed mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of tumor cell proliferation.
Hypothesized Signaling Pathway for Anticancer Action of Phytosterols
Caption: Hypothesized anticancer mechanisms of phytosterols.
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress, a factor implicated in numerous diseases. While no specific DPPH (2,2-diphenyl-1-picrylhydrazyl) assay results were found for this compound, a structurally similar compound, 6β-hydroxystigmasta-4,22-dien-3-one, exhibited an IC50 value of 233.4 ± 0.28 µM in a DPPH assay. For comparison, the standard antioxidant ascorbic acid had an IC50 of 68.9 ± 0.12 µM in the same study.
Experimental Protocols
Detailed experimental protocols for the isolation and biological evaluation of this compound are not extensively documented in available literature. However, general methodologies for similar compounds can be adapted.
General Isolation and Purification Workflow
The isolation of phytosterols from plant material typically involves extraction followed by chromatographic separation.
General Workflow for Phytosterol Isolation
Caption: Generalized workflow for the isolation of phytosterols.
Characterization
The structure of the isolated compound would be elucidated using a combination of spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are essential for determining the carbon-hydrogen framework.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify functional groups.
Future Directions
The preliminary information on this compound suggests it is a compound of interest for further investigation. Future research should focus on:
-
Quantitative Biological Assays: Determining the IC50 values for its anti-inflammatory, anticancer, and antimicrobial activities against a range of cell lines and microbial strains.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.
-
In Vivo Studies: Evaluating its efficacy and safety in animal models to assess its therapeutic potential.
-
Synthesis and Analogue Development: Developing synthetic routes to produce larger quantities of the compound and to create analogues with potentially enhanced activity and improved pharmacokinetic properties.
Conclusion
This compound is a phytosterol with potential pharmacological activities that warrant more in-depth investigation. This guide provides a foundational summary of the current knowledge. Further focused research is necessary to fully elucidate its therapeutic potential and mechanisms of action, which could pave the way for its development as a novel therapeutic agent.
References
An In-depth Technical Guide to Stigmasta-4,22-diene-3beta,6beta-diol (C29H48O2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stigmasta-4,22-diene-3beta,6beta-diol is a naturally occurring phytosterol with the molecular formula C29H48O2. As a member of the stigmastane (B1239390) family of steroids, it holds potential for biological activity, drawing interest from the scientific community. This technical guide provides a comprehensive overview of the available scientific information for this compound, including its chemical and physical properties. While direct biological activity data for this specific diol is limited in publicly accessible literature, this guide also details the known biological activities of structurally related compounds to infer its potential therapeutic applications. Furthermore, this document outlines a detailed experimental protocol for assessing cytotoxicity, a common screening method for novel compounds of this class, and provides a logical workflow for the isolation and characterization of such natural products.
Chemical and Physical Properties
This compound is a steroid characterized by a stigmastane skeleton with two hydroxyl groups at the 3-beta and 6-beta positions and double bonds at the 4 and 22 positions.
| Property | Value | Source |
| Molecular Formula | C29H48O2 | --INVALID-LINK-- |
| Molecular Weight | 428.69 g/mol | --INVALID-LINK-- |
| CAS Number | 167958-89-6 | --INVALID-LINK-- |
| Appearance | Powder | --INVALID-LINK-- |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | --INVALID-LINK-- |
| Storage | Refrigerate or freeze (2-8 °C), protected from air and light | --INVALID-LINK-- |
Spectroscopic data, including 13C NMR, has been reported and is available in spectral databases for structural confirmation.[1]
Potential Biological Activities (Based on Related Compounds)
While specific biological activity data for this compound is not extensively available in the reviewed literature, the bioactivities of structurally similar stigmastane steroids provide insights into its potential therapeutic value.
Anticancer and Cytotoxic Potential
Derivatives of stigmasterol (B192456) have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a range of synthesized stigmasterol analogues showed improved cytotoxic activity against hormone receptor-positive (MCF-7) and triple-negative (HCC70) breast cancer cell lines compared to the parent stigmasterol.[2] One related compound, Stigmasta-4,22-dien-3-one , has been shown to exhibit cytotoxicity against the human HT1080 tumoral cell line. Another related natural steroid ester, Stigmasta-5(6), 22(23)-dien-3-beta-yl acetate , isolated from Astilbe rivularis, has been evaluated as a potential antitumor agent.[3] This compound was found to inhibit human dihydrofolate reductase (hDHFR) with an IC50 value of 1.20 μM, suggesting a potential mechanism for its anticancer activity.[3]
Antimicrobial Activity
Phytosterols are known to possess antimicrobial properties. A related compound, 3β, 22E-Stigmasta-5, 22-dien-3-ol (stigmasterol) , isolated from Aeschynomene uniflora, has shown significant antimicrobial activity against selected microorganisms, justifying the plant's use in traditional medicine for treating microbial diseases.
The structural similarities suggest that this compound may also exhibit valuable biological activities, warranting further investigation.
Experimental Protocols
To facilitate further research, this section provides a detailed, exemplary protocol for a cytotoxicity assay that is commonly used to evaluate compounds like this compound. This protocol is based on the methodology used for the cytotoxic evaluation of stigmasterol derivatives against breast cancer cell lines.[2]
Cell Viability Assessment using Resazurin (B115843) Assay
Objective: To determine the cytotoxic effects of this compound on a selected cancer cell line (e.g., MCF-7, HCC70) and a non-tumorigenic control cell line (e.g., MCF-12A).
Materials:
-
Cell lines (e.g., MCF-7, HCC70, MCF-12A)
-
Complete growth medium (specific to each cell line)
-
This compound
-
Resazurin sodium salt solution (0.15 mg/mL in PBS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader (for fluorescence measurement at 560 nm excitation and 590 nm emission)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in the complete growth medium to achieve the desired final concentrations.
-
After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic agent).
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
Resazurin Addition: After the treatment period, add 10 µL of the resazurin solution to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the EC50 value (the concentration at which 50% of cell viability is inhibited).
Visualizations
General Workflow for Natural Product Bioactivity Screening
The following diagram illustrates a typical workflow for the isolation, characterization, and biological evaluation of a natural product like this compound.
Conclusion
This compound represents a promising natural product for further investigation in drug discovery. While direct evidence of its biological activity is currently scarce in the literature, the known anticancer and antimicrobial properties of its structural analogs strongly suggest its potential as a bioactive molecule. The provided experimental protocol for cytotoxicity assessment offers a clear path for initiating such investigations. Further research is warranted to fully elucidate the biological activities and potential mechanisms of action of this compound.
References
physical and chemical properties of Stigmasta-4,22-diene-3beta,6beta-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stigmasta-4,22-diene-3beta,6beta-diol is a phytosterol, a class of naturally occurring steroid alcohols found in plants. Phytosterols and their derivatives have garnered significant interest in the scientific community due to their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-neuroinflammatory properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with insights into its potential biological activities and the signaling pathways it may modulate. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its isolation, purification, characterization, and formulation in research and development settings.
Data Presentation: Physical and Chemical Characteristics
| Property | Value | Source/Reference |
| Molecular Formula | C₂₉H₄₈O₂ | [1] |
| Molecular Weight | 428.69 g/mol | [1] |
| CAS Number | 167958-89-6 | [1] |
| Appearance | Powder | - |
| Density | 1.0 ± 0.1 g/cm³ | [1] |
| Boiling Point | 535.7 ± 38.0 °C at 760 mmHg | [1] |
| Flash Point | 219.7 ± 21.4 °C | [1] |
| LogP (Octanol-Water Partition Coefficient) | 8.69 | [1] |
| Polar Surface Area | 40.46 Ų | [1] |
Spectral Data
Spectral analysis is indispensable for the structural elucidation and identification of this compound.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum provides detailed information about the carbon skeleton of the molecule. A literature reference for the ¹³C NMR data of this compound can be found in STEROIDS, 1995, Vol. 60, Page 434.[2]
Solubility
The solubility of a compound is a critical parameter for its biological testing and formulation. While specific solubility data for this compound is limited, the solubility of similar sterols, such as β-sitosterol and cholesterol, provides valuable insights. Generally, these compounds are soluble in a range of organic solvents and this solubility is influenced by the polarity of the solvent.
Biological Activity and Potential Signaling Pathways
Stigmastane-type steroids have been reported to exhibit a variety of biological effects. While direct studies on this compound are limited, the activities of related compounds suggest its potential as a bioactive molecule.
Anti-inflammatory and Anti-Neuroinflammatory Activity
Several stigmastane (B1239390) derivatives have demonstrated significant anti-inflammatory and anti-neuroinflammatory properties.[4][5][6] These effects are often attributed to the modulation of key inflammatory signaling pathways. Stigmastane-type steroids have been shown to suppress the lipopolysaccharide (LPS)-induced inflammatory response in microglia cells.[4] This suppression can occur through the inhibition of IκB degradation and the subsequent inactivation of the NF-κB signaling pathway.[4][7] Furthermore, these compounds can restrict the activation of the PI3K/AKT and p38 MAPK pathways, both of which are crucial in the inflammatory cascade.[4]
Cytotoxic Activity and Apoptosis Induction
Stigmasterol (B192456) and its derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and cervical cancer (HeLa).[2] The mechanism of action often involves the induction of apoptosis, or programmed cell death. Studies on stigmasterol have indicated that it can up-regulate the expression of pro-apoptotic proteins such as Bax and p53, while down-regulating the expression of the anti-apoptotic protein Bcl-2.[8][9][10] This modulation of apoptotic regulators can lead to the activation of the caspase cascade, ultimately resulting in cell death.[8][9][10] The Akt/mTOR pathway has also been implicated in the apoptosis and autophagy induced by stigmasterol in gastric cancer cells.[11]
Experimental Protocols
Detailed experimental protocols for the synthesis, isolation, and biological evaluation of this compound are not explicitly available in the current literature. However, based on methodologies used for similar stigmastane steroids, representative protocols can be outlined.
Representative Isolation Protocol
Stigmastane steroids are commonly isolated from natural sources such as marine sponges.[4][5] A general procedure for their isolation is as follows:
-
Extraction: The dried and powdered source material (e.g., marine sponge) is extracted with a suitable organic solvent, such as methanol (B129727) or a mixture of dichloromethane (B109758) and methanol.
-
Fractionation: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity.
-
Chromatography: The resulting fractions are further purified using column chromatography, typically with silica (B1680970) gel as the stationary phase and a gradient of organic solvents as the mobile phase.
-
Final Purification: Fractions containing the target compound are combined and subjected to further purification steps, such as high-performance liquid chromatography (HPLC), to obtain the pure compound.
-
Structure Elucidation: The structure of the isolated compound is then confirmed using spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Representative In Vitro Anti-Inflammatory Assay Protocol
The anti-inflammatory activity of this compound can be assessed using a cell-based assay, such as measuring the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells.
-
Cell Culture: RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
NO Measurement: After a suitable incubation period (e.g., 24 hours), the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentrations in the treated groups to the LPS-stimulated control group. The IC₅₀ value (the concentration that causes 50% inhibition) can then be determined.
Conclusion
This compound represents a promising natural product with the potential for significant biological activities, particularly in the areas of anti-inflammation and cancer therapy. This technical guide has summarized its key physical and chemical properties and provided insights into its potential mechanisms of action based on studies of related stigmastane steroids. Further research is warranted to fully elucidate its ¹H NMR spectral data, develop specific synthesis and isolation protocols, and definitively identify its molecular targets and signaling pathways. Such studies will be crucial for unlocking the full therapeutic potential of this and other related phytosterols.
References
- 1. mdpi.com [mdpi.com]
- 2. In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of some oxygenated stigmastane-type sterols on 12-O-tetradecanoylphorbol-13-acetate-induced inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Steroids from sponges: Recent reports - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory and membrane-stabilizing stigmastane steroids from Alchornea floribunda leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory Steroid from Phragmitis rhizoma Modulates LPS-Mediated Signaling Through Inhibition of NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stigmasterol isolated from marine microalgae Navicula incerta induces apoptosis in human hepatoma HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stigmasterol isolated from marine microalgae Navicula incerta induces apoptosis in human hepatoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stigmasterol Simultaneously Induces Apoptosis and Protective Autophagy by Inhibiting Akt/mTOR Pathway in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Biological Screening of Stigmasta-4,22-diene-3β,6β-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stigmasta-4,22-diene-3β,6β-diol is a phytosterol belonging to the stigmastane (B1239390) class of steroids. While comprehensive biological screening data for this specific molecule is not extensively documented in publicly available literature, the stigmastane skeleton is a well-established pharmacophore known for a variety of biological activities. This technical guide consolidates available information on closely related stigmastane steroids to provide a representative overview of potential biological activities and outlines detailed experimental protocols for a preliminary screening of Stigmasta-4,22-diene-3β,6β-diol. This document is intended to serve as a foundational resource for researchers initiating investigations into the therapeutic potential of this compound.
Introduction
Phytosterols, particularly those with a stigmastane framework, have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties. These compounds have been reported to possess anti-inflammatory, cytotoxic, and antimicrobial activities. Stigmasta-4,22-diene-3β,6β-diol, a dihydroxylated derivative, presents an interesting candidate for biological investigation. The presence and orientation of the hydroxyl groups at the 3β and 6β positions can significantly influence its interaction with biological targets. This guide outlines a proposed preliminary biological screening workflow for this compound, drawing parallels from studies on structurally similar molecules.
Potential Biological Activities and Screening Strategy
Based on the biological activities of related stigmastane steroids, a preliminary screening of Stigmasta-4,22-diene-3β,6β-diol should focus on three primary areas: anti-inflammatory, cytotoxic, and antimicrobial effects.
Anti-inflammatory Activity
Several stigmastane steroids have demonstrated potent anti-inflammatory properties. For instance, (24R)-5α-stigmast-3,6-dione and 5α-stigmast-23-ene-3,6-dione, isolated from Alchornea floribunda, significantly inhibited xylene-induced ear edema in mice and heat-induced hemolysis of human erythrocytes in vitro[1][2]. Furthermore, polyhydric stigmastane-type steroids from Vernonia amygdalina have shown anti-neuroinflammatory activity by suppressing the activation of PI3K/AKT and p38 MAPK pathways[3][4]. A closely related compound, stigmastane-3β,6β-diol, has shown marked inhibitory activity against TPA-induced inflammation in mice.
Hypothetical Data on Anti-inflammatory Activity
The following table presents hypothetical data for the anti-inflammatory activity of Stigmasta-4,22-diene-3β,6β-diol, based on assays commonly used for related compounds.
| Assay | Test System | Parameter Measured | Stigmasta-4,22-diene-3β,6β-diol (IC50/Inhibition %) | Positive Control (IC50/Inhibition %) |
| LPS-induced NO production | RAW 264.7 macrophages | Nitric Oxide | 15.5 µM | Dexamethasone (8.2 µM) |
| Xylene-induced ear edema | Balb/c mice | Edema weight | 65% at 100 µ g/ear | Indomethacin (75% at 100 µ g/ear ) |
| Heat-induced hemolysis | Human Red Blood Cells | Hemolysis | 45.8% at 50 µg/mL | Prednisolone (52.3% at 50 µg/mL) |
Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in Macrophages
This protocol describes an in vitro assay to evaluate the anti-inflammatory potential of Stigmasta-4,22-diene-3β,6β-diol by measuring the inhibition of lipopolysaccharide (LPS)-induced nitric oxide production in RAW 264.7 macrophage cells.
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of Stigmasta-4,22-diene-3β,6β-diol (e.g., 1, 5, 10, 25, 50 µM) or a vehicle control (DMSO). Dexamethasone is used as a positive control. Cells are pre-incubated for 1 hour.
-
Inflammatory Stimulation: LPS is added to each well to a final concentration of 1 µg/mL to induce an inflammatory response. A set of wells without LPS stimulation serves as a negative control.
-
Incubation: The plate is incubated for 24 hours at 37°C and 5% CO₂.
-
Nitrite (B80452) Measurement (Griess Assay):
-
50 µL of the cell culture supernatant is transferred to a new 96-well plate.
-
50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) is added to each well and incubated for 10 minutes at room temperature, protected from light.
-
50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to each well and incubated for another 10 minutes.
-
-
Data Acquisition: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.
-
Cell Viability: A parallel plate is treated similarly and cell viability is assessed using the MTT or resazurin (B115843) assay to ensure that the observed NO inhibition is not due to cytotoxicity.
Cytotoxic Activity
Derivatives of stigmasterol (B192456) have shown cytotoxic effects against various cancer cell lines. For example, synthetic derivatives of stigmasterol exhibited improved cytotoxicity against MCF-7 and HCC70 breast cancer cells, with EC50 values in the micromolar range, while stigmasterol itself was non-toxic[5][6]. This suggests that the stigmastane backbone can be a template for developing new anticancer agents.
Hypothetical Data on Cytotoxic Activity
The following table presents hypothetical IC50 values for Stigmasta-4,22-diene-3β,6β-diol against a panel of human cancer cell lines.
| Cell Line | Cancer Type | Stigmasta-4,22-diene-3β,6β-diol (IC50 in µM) | Positive Control (IC50 in µM) |
| MCF-7 | Breast Adenocarcinoma | 25.3 | Doxorubicin (0.8) |
| A549 | Lung Carcinoma | 42.1 | Cisplatin (5.7) |
| HeLa | Cervical Carcinoma | 33.8 | Doxorubicin (0.5) |
| HT-29 | Colon Adenocarcinoma | 55.6 | 5-Fluorouracil (12.4) |
| HEK293 | Normal Kidney (for selectivity) | > 100 | - |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: The medium is replaced with fresh medium containing serial dilutions of Stigmasta-4,22-diene-3β,6β-diol (e.g., 0.1 to 100 µM). A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.
-
Incubation: The plate is incubated for 48 or 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity
Sterols isolated from various natural sources have been reported to have antimicrobial properties. For instance, a novel sterol from Trianthema decandra showed excellent activity against tested microorganisms with MIC values as low as 39.05 µg/ml against S. typhi[7]. Similarly, sterols from the seaweed Dictyota dichotoma exhibited antibacterial activity, particularly against Gram-negative bacteria[8][9].
Hypothetical Data on Antimicrobial Activity
The following table presents hypothetical Minimum Inhibitory Concentration (MIC) values for Stigmasta-4,22-diene-3β,6β-diol against a panel of pathogenic microorganisms.
| Microorganism | Type | Stigmasta-4,22-diene-3β,6β-diol (MIC in µg/mL) | Positive Control (MIC in µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | 64 | Vancomycin (1) |
| Escherichia coli | Gram-negative Bacteria | 128 | Gentamicin (2) |
| Pseudomonas aeruginosa | Gram-negative Bacteria | >256 | Ciprofloxacin (0.5) |
| Candida albicans | Fungal | 32 | Fluconazole (4) |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution: Stigmasta-4,22-diene-3β,6β-diol is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: A positive control (broth with inoculum, no compound), a negative control (broth only), and a standard antibiotic control are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Conclusion
While direct experimental data on the biological activities of Stigmasta-4,22-diene-3β,6β-diol is limited, the information available for structurally related stigmastane steroids suggests its potential as a lead compound for the development of new anti-inflammatory, cytotoxic, and antimicrobial agents. The experimental protocols and hypothetical data presented in this technical guide provide a solid framework for initiating a comprehensive preliminary biological screening of this promising natural product. Further investigation into its mechanisms of action and in vivo efficacy is warranted.
References
- 1. Anti-inflammatory and membrane-stabilizing stigmastane steroids from Alchornea floribunda leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 3. Polyhydric Stigmastane-Type Steroids Derivative from Vernonia amygdalina and Their Anti-Neuroinflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro and in silico antimicrobial activity of sterol and flavonoid isolated from Trianthema decandra L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. japsonline.com [japsonline.com]
An Investigator's Technical Guide to Stigmasta-4,22-diene-3beta,6beta-diol in Wedelia trilobata
Disclaimer: This document serves as a technical and methodological guide. As of the date of publication, specific research isolating or quantifying Stigmasta-4,22-diene-3beta,6beta-diol in Wedelia trilobata (now scientifically known as Sphagneticola trilobata) has not been reported in publicly available literature. The experimental protocols, data tables, and signaling pathways described herein are therefore presented as a predictive framework based on established methodologies for phytosterol analysis and the known phytochemistry of the plant.
Executive Summary
Wedelia trilobata, a plant belonging to the Asteraceae family, is recognized for its rich composition of secondary metabolites, including terpenoids, flavonoids, and phytosterols (B1254722), which contribute to its various reported pharmacological activities.[1][2][3][4][5] While common phytosterols like β-sitosterol and stigmasterol (B192456) are frequently studied, the presence and potential bioactivity of rarer sterols such as this compound remain unexplored. This guide provides a comprehensive, albeit hypothetical, framework for the systematic investigation of this specific compound in W. trilobata. It details the necessary experimental protocols for extraction, isolation, characterization, and quantification, and proposes a potential signaling pathway for investigation based on the known anti-inflammatory and anti-cancer properties of related phytochemicals.
Phytochemical Profile of Wedelia trilobata
Wedelia trilobata is a rich source of diverse bioactive compounds. Qualitative phytochemical screenings have confirmed the presence of several classes of molecules. Methanolic and ethanolic extracts, in particular, have been shown to contain a broad spectrum of these compounds.[1][3]
Table 1: Major Phytochemical Classes Identified in Wedelia trilobata
| Phytochemical Class | Presence Reported | Relevant Extraction Solvents | Reference |
| Terpenoids (di- and tri-) | Yes | Methanol (B129727), Ethanol (B145695), Chloroform | [3][5] |
| Steroids/Phytosterols | Yes | Petroleum Ether, Ethanol | [3][6] |
| Flavonoids | Yes | Methanol, Ethanol, Ethyl Acetate (B1210297) | [3] |
| Phenolic Compounds | Yes | Methanol, Water | [1] |
| Saponins | Yes | Ethanol, Water | [1][3] |
| Alkaloids | Yes | Methanol, Chloroform | [1] |
| Tannins | Yes | Methanol, Water | [3] |
While a specific search for this compound yields no results, the confirmed presence of the broader "steroids" class provides a strong rationale for its potential existence as a minor component.
Proposed Experimental Protocols
The following sections outline a robust, multi-step protocol for the targeted investigation of this compound in W. trilobata.
Plant Material Collection and Preparation
-
Collection: Collect fresh, healthy leaves of Wedelia trilobata.
-
Authentication: A plant specimen should be authenticated by a certified botanist.
-
Preparation: Wash the leaves thoroughly with distilled water, shade-dry them at room temperature for 7-10 days, and then grind them into a coarse powder using a mechanical grinder.
Extraction of Crude Phytosterols
The extraction process is designed to efficiently isolate the lipophilic steroid fraction from the plant matrix.
-
Defatting: Subject the powdered plant material (approx. 500g) to Soxhlet extraction with petroleum ether for 12-18 hours to remove non-polar lipids.
-
Primary Extraction: Air-dry the defatted plant material and subsequently extract it with methanol or ethanol (2.5 L) using a Soxhlet apparatus for 24-48 hours.[1]
-
Concentration: Concentrate the resulting extract in vacuo using a rotary evaporator at 40-45°C to yield a crude methanolic/ethanolic extract.
Isolation and Purification Workflow
Chromatographic techniques are essential for separating the target compound from the complex crude extract.[7][8]
Caption: Proposed workflow for isolation and identification of the target sterol.
-
Liquid-Liquid Partitioning: Dissolve the crude extract in a methanol-water mixture (9:1 v/v) and partition sequentially with n-hexane and then ethyl acetate. The ethyl acetate fraction is typically enriched with steroids and triterpenoids.
-
Column Chromatography (CC): Subject the concentrated ethyl acetate fraction to silica gel (60-120 mesh) column chromatography. Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.
-
Thin-Layer Chromatography (TLC): Monitor the collected fractions using TLC plates (silica gel 60 F254) with a mobile phase such as hexane:ethyl acetate (7:3 v/v). Visualize spots by spraying with Libermann-Burchard reagent and heating, which is characteristic for steroids (yielding a blue-green color).
-
Preparative HPLC: Pool the fractions showing positive results for steroids and subject them to preparative High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column with a mobile phase like methanol:water for final purification.
Structural Elucidation
The purified compound's structure must be confirmed using a combination of spectroscopic methods.[9]
-
Mass Spectrometry (MS): Use high-resolution mass spectrometry (HR-ESI-MS) to determine the exact molecular weight and elemental formula.
-
Infrared (IR) Spectroscopy: Use Fourier-Transform Infrared (FTIR) spectroscopy to identify functional groups, such as hydroxyl (-OH) groups.
-
Nuclear Magnetic Resonance (NMR): Conduct comprehensive 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR analyses to establish the complete chemical structure, including the position of double bonds and the stereochemistry of the hydroxyl groups.
Quantification using GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the quantification of phytosterols due to its high sensitivity and selectivity.[10][11][12]
-
Sample Preparation: Take a known weight of dried plant powder (e.g., 1g) and perform saponification using ethanolic potassium hydroxide (B78521) (KOH) to hydrolyze any steryl esters and release free sterols.
-
Extraction: Extract the unsaponifiable matter with n-hexane.
-
Derivatization: Evaporate the hexane extract to dryness and derivatize the residue using a silylating agent (e.g., BSTFA with 1% TMCS) to increase the volatility of the sterols for GC analysis.
-
GC-MS Analysis: Inject the derivatized sample into a GC-MS system equipped with a capillary column (e.g., DB-5ms). Use a suitable temperature program to separate the components.
-
Quantification: Identify the target compound by its retention time and mass spectrum. Quantify using an external or internal standard calibration curve (e.g., using a known concentration of a commercially available related sterol).
Data Presentation (Hypothetical)
Should the compound be successfully isolated and quantified, the data should be presented clearly. The following table serves as a template for how such results would be reported.
Table 2: Hypothetical Quantification of this compound in W. trilobata Leaves
| Analytical Method | Sample Weight (g) | Extraction Yield (mg/g DW) | Derivatization Agent | Retention Time (min) | Concentration (µg/g DW) |
| GC-MS (SIM Mode) | 1.0 | 45.2 (Crude Extract) | BSTFA + 1% TMCS | 28.74 | 15.3 ± 1.2 |
DW: Dry Weight. Data are presented as mean ± standard deviation (n=3).
Proposed Biological Activity Investigation: Anti-inflammatory Signaling
Phytosterols are known to possess anti-inflammatory properties.[11][13] A key pathway involved in inflammation is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade. A logical next step would be to investigate if this compound can modulate this pathway.
Caption: Hypothetical modulation of the NF-κB inflammatory pathway by the target sterol.
This proposed mechanism suggests that the compound might inhibit the IKK complex, preventing the degradation of IκBα. This would keep NF-κB sequestered in the cytoplasm in its inactive state, thereby preventing the transcription of pro-inflammatory cytokines. This hypothesis can be tested in vitro using cell models such as LPS-stimulated macrophages.
Conclusion
While this compound has not yet been reported in Wedelia trilobata, this guide provides the necessary scientific framework to undertake its discovery and characterization. The detailed protocols for extraction, purification, and analysis, combined with a plausible hypothesis for its biological activity, offer a clear roadmap for researchers. The successful isolation and characterization of this novel phytosterol could unlock new therapeutic potentials, particularly in the realm of anti-inflammatory drug development, further highlighting the value of W. trilobata as a source of medicinal compounds.
References
- 1. innspub.net [innspub.net]
- 2. jddtonline.info [jddtonline.info]
- 3. phytojournal.com [phytojournal.com]
- 4. [PDF] Wedelia trilobata L . : A Phytochemical and Pharmacological Review | Semantic Scholar [semanticscholar.org]
- 5. Wedelia / Sphagneticola trilobata / Yellow dots/ Alternative Medicine [stuartxchange.org]
- 6. researchgate.net [researchgate.net]
- 7. Chromatographic procedures for the isolation of plant steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Steroid - Isolation, Extraction, Purification | Britannica [britannica.com]
- 10. aocs.org [aocs.org]
- 11. mdpi.com [mdpi.com]
- 12. austinpublishinggroup.com [austinpublishinggroup.com]
- 13. researchgate.net [researchgate.net]
The Role of Stigmasta-4,22-diene-3beta,6beta-diol in Plant Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stigmasta-4,22-diene-3beta,6beta-diol is a naturally occurring phytosterol belonging to the stigmastane (B1239390) class of steroids. While its precise metabolic role is an active area of investigation, its structural similarity to key intermediates in the brassinosteroid (BR) biosynthetic pathway suggests a significant function in plant growth and development. This technical guide provides a comprehensive overview of the current understanding of this compound's likely position within plant steroid metabolism, drawing parallels with the well-characterized brassinosteroid pathway. This document outlines experimental protocols for the extraction, analysis, and functional characterization of stigmastane-type steroids, and presents data on the physiological effects of related compounds. Furthermore, it includes detailed signaling pathway diagrams and experimental workflows to facilitate further research in this area.
Introduction to Stigmastane-Type Steroids and Brassinosteroids
Stigmastane-type steroids are a class of C29 phytosterols (B1254722) that serve as crucial precursors for the biosynthesis of brassinosteroids, a class of polyhydroxylated steroidal phytohormones with profound effects on plant growth and development. Brassinosteroids regulate a multitude of physiological processes, including cell elongation, division, vascular differentiation, and stress responses. The structural backbone of this compound positions it as a potential intermediate in the intricate network of brassinosteroid biosynthesis. Understanding its specific role is critical for a complete picture of steroid hormone metabolism and signaling in plants.
Biosynthesis and Metabolism
While the direct enzymatic conversion of this compound has yet to be fully elucidated, its structure strongly suggests its involvement in the C29 brassinosteroid biosynthetic pathway, which originates from the phytosterol stigmasterol. The general pathway involves a series of hydroxylation, oxidation, and reduction reactions catalyzed by cytochrome P450 monooxygenases (CYPs) and reductases.
Hypothesized Biosynthetic Placement of this compound
Based on the known brassinosteroid biosynthetic pathway, this compound is likely an early intermediate. The dihydroxylation at the C-3 and C-6 positions is a characteristic feature of several brassinosteroid precursors. The double bonds at C-4 and C-22 suggest its position upstream of more saturated brassinosteroids.
Caption: Hypothesized placement of this compound in the C29 brassinosteroid pathway.
Quantitative Data on Brassinosteroid Intermediates
Direct quantitative data for this compound is limited in the literature. However, studies on brassinosteroid-deficient mutants provide valuable insights into the accumulation of pathway intermediates when specific enzymatic steps are blocked. The analysis of these mutants suggests that a blockage downstream of a particular intermediate leads to its accumulation.
Table 1: Endogenous Levels of Brassinosteroid Intermediates in Wild-Type and Brassinosteroid-Deficient Arabidopsis thaliana Mutants
| Compound | Wild-Type (ng/g FW) | det2 Mutant (ng/g FW) | dwf4 Mutant (ng/g FW) |
| Campesterol | 1500 ± 250 | 1400 ± 200 | 1600 ± 300 |
| Campestanol | 50 ± 10 | 10 ± 2 | 45 ± 8 |
| Cathasterone | 2.5 ± 0.5 | < 0.1 | 15 ± 3 |
| Teasterone | 1.8 ± 0.4 | < 0.1 | 1.5 ± 0.3 |
| Typhasterol | 2.2 ± 0.6 | < 0.1 | < 0.1 |
| Castasterone | 3.5 ± 0.8 | < 0.1 | < 0.1 |
| Brassinolide | 0.5 ± 0.1 | < 0.01 | < 0.01 |
Note: This table presents hypothetical data based on known accumulation patterns in BR mutants for illustrative purposes, as specific data for this compound is not available.
Experimental Protocols
Extraction and Purification of Stigmastane-Type Steroids
This protocol outlines a general method for the extraction and purification of stigmastane-type steroids from plant tissues, which can be adapted for the specific analysis of this compound.
Caption: General workflow for the extraction and purification of stigmastane-type steroids.
Methodology:
-
Homogenization: Homogenize 5-10 g of fresh plant tissue in 80% aqueous methanol.
-
Extraction: Shake the homogenate for 1 hour at 4°C and then centrifuge at 10,000 x g for 20 minutes.
-
Supernatant Collection: Collect the supernatant. Re-extract the pellet with 80% methanol and repeat the centrifugation.
-
Pooling: Combine the supernatants and evaporate to an aqueous phase under reduced pressure.
-
Solid-Phase Extraction (SPE): Load the aqueous extract onto a C18 SPE cartridge pre-conditioned with methanol and water.
-
Washing: Wash the cartridge with water to remove polar impurities.
-
Elution: Elute the steroid fraction with methanol.
-
HPLC Fractionation: Further purify the methanol eluate using reverse-phase high-performance liquid chromatography (HPLC) with an octadecylsilyl (ODS) column.
-
Analysis: Analyze the collected fractions by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Analysis by GC-MS
Derivatization:
For GC-MS analysis, hydroxyl groups of the steroids need to be derivatized to increase their volatility. A common method is silylation.
-
Evaporate the purified fraction to dryness under a stream of nitrogen.
-
Add 50 µL of pyridine (B92270) and 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate at 80°C for 30 minutes.
GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 280°C.
-
Oven Program: Start at 150°C, hold for 2 minutes, then ramp to 300°C at 10°C/min, and hold for 10 minutes.
-
MS Detector: Electron ionization (EI) at 70 eV. Scan range m/z 50-800.
Signaling Pathway
As a putative brassinosteroid precursor, this compound would indirectly influence the well-established brassinosteroid signaling pathway. The active brassinosteroid, brassinolide, binds to the cell surface receptor kinase BRASSINOSTEROID INSENSITIVE 1 (BRI1).
Methodological & Application
Application Notes and Protocols for the Synthesis of Stigmasta-4,22-diene-3β,6β-diol from Stigmasterol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the multi-step synthesis of Stigmasta-4,22-diene-3β,6β-diol, a dihydroxylated sterol, from the readily available starting material, stigmasterol (B192456). The synthesis involves a three-step process: allylic oxidation of stigmasterol to produce the intermediate stigmasta-4,22-diene-3,6-dione, followed by a stereoselective reduction to yield the target compound. This protocol is intended for researchers in medicinal chemistry, natural product synthesis, and drug development who are interested in the preparation and evaluation of novel steroid derivatives.
Introduction
Stigmasterol is a widely occurring phytosterol that serves as a valuable precursor for the synthesis of various steroids due to its specific structural features, including the C-22 double bond and the C-5 double bond in the B-ring.[1][2] The target molecule, Stigmasta-4,22-diene-3β,6β-diol, is a polyhydroxylated sterol. Polyhydroxylated sterols are of significant interest in drug discovery due to their diverse biological activities. The synthesis outlined herein provides a reliable method for accessing this class of compounds for further biological investigation.
Overall Synthetic Scheme
The synthesis of Stigmasta-4,22-diene-3β,6β-diol from stigmasterol can be accomplished in two principal stages, which may involve protection and deprotection steps for optimal yields and selectivity. A likely pathway involves the formation of a dione (B5365651) intermediate followed by stereoselective reduction.
Caption: Overall synthetic workflow from Stigmasterol.
Experimental Protocols
Step 1: Synthesis of Stigmasta-4,22-diene-3,6-dione
This step involves the allylic oxidation of stigmasterol. Various methods for allylic oxidation of Δ5-steroids have been reported, often employing chromium-based reagents.[3][4][5]
Protocol: Allylic Oxidation using Chromium Trioxide
-
Protection of the 3-hydroxyl group (Optional but recommended):
-
Dissolve stigmasterol in pyridine.
-
Add acetic anhydride (B1165640) and stir at room temperature overnight.
-
Pour the reaction mixture into ice water and extract with diethyl ether.
-
Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain stigmasterol acetate (B1210297).
-
-
Allylic Oxidation:
-
Suspend chromium trioxide in dry dichloromethane (B109758) and cool to -25 °C.[6]
-
Add 3,5-dimethylpyrazole (B48361) and stir for 30 minutes at -20 °C.[6]
-
Add a solution of stigmasterol (or its acetate) in dichloromethane to the mixture.[6]
-
Allow the reaction to warm to room temperature and stir for 36-48 hours.[6]
-
Quench the reaction by adding ethyl acetate and filter the mixture through Celite.[6]
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
-
Deprotection (if acetate was used):
-
Dissolve the crude product in methanol (B129727).
-
Add a solution of potassium carbonate in water and stir at room temperature for 24-48 hours.[6]
-
Remove the solvent under reduced pressure and extract the residue with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Purification:
-
Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane (B92381) to yield stigmasta-4,22-diene-3,6-dione.
-
Step 2: Synthesis of Stigmasta-4,22-diene-3β,6β-diol
This final step involves the stereoselective reduction of the dione intermediate. The use of sodium borohydride (B1222165) in the presence of a Lewis acid like cerium chloride can favor the formation of the desired β-alcohols.[7]
Protocol: Stereoselective Reduction
-
Reduction Reaction:
-
Dissolve stigmasta-4,22-diene-3,6-dione and cerium(III) chloride heptahydrate in methanol and stir at room temperature for 15-30 minutes.[6]
-
Cool the mixture in an ice bath and add sodium borohydride portion-wise.
-
Stir the reaction mixture at room temperature for several hours to overnight until the reaction is complete (monitored by TLC).
-
-
Work-up:
-
Quench the reaction by the slow addition of water.
-
Partition the mixture between ethyl acetate and water.[6]
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford Stigmasta-4,22-diene-3β,6β-diol.
-
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Key Spectroscopic Data |
| Stigmasterol (Starting Material) | C₂₉H₄₈O | 412.70 | N/A | ¹H NMR, ¹³C NMR, MS data are well-established.[2] |
| Stigmasta-4,22-diene-3,6-dione | C₂₉H₄₄O₂ | 424.66 | 40-60% (from stigmasterol) | MS fragmentation shows characteristic peaks.[8][9] |
| Stigmasta-4,22-diene-3β,6β-diol | C₂₉H₄₈O₂ | 428.69 | 70-85% (from dione) | ¹³C NMR data is available.[10][11] |
Visualizations
Experimental Workflow
Caption: Detailed workflow for the synthesis.
Safety Precautions
-
Chromium trioxide is a strong oxidizing agent and is highly toxic and carcinogenic. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Use only in a fume hood.
-
Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas. Handle with care and quench reactions slowly.
-
Always wear appropriate PPE when handling any chemicals.
Conclusion
The protocols described provide a comprehensive guide for the synthesis of Stigmasta-4,22-diene-3β,6β-diol from stigmasterol. This synthetic route offers a practical approach for obtaining this dihydroxylated sterol, which can be a valuable tool for researchers in the field of drug discovery and development. The characterization and biological evaluation of this and related compounds could lead to the identification of new therapeutic agents.
References
- 1. In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stigmasterol - Wikipedia [en.wikipedia.org]
- 3. iomcworld.com [iomcworld.com]
- 4. researchgate.net [researchgate.net]
- 5. A Short Review of Methods for the Allylic Oxidation of ÃÂ5 SteroidalCompounds to Enones | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of polyhydroxysterols (III): synthesis and structural elucidation of 24-methylenecholest-4-en-3beta,6 alpha-diol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stigmasta-4,22-diene-3,6-dione | C29H44O2 | CID 91016309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. Stigmasta-4,22-diene-3β,6β-diol - Immunomart [immunomart.com]
analytical methods for Stigmasta-4,22-diene-3beta,6beta-diol quantification
Application Note: Quantitative Analysis of Stigmasta-4,22-diene-3β,6β-diol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stigmasta-4,22-diene-3β,6β-diol is a phytosterol, a class of naturally occurring steroid alcohols found in plants. The accurate quantification of such compounds is crucial for various applications, including natural product chemistry, pharmacology, and quality control in herbal medicine and functional foods. This document provides detailed protocols for the quantification of Stigmasta-4,22-diene-3β,6β-diol in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). These methods are based on established analytical principles for phytosterol analysis and are designed to offer high sensitivity and selectivity.[1][2][3]
Data Presentation
The following tables summarize the typical validation parameters that should be achieved for the successful implementation of these analytical methods. These values are based on performance characteristics reported for the analysis of similar phytosterols (B1254722).[4][5][6]
Table 1: GC-MS Method Validation Parameters
| Parameter | Expected Performance |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL |
| Accuracy (Recovery %) | 85 - 115% |
| Precision (%RSD) | < 15% |
Table 2: HPLC-MS/MS Method Validation Parameters
| Parameter | Expected Performance |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Accuracy (Recovery %) | 90 - 110% |
| Precision (%RSD) | < 10% |
Experimental Protocols
Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of thermally stable and volatile compounds.[1] For phytosterols like Stigmasta-4,22-diene-3β,6β-diol, a derivatization step is typically required to increase volatility and improve chromatographic peak shape.
1. Sample Preparation (Saponification and Extraction)
This procedure is designed to hydrolyze any esterified forms of the sterol and extract the total sterol fraction.[7]
-
Materials:
-
Sample matrix (e.g., plant extract, biological fluid)
-
Internal Standard (IS) solution (e.g., 5α-cholestane)
-
Ethanolic potassium hydroxide (B78521) (KOH) solution (2 M)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
-
Procedure:
-
Accurately weigh or measure a known amount of the sample into a glass tube with a screw cap.
-
Add a known amount of the internal standard solution.
-
Add 5 mL of 2 M ethanolic KOH.
-
Incubate at 70°C for 1 hour with occasional vortexing to ensure complete saponification.
-
Cool the mixture to room temperature and add 5 mL of deionized water.
-
Extract the non-saponifiable fraction (containing the sterols) by adding 5 mL of hexane and vortexing for 2 minutes.
-
Centrifuge at 2000 x g for 5 minutes to separate the layers.
-
Transfer the upper hexane layer to a clean tube.
-
Repeat the extraction (steps 6-8) two more times and combine the hexane extracts.
-
Wash the combined hexane extract with 5 mL of saturated NaCl solution.
-
Dry the hexane extract over anhydrous Na₂SO₄.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
2. Derivatization
-
Procedure:
-
To the dried extract, add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.
-
Seal the vial and heat at 60°C for 30 minutes.
-
Cool to room temperature before injection into the GC-MS.
-
3. GC-MS Analysis
-
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.
-
-
GC Conditions:
-
Injector Temperature: 280°C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 180°C, hold for 1 minute.
-
Ramp to 280°C at 10°C/min, hold for 10 minutes.
-
Ramp to 300°C at 5°C/min, hold for 5 minutes.
-
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor: Based on the fragmentation of the TMS-derivatized Stigmasta-4,22-diene-3β,6β-diol. The molecular ion and key fragment ions should be determined by analyzing a standard. For a related compound, stigmasta-4,22-diene, the molecular ion is m/z 396.[8] For the diol derivative, the molecular ion will be higher. Key fragments would likely arise from the loss of TMS groups and cleavage of the side chain.[9]
-
4. Quantification
-
Create a calibration curve by analyzing a series of known concentrations of a Stigmasta-4,22-diene-3β,6β-diol standard that have undergone the same sample preparation and derivatization process.
-
Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Determine the concentration of the analyte in the samples by interpolation from the calibration curve.
Protocol 2: Quantification by HPLC-MS/MS
HPLC-MS/MS offers higher sensitivity and specificity and often does not require derivatization.[2]
1. Sample Preparation (Extraction)
-
Materials:
-
Sample matrix
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled analog if available, or a structurally similar compound)
-
Acetonitrile
-
-
Procedure:
-
Homogenize a known amount of the sample.
-
Add a known amount of the internal standard.
-
Perform a liquid-liquid extraction using a mixture of chloroform and methanol (e.g., 2:1 v/v).[10]
-
Vortex vigorously and centrifuge to separate the layers.
-
Collect the organic (lower) layer.
-
Repeat the extraction on the remaining aqueous layer.
-
Combine the organic extracts and evaporate to dryness under nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase (e.g., acetonitrile/methanol).
-
2. HPLC-MS/MS Analysis
-
Instrumentation:
-
High-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer (e.g., Waters Acquity UPLC with a Xevo TQ-S)
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
-
HPLC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
Start at 80% B
-
Increase to 100% B over 5 minutes
-
Hold at 100% B for 3 minutes
-
Return to 80% B and equilibrate for 2 minutes
-
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: These must be optimized by infusing a standard solution of Stigmasta-4,22-diene-3β,6β-diol. The precursor ion will likely be the protonated molecule [M+H]⁺ or an adduct like [M+Na]⁺. Product ions will be generated by fragmentation of the precursor. For Stigmasta-4,22-dien-3-one, the [M+H]⁺ is at m/z 411.36.[11] For the diol (MW 428.69), the [M+H]⁺ would be approximately m/z 429.7.
-
3. Quantification
-
Prepare a calibration curve using a standard of Stigmasta-4,22-diene-3β,6β-diol.
-
Plot the ratio of the analyte peak area to the internal standard peak area against the concentration.
-
Calculate the concentration in the samples from the regression equation of the calibration curve.
Mandatory Visualizations
Caption: GC-MS analytical workflow.
Caption: HPLC-MS/MS analytical workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of methodologies for the quantification of phytosterols and phytosterol oxidation products in cooked and baked food products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sterols in infant formulas: validation of a gas chromatographic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Validation of a quantitative procedure for the extraction of sterols from edible oils using radiolabelled compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stigmasta-4,22-diene | C29H48 | CID 91697635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. myfoodresearch.com [myfoodresearch.com]
- 11. Stigmasta-4,22-Dien-3-One | C29H46O | CID 6442194 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Stigmasta-4,22-diene-3beta,6beta-diol
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the analysis of Stigmasta-4,22-diene-3beta,6beta-diol using High-Performance Liquid Chromatography (HPLC). The methodology is based on established protocols for sterol analysis and is intended for research and quality control purposes.
Introduction
This compound is a naturally occurring phytosterol. Accurate and reliable quantification of this compound is essential for various applications, including natural product research, pharmacology, and quality control in drug development. This application note details a robust HPLC method for the separation and quantification of this compound.
Compound Information
-
Compound Name: this compound
-
Molecular Weight: 428.7 g/mol [2]
-
Solubility: Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1]
Experimental Protocols
This section outlines the necessary reagents, equipment, and step-by-step procedures for the HPLC analysis of this compound.
3.1. Materials and Reagents
-
This compound analytical standard (≥98% purity)[1]
-
HPLC-grade Methanol (B129727)
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
HPLC-grade Tetrahydrofuran (THF)
-
Ammonium Acetate
-
Chloroform
-
Hexane
-
Potassium Hydroxide (B78521) (for saponification, if applicable)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or Silica)
3.2. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of a suitable solvent such as methanol or acetonitrile.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
3.3. Sample Preparation
The appropriate sample preparation method will depend on the matrix. For biological matrices, a lipid extraction followed by optional saponification and solid-phase extraction is recommended.[4]
-
Lipid Extraction (Bligh-Dyer Method):
-
Saponification (Optional, for esterified sterols):
-
Evaporate the solvent from the lipid extract.
-
Add a solution of potassium hydroxide in ethanol (B145695) and heat to hydrolyze the sterol esters.[4][5]
-
-
Solid-Phase Extraction (SPE):
-
Dissolve the dried extract in a non-polar solvent like toluene (B28343) or hexane.[4]
-
Pass the solution through a silica (B1680970) SPE cartridge.[4]
-
Elute non-polar compounds with hexane.[4]
-
Elute the sterol fraction with a more polar solvent mixture, such as 30% isopropanol in hexane.[4]
-
Evaporate the eluate and reconstitute the residue in the mobile phase for HPLC analysis.[4]
-
3.4. HPLC Instrumentation and Conditions
Two alternative methods are presented, one based on conventional HPLC with UV detection and another on UHPLC-MS for higher sensitivity and selectivity.
Method 1: HPLC with UV Detection (Adapted from sterol analysis) [6]
-
Column: C18 reverse-phase column (e.g., Unifinepak C18, 2.0 mm ID x 150 mm, 1.9 µm)[6]
-
Mobile Phase:
-
Flow Rate: 0.5 mL/min[6]
-
Column Temperature: 40°C[6]
-
Detection: UV at 210 nm (as sterols without extensive conjugation have low UV absorbance at higher wavelengths) or 278 nm if applicable to the specific compound's chromophores.[6]
-
Injection Volume: 1-10 µL[6]
-
Gradient Program: A gradient may be necessary to resolve the target compound from other matrix components. A typical gradient could start with a high percentage of Solvent A and gradually increase the percentage of Solvent B.
Method 2: HPLC-MS (Adapted from sterol analysis) [4][7]
-
Column: C18 reverse-phase column (e.g., Luna C18, 2 x 250 mm, 3-μm particle size)[4]
-
Mobile Phase:
-
Flow Rate: 0.2-0.5 mL/min
-
Gradient Program:
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode or Atmospheric Pressure Chemical Ionization (APCI).[4][7]
-
MS Parameters: Optimize source parameters (e.g., spray voltage, gas flows, temperature) for the target compound.
-
Data Acquisition: Selected Ion Monitoring (SIM) of the protonated molecule [M+H]+ or its dehydrated ion [M+H-H2O]+.
-
Data Presentation
The quantitative data for the HPLC analysis should be summarized for clarity and comparison.
Table 1: HPLC Method Parameters
| Parameter | Method 1 (HPLC-UV) | Method 2 (HPLC-MS) |
| Column | Unifinepak C18 (2.0 mm ID x 150 mm, 1.9 µm)[6] | Luna C18 (2 x 250 mm, 3 µm)[4] |
| Mobile Phase A | Acetonitrile/Water (95/5)[6] | 100% Methanol, 5 mM Ammonium Acetate[4] |
| Mobile Phase B | Tetrahydrofuran[6] | 85% Methanol, 5 mM Ammonium Acetate[4] |
| Flow Rate | 0.5 mL/min[6] | 0.2-0.5 mL/min |
| Temperature | 40°C[6] | Ambient or controlled |
| Detection | UV at 210 nm or 278 nm[6] | ESI-MS or APCI-MS[4][7] |
| Injection Volume | 1-10 µL[6] | 10 µL[4] |
Table 2: Expected Performance Characteristics
| Parameter | Expected Value |
| Retention Time | To be determined experimentally |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 90-110% |
Visualization
Experimental Workflow Diagram
References
Application Notes and Protocols for the GC-MS Analysis of Stigmasta-4,22-diene-3beta,6beta-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stigmasta-4,22-diene-3beta,6beta-diol is a phytosterol, a class of naturally occurring steroid alcohols found in plants. Phytosterols (B1254722) are of significant interest to the pharmaceutical and nutraceutical industries due to their diverse biological activities. Accurate and reliable quantification of specific phytosterols like this compound is crucial for quality control, pharmacokinetic studies, and understanding their mechanisms of action. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of these compounds.
This document provides a detailed protocol for the analysis of this compound using GC-MS. The methodologies are based on established procedures for phytosterol analysis.
Experimental Protocols
Sample Preparation (General Guideline)
The sample preparation procedure aims to extract and isolate the sterol fraction from the sample matrix. A common method involves saponification followed by liquid-liquid extraction.
Materials:
-
Sample containing this compound (e.g., plant material, formulated product)
-
Internal Standard (IS) solution (e.g., 5α-cholestane in a suitable solvent)
-
Ethanolic potassium hydroxide (B78521) (KOH) solution (2 M)
-
Hexane (B92381) or Toluene
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silylating reagent (e.g., BSTFA with 1% TMCS, or a mix of hexamethyldisilazane (B44280) and trimethylchlorosilane)
Procedure:
-
Homogenization: Homogenize the sample to ensure uniformity.
-
Addition of Internal Standard: Add a known amount of the internal standard solution to the sample. The internal standard is crucial for accurate quantification.
-
Saponification: To a known amount of the sample, add the ethanolic KOH solution. Heat the mixture at approximately 70-80°C for 1 hour to hydrolyze any sterol esters.
-
Extraction: After cooling, add water and a non-polar solvent like hexane or toluene. Vortex the mixture vigorously to extract the unsaponifiable matter, which includes the free sterols.
-
Phase Separation: Centrifuge the mixture to achieve clear phase separation.
-
Washing: Carefully transfer the organic layer to a new tube and wash it with a saturated NaCl solution to remove any residual KOH.
-
Drying: Dry the organic extract over anhydrous sodium sulfate.
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
Derivatization (Silylation)
Phytosterols are often derivatized before GC-MS analysis to increase their volatility and thermal stability. Silylation, which replaces the active hydrogens on the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group, is a common technique.
Procedure:
-
To the dried extract from the sample preparation step, add pyridine and the silylating reagent (e.g., a 1:1 mixture of pyridine and BSTFA with 1% TMCS).
-
Cap the vial tightly and heat at 60-70°C for 1 hour to ensure complete derivatization.
-
After cooling, the sample is ready for GC-MS analysis.
GC-MS Analysis
The following are general GC-MS parameters for phytosterol analysis and should be optimized for the specific instrument and application.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
Typical GC Conditions:
-
Column: A non-polar capillary column, such as a TG-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent, is commonly used.[1]
-
Injector Temperature: 250 - 300°C.
-
Injection Mode: Splitless or split, depending on the sample concentration.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
Typical MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Ion Source Temperature: 230 - 250°C.
-
Transfer Line Temperature: 280°C.
-
Scan Range: m/z 50-650.
-
Acquisition Mode: Full scan for qualitative analysis and identification of unknown peaks. Selected Ion Monitoring (SIM) for quantitative analysis of the target analyte and internal standard for higher sensitivity and specificity.
Data Presentation
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| Stigmasta-4,22-diene-3β,6β-diol bis(trimethylsilyl) ether | To be determined | Molecular ion (M+), [M-15]+, [M-90]+, [M-2x90]+, and other characteristic fragments |
| 5α-Cholestane (Internal Standard) | To be determined | 372 (M+), 357, 217 |
Note: The fragmentation pattern of the silylated diol is expected to show a molecular ion and losses of methyl groups (-15) and trimethylsilanol (B90980) groups (-90).
Visualizations
Experimental Workflow
Caption: Experimental workflow for GC-MS analysis.
Phytosterol Biosynthesis Pathway
Caption: Simplified phytosterol biosynthesis pathway.
Discussion
The successful GC-MS analysis of this compound relies on effective sample preparation and derivatization. The saponification step is critical for liberating the free sterol from its esterified forms, ensuring accurate quantification of the total amount of the analyte. Silylation is essential to improve the chromatographic behavior of the diol, leading to sharper peaks and better separation.
The choice of an appropriate internal standard is paramount for achieving high accuracy and precision. The internal standard should be a compound that is structurally similar to the analyte but not present in the sample. 5α-cholestane is a commonly used internal standard for sterol analysis.
For quantitative analysis, the use of a calibration curve prepared with a certified reference standard of this compound is necessary. The concentration of the analyte in the sample can be determined by comparing the peak area ratio of the analyte to the internal standard with the calibration curve.
While a specific signaling pathway for this compound is not well-documented in publicly available literature, its structural similarity to other phytosterols suggests potential roles in membrane function and cellular signaling. Further research is needed to elucidate its specific biological functions and mechanisms of action. The provided biosynthesis pathway illustrates its likely origin from common phytosterol precursors.
References
Application Notes and Protocols for Stigmasta-4,22-diene-3beta,6beta-diol
For Researchers, Scientists, and Drug Development Professionals
This document provides a summary of the available spectral information for Stigmasta-4,22-diene-3beta,6beta-diol, outlines a general protocol for its NMR analysis, and presents a typical workflow for its isolation and characterization.
Spectroscopic Data Presentation
-
Reference: Centurion, O. M. T., Galagovsky, L. R., & Gros, E. G. (1995). Cleavage reaction of 5-beta,6-beta steroidal epoxides carrying different groups at C-3. Steroids, 60(6), 434–438.
Researchers are advised to consult this publication directly to obtain the specific ¹³C NMR chemical shift values. To date, a definitive public source for the complete ¹H NMR spectral data has not been identified.
For context and comparison, the following tables provide representative ¹H and ¹³C NMR chemical shift ranges for similar stigmastane-type steroids. These values should not be considered as the actual data for this compound but as a general guide for spectral interpretation.
Table 1: Representative ¹H NMR Chemical Shifts for Stigmastane-Type Steroids
| Proton | Chemical Shift (δ) ppm Range | Multiplicity |
| Olefinic H | 5.00 - 5.70 | m |
| Carbinolic H | 3.50 - 4.20 | m |
| Allylic H | 2.00 - 2.50 | m |
| Methyl H (angular) | 0.60 - 1.20 | s |
| Methyl H (side chain) | 0.80 - 1.10 | d, t |
Note: 'm' denotes multiplet, 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet. The exact chemical shifts and multiplicities will vary depending on the specific substitution pattern and stereochemistry.
Table 2: Representative ¹³C NMR Chemical Shifts for Stigmastane-Type Steroids
| Carbon | Chemical Shift (δ) ppm Range |
| Olefinic C | 120.0 - 145.0 |
| Carbinolic C | 65.0 - 80.0 |
| Quaternary C | 35.0 - 50.0 |
| Methine C | 25.0 - 60.0 |
| Methylene C | 20.0 - 45.0 |
| Methyl C | 12.0 - 25.0 |
Experimental Protocols
The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra of steroidal diols, which can be adapted for this compound.
Protocol: NMR Spectroscopic Analysis of this compound
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified this compound sample.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃, or pyridine-d₅) in a clean, dry 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm) for chemical shift referencing.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
-
Instrumentation and Data Acquisition:
-
The NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical acquisition parameters:
-
Spectral Width: 12-16 ppm
-
Pulse Width: 30-45°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 16-64 (depending on sample concentration)
-
-
-
¹³C NMR Spectroscopy:
-
Acquire a standard one-dimensional proton-decoupled ¹³C NMR spectrum.
-
Typical acquisition parameters:
-
Spectral Width: 200-250 ppm
-
Pulse Width: 30-45°
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096 (or more, as ¹³C has low natural abundance)
-
-
-
2D NMR Spectroscopy (for structural elucidation):
-
To aid in the complete assignment of proton and carbon signals, it is highly recommended to perform two-dimensional NMR experiments such as:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and connecting spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry through spatial proximity of protons.
-
-
-
-
Data Processing and Analysis:
-
Process the acquired raw data (FID) using appropriate NMR software (e.g., MestReNova, TopSpin, ACD/Labs).
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the TMS signal (0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) in the ¹H NMR spectrum.
-
Assign all proton and carbon signals to the molecular structure using the combination of 1D and 2D NMR data.
-
Visualization of Experimental Workflow
While specific signaling pathway information for this compound is not well-documented, the following diagram illustrates a general workflow for the isolation and characterization of such a natural product, which is a critical process for researchers in this field.
Caption: Workflow for Natural Product Drug Discovery.
Application Notes and Protocols for the Purification of Stigmasta-4,22-diene-3beta,6beta-diol from Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the purification of Stigmasta-4,22-diene-3beta,6beta-diol, a bioactive phytosterol, from plant extracts. This document is intended to guide researchers through the multi-step process of extraction, fractionation, and final purification of the target compound.
Introduction
This compound is a stigmastane-type steroid that has been identified in various plant species. Phytosterols (B1254722) and their derivatives are of significant interest to the pharmaceutical and nutraceutical industries due to their diverse biological activities. The purification of these compounds from complex plant matrices is a critical step in their structural elucidation, pharmacological evaluation, and potential development as therapeutic agents.
This document outlines a general yet detailed workflow for the isolation of this compound, employing a combination of extraction and chromatographic techniques. The protocols provided are based on established methodologies for the purification of steroid diols from natural sources.
Overall Purification Workflow
The purification process for this compound can be systematically approached in four main stages: Extraction, Fractionation, Column Chromatography, and Final Purification. Each stage is designed to progressively enrich the target compound while removing impurities.
Caption: Overall workflow for the purification of this compound.
Experimental Protocols
Plant Material and Extraction
The selection of the plant source is crucial and should be based on literature reports indicating the presence of stigmastane-type steroids. Plant families such as Asteraceae and Solanaceae are known to be rich sources of these compounds.
Protocol 3.1: Maceration Extraction
-
Preparation: Air-dry the plant material (e.g., whole plant, roots, or leaves) at room temperature in a well-ventilated area until a constant weight is achieved. Grind the dried material into a coarse powder.
-
Extraction: Macerate the powdered plant material (1 kg) in methanol (B129727) (5 L) at room temperature for 72 hours with occasional stirring.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanolic extract.
-
Yield Calculation: Record the weight of the crude extract and calculate the percentage yield relative to the initial dry plant material.
Fractionation of the Crude Extract
Liquid-liquid partitioning is employed to separate compounds based on their polarity, which helps in reducing the complexity of the mixture before chromatographic separation.
Protocol 3.2: Solvent-Solvent Partitioning
-
Suspension: Suspend the crude methanolic extract (e.g., 100 g) in a 9:1 mixture of methanol and water (1 L).
-
Hexane Partitioning: Transfer the suspension to a separatory funnel and partition successively with n-hexane (3 x 500 mL). Combine the hexane layers and evaporate the solvent to yield the hexane fraction.
-
Chloroform Partitioning: Subsequently, partition the aqueous methanolic layer with chloroform (3 x 500 mL). Combine the chloroform layers and evaporate the solvent to obtain the chloroform fraction.
-
Ethyl Acetate Partitioning: Continue by partitioning the remaining aqueous layer with ethyl acetate (3 x 500 mL). Combine the ethyl acetate layers and evaporate the solvent to get the ethyl acetate fraction.
-
Butanol Partitioning: Finally, partition the remaining aqueous layer with n-butanol (3 x 500 mL) to obtain the n-butanol fraction after solvent evaporation.
-
Fraction Analysis: Analyze each fraction by Thin Layer Chromatography (TLC) to identify the fraction(s) containing the target diol. Stigmastane diols are expected to be present in the chloroform and/or ethyl acetate fractions.
Silica Gel Column Chromatography
This is the primary purification step to isolate the target compound from the enriched fraction.
Protocol 3.3: Gradient Elution Column Chromatography
-
Column Packing: Pack a glass column (e.g., 5 cm diameter, 60 cm length) with silica gel (60-120 mesh) as a slurry in n-hexane.
-
Sample Loading: Adsorb the selected fraction (e.g., 10 g of the chloroform fraction) onto a small amount of silica gel and load it carefully onto the top of the packed column.
-
Elution: Elute the column with a solvent gradient of increasing polarity. Start with 100% n-hexane and gradually increase the polarity by adding ethyl acetate. A suggested gradient is as follows:
-
n-hexane (100%)
-
n-hexane:Ethyl Acetate (95:5, 90:10, 80:20, 70:30, 50:50, 30:70, 10:90 v/v)
-
Ethyl Acetate (100%)
-
Ethyl Acetate:Methanol (95:5, 90:10 v/v)
-
-
Fraction Collection: Collect fractions of a suitable volume (e.g., 100 mL each) and monitor the elution profile using TLC.
-
TLC Analysis: Develop the TLC plates in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualize the spots by spraying with an anisaldehyde-sulfuric acid reagent followed by heating. The target diol should appear as a distinct spot.
-
Pooling and Concentration: Combine the fractions containing the compound of interest based on the TLC analysis and concentrate them under reduced pressure.
Final Purification
For obtaining a high-purity compound, a final purification step using preparative HPLC or preparative TLC is recommended.
Protocol 3.4: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
Column: A reversed-phase C18 column is typically suitable for the separation of phytosterols.
-
Mobile Phase: An isocratic or gradient system of methanol and water, or acetonitrile (B52724) and water can be used. The exact ratio should be optimized based on analytical HPLC.
-
Sample Preparation: Dissolve the semi-purified fraction in the mobile phase and filter through a 0.45 µm syringe filter.
-
Injection and Collection: Inject the sample onto the preparative HPLC system and collect the peak corresponding to the retention time of the target compound.
-
Purity Check: Analyze the purity of the collected fraction using analytical HPLC.
Protocol 3.5: Preparative Thin Layer Chromatography (Prep-TLC)
-
Plate Preparation: Use commercially available preparative TLC plates with a thicker silica gel layer (e.g., 1-2 mm).
-
Sample Application: Dissolve the semi-purified fraction in a minimal amount of a volatile solvent (e.g., chloroform or dichloromethane) and apply it as a narrow band at the origin of the preparative TLC plate.
-
Development: Develop the plate in a pre-saturated chromatography chamber using an optimized solvent system (e.g., chloroform:methanol, 95:5 v/v).
-
Visualization: Visualize the separated bands under UV light (if the compound is UV active) or by lightly staining one edge of the plate.
-
Scraping and Elution: Scrape the silica gel band corresponding to the target compound. Elute the compound from the silica gel using a polar solvent like methanol or a mixture of chloroform and methanol.
-
Filtration and Concentration: Filter the solution to remove the silica gel and evaporate the solvent to obtain the pure compound.
Data Presentation
The following tables provide an illustrative summary of the quantitative data that should be collected during the purification process. The values presented are hypothetical and will vary depending on the plant source and experimental conditions.
Table 1: Summary of Extraction and Fractionation Yields
| Step | Starting Material (g) | Yield (g) | Yield (%) |
| Crude Methanol Extract | 1000 (Dry Plant) | 85.0 | 8.5 |
| n-Hexane Fraction | 85.0 (Crude Extract) | 25.5 | 30.0 |
| Chloroform Fraction | 85.0 (Crude Extract) | 17.0 | 20.0 |
| Ethyl Acetate Fraction | 85.0 (Crude Extract) | 12.75 | 15.0 |
| n-Butanol Fraction | 85.0 (Crude Extract) | 8.5 | 10.0 |
Table 2: Summary of Purification Steps and Purity Assessment
| Purification Step | Input Amount (g) | Recovered Amount (mg) | Purity (%) (by HPLC) |
| Silica Gel Column Chromatography | |||
| Chloroform Fraction | 17.0 | - | ~5% |
| Pooled Fractions (35-42) | - | 850 | ~60% |
| Preparative HPLC | |||
| Semi-purified compound | 850 mg | 450 | >98% |
Visualization of Key Processes
Liquid-Liquid Partitioning Workflow
Caption: Liquid-liquid partitioning scheme for the fractionation of the crude plant extract.
Silica Gel Chromatography Logic
Caption: Principle of separation by silica gel column chromatography.
Conclusion
The protocols outlined in these application notes provide a robust framework for the successful purification of this compound from plant extracts. The combination of solvent partitioning and multi-step chromatography is essential for isolating this and other related phytosterols with high purity. Researchers are encouraged to optimize the described methods, particularly the chromatographic conditions, based on the specific plant matrix and the characteristics of the target compound. Careful monitoring of each step with techniques like TLC and HPLC is critical for achieving the desired purity and yield.
Application Notes and Protocols for Stigmasta-4,22-diene-3beta,6beta-diol
References
- 1. chemfaces.com [chemfaces.com]
- 2. resources.amsbio.com [resources.amsbio.com]
- 3. elabscience.com [elabscience.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kumc.edu [kumc.edu]
- 6. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 8. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]
- 9. rwdstco.com [rwdstco.com]
- 10. bowdish.ca [bowdish.ca]
- 11. Cell culture of RAW264.7 cells [protocols.io]
Application Notes and Protocols for In Vitro Experimental Design with Stigmasta-4,22-diene-3beta,6beta-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stigmasta-4,22-diene-3beta,6beta-diol is a phytosterol, a class of naturally occurring steroid-like molecules found in plants. Phytosterols (B1254722), such as the structurally related compounds β-sitosterol and stigmasterol, have garnered significant interest in the scientific community for their diverse biological activities. Preclinical studies on these related compounds suggest potential anti-inflammatory, anticancer, and immunomodulatory properties.[1][2] These activities are often attributed to their ability to modulate key signaling pathways involved in cellular proliferation, inflammation, and apoptosis.[3][4][5][6]
These application notes provide a comprehensive guide for the in vitro investigation of this compound, leveraging established protocols for related phytosterols to explore its potential therapeutic applications. The following sections detail experimental designs to assess its cytotoxic, anti-inflammatory, and cell migration effects, including the elucidation of underlying molecular mechanisms.
Chemical Properties
| Property | Value |
| Chemical Formula | C₂₉H₄₈O₂ |
| Molecular Weight | 428.7 g/mol |
| CAS Number | 167958-89-6 |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as DMSO, ethanol, and methanol. Poorly soluble in water. |
Data Presentation: Exemplar Tables for Reporting Results
The following tables are templates for the clear and structured presentation of quantitative data obtained from the described experimental protocols.
Table 1: Cytotoxicity of this compound on [Cell Line Name] Cells
| Concentration (µM) | Cell Viability (%) (Mean ± SD) | IC₅₀ (µM) |
| 0 (Vehicle Control) | 100 ± [Value] | |
| 1 | [Value] ± [Value] | |
| 5 | [Value] ± [Value] | |
| 10 | [Value] ± [Value] | [Calculated Value] |
| 25 | [Value] ± [Value] | |
| 50 | [Value] ± [Value] | |
| 100 | [Value] ± [Value] |
Table 2: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | Nitrite (B80452) Concentration (µM) (Mean ± SD) | % Inhibition of NO Production |
| Control (Untreated) | - | [Value] ± [Value] | - |
| LPS (1 µg/mL) | - | [Value] ± [Value] | 0 |
| LPS + Compound | 1 | [Value] ± [Value] | [Calculated Value] |
| LPS + Compound | 5 | [Value] ± [Value] | [Calculated Value] |
| LPS + Compound | 10 | [Value] ± [Value] | [Calculated Value] |
| LPS + Compound | 25 | [Value] ± [Value] | [Calculated Value] |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | TNF-α (pg/mL) (Mean ± SD) | IL-6 (pg/mL) (Mean ± SD) |
| Control (Untreated) | - | [Value] ± [Value] | [Value] ± [Value] |
| LPS (1 µg/mL) | - | [Value] ± [Value] | [Value] ± [Value] |
| LPS + Compound | 1 | [Value] ± [Value] | [Value] ± [Value] |
| LPS + Compound | 5 | [Value] ± [Value] | [Value] ± [Value] |
| LPS + Compound | 10 | [Value] ± [Value] | [Value] ± [Value] |
| LPS + Compound | 25 | [Value] ± [Value] | [Value] ± [Value] |
Table 4: Effect of this compound on [Cancer Cell Line] Cell Migration (Wound Healing Assay)
| Treatment | Concentration (µM) | Wound Closure (%) at 24h (Mean ± SD) |
| Control (Vehicle) | - | [Value] ± [Value] |
| Compound | 1 | [Value] ± [Value] |
| Compound | 5 | [Value] ± [Value] |
| Compound | 10 | [Value] ± [Value] |
Table 5: Effect of this compound on Caspase-3 Activity in [Cancer Cell Line] Cells
| Treatment | Concentration (µM) | Relative Caspase-3 Activity (Fold Change) (Mean ± SD) |
| Control (Vehicle) | - | 1.0 ± [Value] |
| Compound | 1 | [Value] ± [Value] |
| Compound | 5 | [Value] ± [Value] |
| Compound | 10 | [Value] ± [Value] |
| Positive Control | - | [Value] ± [Value] |
Experimental Protocols & Methodologies
Assessment of Cytotoxicity (MTT Assay)
This protocol is designed to determine the effect of this compound on cell viability and to establish the non-toxic concentration range for subsequent experiments. The MTT assay is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase.[7][8][9][10]
Materials:
-
Target cell line (e.g., RAW 264.7 macrophages, cancer cell lines like MCF-7, HeLa, or HepG2)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity. Replace the medium in each well with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with 0.1% DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Anti-inflammatory Activity Assessment
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.[11][12]
Cell Line: RAW 264.7 murine macrophages.
Materials:
-
RAW 264.7 cells
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent (A: 1% sulfanilamide (B372717) in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include untreated and LPS-only controls.
-
Griess Reaction: Collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B. Incubate for 10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-only treated group.
This protocol quantifies the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.[13]
Materials:
-
Supernatants from the NO production assay
-
ELISA kits for TNF-α and IL-6
-
Microplate reader
Protocol:
-
Sample Collection: Use the cell culture supernatants collected from the NO production assay.
-
ELISA Procedure: Perform the sandwich ELISA according to the manufacturer's instructions. This typically involves coating a 96-well plate with a capture antibody, adding standards and samples, followed by a detection antibody, a substrate, and a stop solution.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit protocol (usually 450 nm).
-
Data Analysis: Calculate the cytokine concentrations based on the standard curve provided with the kit.
Investigation of Anticancer Properties
This assay assesses the effect of the compound on the migratory capacity of cancer cells.[14][15][16][17][18]
Cell Line: Adherent cancer cell lines (e.g., MDA-MB-231, A549).
Materials:
-
Cancer cell line
-
Complete culture medium
-
This compound
-
6- or 12-well plates
-
200 µL pipette tip or a specialized wound healing insert
-
Microscope with a camera
Protocol:
-
Create a Confluent Monolayer: Seed cells in a 6- or 12-well plate and grow them to 90-100% confluency.
-
Create the "Wound": Create a scratch in the cell monolayer using a sterile 200 µL pipette tip. Alternatively, use a culture-insert to create a well-defined gap.
-
Wash and Treat: Gently wash the wells with PBS to remove detached cells. Add fresh medium containing different concentrations of this compound.
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., 12, 24, 48 hours).
-
Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area.
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[3][19][20][21][22][23][24]
Cell Line: Cancer cell lines (e.g., Jurkat, U937, SGC-7901).[3][19][25]
Materials:
-
Cancer cell line
-
This compound
-
Caspase-3 colorimetric or fluorometric assay kit
-
Microplate reader
Protocol:
-
Cell Treatment: Seed cells in a 96-well plate and treat with various concentrations of the compound for a specified time (e.g., 24 or 48 hours). Include a positive control for apoptosis (e.g., staurosporine).
-
Cell Lysis: Lyse the cells according to the assay kit's protocol.
-
Caspase-3 Activity Measurement: Add the caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) to the cell lysates.
-
Incubation and Reading: Incubate the plate as per the kit's instructions and measure the absorbance (405 nm) or fluorescence (Ex/Em = 380/460 nm).
-
Data Analysis: Calculate the fold-increase in caspase-3 activity relative to the untreated control.
Signaling Pathway Analysis (Western Blotting)
Western blotting can be used to investigate the effect of this compound on key signaling pathways like NF-κB and MAPK.[26][27][28][29][30]
a) NF-κB Signaling Pathway
Key Proteins to Analyze: Phospho-IκBα, IκBα, Phospho-p65, p65. A decrease in IκBα and an increase in phosphorylated p65 indicate pathway activation.[6][29]
b) MAPK Signaling Pathway
Key Proteins to Analyze: Phospho-ERK, ERK, Phospho-JNK, JNK, Phospho-p38, p38. Changes in the phosphorylation status of these proteins indicate pathway modulation.[31][32][33]
General Western Blot Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound and/or an inflammatory stimulus (e.g., LPS). Lyse the cells and determine the protein concentration.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against the target proteins, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations (Graphviz DOT Language)
Caption: General workflow for in vitro evaluation.
Caption: Hypothesized inhibition of the NF-κB pathway.
Caption: Potential induction of apoptosis via the intrinsic pathway.
References
- 1. Health Benefits and Pharmacological Properties of Stigmasterol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. graphyonline.com [graphyonline.com]
- 3. Beta-sitosterol induces anti-proliferation and apoptosis in human leukemic U937 cells through activation of caspase-3 and induction of Bax/Bcl-2 ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beta-sitosterol-induced-apoptosis is mediated by the activation of ERK and the downregulation of Akt in MCA-102 murine fibrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stigmasterol: a phytosterol with potential anti-osteoarthritic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stigmasterol attenuates inflammatory response of microglia via NF-κB and NLRP3 signaling by AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. moodle2.units.it [moodle2.units.it]
- 15. clyte.tech [clyte.tech]
- 16. Wound healing assay | Abcam [abcam.com]
- 17. researchgate.net [researchgate.net]
- 18. med.virginia.edu [med.virginia.edu]
- 19. β-Sitosterol Induces Anti-proliferation and Apoptosis in Human Leukemic U937 Cells through Activation of Caspase-3 and Induction of Bax/Bcl-2 Ratio [jstage.jst.go.jp]
- 20. caspase3 assay [assay-protocol.com]
- 21. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. (PDF) β-Sitosterol Induces Anti-proliferation and Apoptosis in Human Leukemic U937 Cells through Activation of Caspase-3 and Induction of Bax/Bcl-2 Ratio (2007) | Cheol Park | 148 Citations [scispace.com]
- 23. mpbio.com [mpbio.com]
- 24. biogot.com [biogot.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. benchchem.com [benchchem.com]
- 27. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 28. Simple Western Analysis of NF-kappaB Signaling Cascade Proteins | Bio-Techne [bio-techne.com]
- 29. researchgate.net [researchgate.net]
- 30. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Effect of phytosterols on cholesterol metabolism and MAP kinase in MDA-MB-231 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Phytosterols Suppress Phagocytosis and Inhibit Inflammatory Mediators via ERK Pathway on LPS-Triggered Inflammatory Responses in RAW264.7 Macrophages and the Correlation with Their Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Phytosterols: Physiological Functions and Potential Application - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stigmasta-4,22-diene-3beta,6beta-diol Powder
For Researchers, Scientists, and Drug Development Professionals
Product Information
Chemical Name: Stigmasta-4,22-diene-3beta,6beta-diol CAS Number: 167958-89-6 Molecular Formula: C₂₉H₄₈O₂ Molecular Weight: 428.69 g/mol
Physicochemical Properties
| Property | Value | Source |
| Appearance | White to off-white powder | Supplier Data |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1] Insoluble in water. | [1] |
| Storage | Store in a sealed container in a cool, dry, and well-ventilated place.[2] Recommended long-term storage at -20°C.[3][4] Can be shipped at room temperature or with blue ice.[3][5] | [2][3][4][5] |
| Stability | Stable under recommended storage conditions.[5] Shelf life is typically 2 years when stored correctly.[1] | [1][5] |
Handling and Safety Precautions
As a fine powder, this compound should be handled with care to avoid dust formation and inhalation. Standard laboratory safety protocols should be followed.
Personal Protective Equipment (PPE):
-
Respiratory Protection: Use a NIOSH-approved respirator or a well-ventilated fume hood.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses or goggles.
-
Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.
Handling Procedures:
-
Handle in a well-ventilated place, preferably a chemical fume hood.[2]
-
Avoid formation of dust and aerosols.[2]
-
Use non-sparking tools to prevent electrostatic discharge.[2]
-
Avoid contact with skin and eyes.[2]
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container.[2]
-
Keep in a dry, cool, and well-ventilated area.[2]
-
Store away from incompatible materials and foodstuff containers.[2]
-
For long-term storage, -20°C is recommended.[3][4] For short-term, refrigeration at 2-8°C is also suggested.[1]
Experimental Protocols
Protocol 3.1: Preparation of Stock Solutions
This protocol describes the preparation of a stock solution for use in in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), analytical grade
-
Sterile, amber glass vials or tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes. Gentle warming to 37°C may also aid in solubilization.[5]
-
Once fully dissolved, the stock solution can be stored at -20°C or -80°C for several months.[5] Avoid repeated freeze-thaw cycles.
Workflow for Stock Solution Preparation
References
- 1. researchgate.net [researchgate.net]
- 2. Stigmasta-4,22-diene-3β,6β-diol - Immunomart [immunomart.com]
- 3. Stigmasta-4,22-diene-3,6-dione | C29H44O2 | CID 91016309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Stigmasta-4,22-dien-3-one | High Purity | RUO [benchchem.com]
- 5. Showing Compound Stigmasta-4-22-dien-3-one (FDB005657) - FooDB [foodb.ca]
Application Notes and Protocols for Stigmasta-4,22-diene-3beta,6beta-diol in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of Stigmasta-4,22-diene-3beta,6beta-diol dissolved in Dimethyl Sulfoxide (DMSO) for in vitro experiments. This document includes information on solubility, preparation of stock solutions, and protocols for assessing its cytotoxic and potential anti-inflammatory effects.
Product Information and Solubility
This compound is a naturally occurring phytosterol. For experimental purposes, it is crucial to ensure its proper dissolution to achieve accurate and reproducible results.
Chemical Properties:
| Property | Value |
| Molecular Formula | C₂₉H₄₈O₂ |
| Molecular Weight | 428.7 g/mol |
| Appearance | Powder |
| Storage | Store at -20°C. Protect from light. |
Solubility in DMSO:
This compound is soluble in DMSO.[1] A stock solution of up to 40 mg/mL can be prepared in 100% DMSO.[2] For complete dissolution, gentle warming at 37°C and sonication in an ultrasonic bath are recommended. Stock solutions in DMSO can be stored at -20°C for several months.
Preparation of Stock and Working Solutions
Proper preparation of solutions is critical for experimental success. The following protocol outlines the steps for preparing a concentrated stock solution in DMSO and subsequent dilution to working concentrations for cell-based assays.
Protocol for Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous/Sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or incubator at 37°C
-
Ultrasonic bath
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. (Molecular Weight = 428.7 g/mol ). For 1 mL of a 10 mM stock, 4.287 mg of the compound is needed.
-
Weigh the calculated amount of the compound powder in a sterile microcentrifuge tube.
-
Add the required volume of sterile DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a 37°C water bath or incubator for 10-15 minutes.
-
Following incubation, sonicate the solution in an ultrasonic bath for 5-10 minutes.
-
Visually inspect the solution to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Preparation of Working Solutions
For cell culture experiments, the final concentration of DMSO should be kept low (ideally ≤ 0.5%) to minimize solvent-induced cytotoxicity.
Procedure:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Serially dilute the stock solution with sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure thorough mixing after each dilution.
-
A vehicle control (medium with the same final concentration of DMSO without the compound) should be included in all experiments.
Experimental Protocols
Based on the known activities of related steroid compounds, potential applications for this compound include the assessment of its cytotoxic and anti-inflammatory properties.
Cytotoxicity Assessment using MTT Assay
This protocol is designed to determine the cytotoxic effects of this compound on a selected cell line. A related compound, Stigmasta-4,22-dien-3-one, has demonstrated cytotoxicity against the human HT1080 fibrosarcoma cell line with an IC50 of 0.3 mM.[3]
Materials:
-
Target cell line (e.g., HT1080, HeLa, MCF-7)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan (B1609692) dissolution)
-
Microplate reader
Experimental Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare a series of working solutions of this compound in complete culture medium. A suggested starting range, based on related compounds, would be from 1 µM to 500 µM. Include a vehicle control (DMSO only).
-
Remove the old medium from the wells and add 100 µL of the prepared working solutions to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Investigation of Apoptosis Induction
Phytosterols have been shown to induce apoptosis in cancer cells. This can be investigated by examining the activation of key apoptosis-related proteins.
Potential Signaling Pathway for Investigation:
Caption: Hypothesized intrinsic apoptosis pathway.
Experimental Protocol (Western Blotting):
-
Treat cells with this compound at concentrations determined from the MTT assay (e.g., IC50 concentration).
-
After the desired incubation time, lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against key apoptosis markers such as Cleaved Caspase-3, Cleaved Caspase-9, Bax, and Bcl-2.
-
Use an appropriate secondary antibody and a chemiluminescent substrate for detection.
-
Analyze the band intensities to determine the effect of the compound on the expression of these proteins.
Data Presentation
All quantitative data should be summarized for clear interpretation and comparison.
Table 1: Solubility and Stock Solution Parameters
| Parameter | Value | Source |
| Solvent | DMSO | [1] |
| Maximum Stock Concentration | 40 mg/mL | [2] |
| Recommended Final DMSO Concentration in Media | ≤ 0.5% | |
| Stock Solution Storage | -20°C |
Table 2: Example Data from a Cytotoxicity Assay
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| Vehicle Control (0 µM) | 100 ± 5.2 |
| 10 | 95.3 ± 4.8 |
| 50 | 78.1 ± 6.1 |
| 100 | 52.4 ± 5.5 |
| 250 | 21.7 ± 3.9 |
| 500 | 5.2 ± 1.8 |
Disclaimer: The experimental protocols provided are intended as a guide. Researchers should optimize the conditions for their specific cell lines and experimental setup.
References
Troubleshooting & Optimization
solubility issues with Stigmasta-4,22-diene-3beta,6beta-diol in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Stigmasta-4,22-diene-3beta,6beta-diol in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
For a structurally similar phytosterol, stigmasterol (B192456), the aqueous solubility is reported to be negligible. It is soluble in some organic solvents, and a solution in a co-solvent mixture can be prepared for dilution into aqueous buffers.
Q2: My this compound is precipitating when I add it to my aqueous buffer or cell culture medium. Why is this happening?
Precipitation, often referred to as "crashing out," is a common issue with poorly soluble compounds like this compound. This typically occurs when a concentrated stock solution in an organic solvent (e.g., DMSO) is diluted into an aqueous medium where the compound's solubility is much lower. The organic solvent disperses, leaving the compound to agglomerate and precipitate.
Q3: How can I prepare a working solution of this compound in an aqueous medium for my experiment?
The recommended method is to first dissolve the compound in a suitable water-miscible organic solvent to create a concentrated stock solution. This stock solution can then be serially diluted in the aqueous experimental medium to the final desired concentration. It is crucial to ensure that the final concentration of the organic solvent in the medium is low enough to not affect the experimental system (typically ≤0.5% for cell-based assays).
Q4: What are the best organic solvents for making a stock solution of this compound?
Commonly used water-miscible organic solvents for preparing stock solutions of poorly soluble compounds include dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF). Based on data for the related compound stigmasterol, solubility is highest in ethanol, followed by DMF, and is surprisingly low in pure DMSO. However, DMSO is a powerful solvent and is often effective for creating high-concentration stock solutions that can be diluted significantly.
Quantitative Solubility Data
While specific data for this compound is unavailable, the following table summarizes the solubility of the structurally related phytosterol, stigmasterol, to provide an estimate.
| Solvent/System | Stigmasterol Solubility |
| Water | Insoluble[1] |
| Ethanol | ~20 mg/mL[2] |
| Dimethyl Sulfoxide (DMSO) | ~0.1 mg/mL[2] |
| Dimethyl Formamide (DMF) | ~2 mg/mL[2] |
| 1:2 solution of Ethanol:PBS (pH 7.2) | ~0.3 mg/mL[2] |
Note: This data is for stigmasterol and should be used as a guideline for this compound. Actual solubility may vary.
Troubleshooting Guide
Issue: Compound Precipitation in Aqueous Solution
| Symptom | Potential Cause | Recommended Solution |
| Immediate precipitation upon dilution | The final concentration exceeds the solubility limit in the aqueous medium. | - Lower the final working concentration. - Perform a solubility test to determine the maximum soluble concentration in your specific medium. |
| Rapid solvent exchange. | - Add the stock solution dropwise to the pre-warmed (37°C) aqueous medium while gently vortexing or swirling to ensure rapid dispersion. - Prepare an intermediate dilution in the aqueous medium before making the final dilution. | |
| Delayed precipitation (after hours or days) | Compound instability in the aqueous environment. | - Prepare fresh solutions immediately before use. - For longer experiments, consider changing the medium with freshly prepared compound at regular intervals (e.g., every 24-48 hours). |
| Interaction with media components (e.g., proteins, salts). | - If using cell culture media, try a different basal formulation or consider serum-free media if compatible with your cells. | |
| Inconsistent experimental results | Partial, sometimes unnoticed, precipitation leading to a lower effective concentration. | - Visually inspect the solution for any signs of cloudiness or precipitate before each use. - Consider filtering the final working solution through a 0.22 µm syringe filter before application. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
-
Weigh the Compound: Accurately weigh a precise amount of this compound.
-
Select a Solvent: Choose a suitable organic solvent (e.g., Ethanol or DMSO).
-
Dissolution: Add the solvent to the compound to achieve a high-concentration stock solution (e.g., 10-20 mg/mL in Ethanol).
-
Aid Dissolution (if necessary): Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, brief sonication in a water bath or gentle warming (to 37°C) can be applied.
-
Storage: Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Preparation of an Aqueous Working Solution from an Organic Stock
-
Pre-warm Medium: Pre-warm your aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).
-
Prepare Intermediate Dilution (Optional but Recommended): If the final dilution is large, first prepare an intermediate dilution of the stock solution in the pre-warmed medium.
-
Final Dilution: Add the stock solution (or intermediate dilution) dropwise to the pre-warmed medium while gently vortexing or swirling. This ensures rapid and even dispersion, minimizing localized high concentrations that can lead to precipitation.
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent in your working solution is minimal and does not interfere with your assay (typically <0.5% v/v).
-
Visual Inspection: Visually inspect the final solution for any signs of precipitation before use.
Visualizations
Caption: Workflow for preparing an aqueous working solution.
Caption: Troubleshooting logic for precipitation issues.
References
preventing degradation of Stigmasta-4,22-diene-3beta,6beta-diol in solution
Welcome to the technical support center for Stigmasta-4,22-diene-3beta,6beta-diol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by temperature, pH, light exposure, and the presence of oxidizing agents.[1][2][3][4][5] Given its steroidal structure with hydroxyl groups and double bonds, it is susceptible to oxidation and acid-catalyzed rearrangements.
Q2: What is the recommended storage condition for this compound solutions?
A2: For long-term stability, solutions of this compound should be stored at or below -20°C in a tightly sealed container, protected from light.[6] Short-term storage at 2-8°C may be acceptable, but stability should be verified for your specific solvent and concentration.
Q3: Which solvents are recommended for dissolving this compound?
A3: this compound is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[7] The choice of solvent can impact stability, so it is crucial to use high-purity, anhydrous solvents whenever possible to minimize water content and potential for hydrolysis. For aqueous solutions, the use of co-solvents and appropriate buffering is recommended.
Q4: How can I minimize oxidation of the compound in solution?
A4: To minimize oxidation, it is recommended to use deoxygenated solvents. This can be achieved by bubbling an inert gas, such as nitrogen or argon, through the solvent before use. Additionally, adding antioxidants like butylated hydroxytoluene (BHT) or tocopherol at a low concentration (e.g., 0.01-0.1%) can help protect the compound from oxidative degradation.[8] Storing solutions under an inert atmosphere is also a good practice.
Q5: Is this compound sensitive to light?
A5: Yes, compounds with conjugated double bond systems, like this compound, can be susceptible to photodegradation.[9] It is crucial to protect solutions from light by using amber-colored vials or by wrapping the container with aluminum foil. All experimental manipulations should be performed under subdued lighting conditions whenever possible.
Troubleshooting Guides
Issue 1: Rapid Loss of Compound Purity in Solution
Symptoms:
-
A decrease in the peak area of the parent compound in HPLC or GC analysis over a short period.
-
Appearance of new, unidentified peaks in the chromatogram.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Step |
| Oxidation | Purge the solvent with an inert gas (N₂ or Ar) before preparing the solution. Add a suitable antioxidant (e.g., BHT, tocopherol) to the solution. Store the solution under an inert atmosphere. |
| Acidic or Basic Conditions | Ensure the pH of the solution is neutral (pH 6-8), as extreme pH can catalyze degradation. Use buffered solutions for aqueous preparations. For Stigmasterol, a related compound, stability is higher in basic conditions compared to acidic ones.[10] |
| High Temperature | Store stock solutions at -20°C or lower.[6] Avoid repeated freeze-thaw cycles by preparing smaller aliquots. |
| Light Exposure | Protect the solution from light by using amber vials or wrapping containers in foil. Minimize exposure to ambient light during handling.[9] |
| Reactive Solvent | Ensure the use of high-purity, anhydrous solvents. Some solvents, like DMSO, can be mildly oxidizing.[11] |
Issue 2: Inconsistent Results Between Experiments
Symptoms:
-
Variability in the measured concentration of the compound in freshly prepared solutions.
-
Poor reproducibility of experimental results.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Step |
| Incomplete Dissolution | The compound may require warming to 37°C and sonication for complete dissolution.[12] However, ensure this is done for a minimal time to avoid thermal degradation and cool the solution promptly before storage. |
| Precipitation at Low Temperatures | If the compound precipitates upon cooling or freezing, try a different solvent system or a lower concentration. Visually inspect for precipitation before each use. |
| Adsorption to Container Surface | Silanizing glassware can help prevent adsorption of the compound onto the container walls. |
| Solvent Evaporation | Ensure vials are tightly sealed, especially when using volatile solvents, to prevent changes in concentration over time. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound. The extent of degradation should ideally be in the range of 5-20%.[1][13]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours), neutralize with 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C. Withdraw samples at various time points, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature. Withdraw samples at various time points and dilute for analysis.
-
Thermal Degradation: Incubate the stock solution at a high temperature (e.g., 80°C). Withdraw samples at various time points, cool to room temperature, and dilute for analysis.
-
Photodegradation: Expose the stock solution to a light source providing both UV and visible light (as per ICH Q1B guidelines). A control sample should be wrapped in foil to exclude light. Withdraw samples at various time points for analysis.
3. Analysis:
-
Analyze the stressed samples using a stability-indicating analytical method, such as HPLC-UV or LC-MS.
-
Monitor for the decrease in the peak area of the parent compound and the formation of new peaks.
-
Characterize the degradation products using mass spectrometry (MS) if possible.
Protocol 2: Preparation and Storage of a Stabilized Solution
-
Solvent Preparation: Use a high-purity, anhydrous solvent (e.g., ethanol (B145695) or DMSO). Deoxygenate the solvent by bubbling with nitrogen gas for 15-20 minutes.
-
Antioxidant Addition: Add BHT to the deoxygenated solvent to a final concentration of 0.05% (w/v).
-
Dissolution: Dissolve this compound in the prepared solvent to the desired concentration. Gentle warming and sonication can be used if necessary.
-
Storage: Dispense the solution into amber glass vials. Purge the headspace of each vial with nitrogen gas before sealing tightly with a PTFE-lined cap.
-
Long-term Storage: Store the vials at -20°C or below.
Quantitative Data Summary
The following table presents hypothetical degradation data for this compound under various stress conditions, based on the known stability of similar steroidal compounds. This data is for illustrative purposes to guide experimental design.
| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Potential Degradation Products |
| 0.1 M HCl | 24 hours | 60°C | 15% | Isomerization products, dehydration products |
| 0.1 M NaOH | 24 hours | 60°C | < 5% | Minimal degradation |
| 3% H₂O₂ | 8 hours | Room Temp | 20% | Oxidized steroidal core, epoxides |
| Heat | 48 hours | 80°C | 10% | Oxidized and rearranged products |
| Light (ICH Q1B) | 7 days | Room Temp | 12% | Photo-oxidized products, isomers |
Visualizations
Caption: Workflow for preparing and storing stable solutions of this compound.
Caption: Potential degradation pathways for this compound under various stress conditions.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. iomcworld.com [iomcworld.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pH dependence of steroid hormone--organic matter interactions at environmental concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. chemfaces.com [chemfaces.com]
- 8. Stigmastane and hopanes as conserved biomarkers for estimating oil biodegradation in a former refinery plant-contaminated soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analytical Methods for the Determination of Neuroactive Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 12. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Synthesis of Stigmasta-4,22-diene-3β,6β-diol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Stigmasta-4,22-diene-3β,6β-diol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of Stigmasta-4,22-diene-3β,6β-diol, which is typically synthesized from stigmasterol (B192456) via an allylic oxidation to Stigmasta-4,22-diene-3,6-dione, followed by a stereoselective reduction.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of Stigmasta-4,22-diene-3,6-dione (Intermediate) | Incomplete allylic oxidation. | - Increase reaction time or temperature gradually. - Use a fresh batch of oxidizing agent (e.g., CrO₃, PCC). - Ensure the stigmasterol starting material is pure. |
| Formation of over-oxidized byproducts. | - Use a milder oxidizing agent. - Carefully control the stoichiometry of the oxidizing agent. - Monitor the reaction closely using TLC to avoid over-oxidation. | |
| Poor stereoselectivity in the reduction of Stigmasta-4,22-diene-3,6-dione | Use of a non-stereoselective reducing agent. | - Employ a stereoselective reducing agent such as sodium borohydride (B1222165) (NaBH₄) in the presence of a Lewis acid (e.g., CeCl₃) to favor the formation of the β-alcohol. - Consider using a bulky reducing agent that will preferentially attack from the less hindered α-face. |
| Reaction temperature is too high. | - Perform the reduction at a lower temperature (e.g., 0°C or -78°C) to enhance stereoselectivity. | |
| Difficult purification of the final product | Presence of unreacted starting material or intermediate. | - Optimize the reaction conditions to drive the reaction to completion. - Use column chromatography with a carefully selected solvent system to separate the product from the starting materials. |
| Formation of diastereomeric diols. | - If stereoselectivity of the reduction is not perfect, separation of diastereomers may be necessary. This can be challenging. - Consider using preparative HPLC for difficult separations. - Recrystallization from a suitable solvent system may also be effective in isolating the desired diastereomer. | |
| Product instability or degradation | Presence of acidic or basic impurities from the workup. | - Ensure thorough washing and neutralization steps during the workup. - Store the purified product under an inert atmosphere (e.g., argon or nitrogen) at low temperatures. |
| Exposure to light or air. | - Protect the product from light and air during storage. |
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of Stigmasta-4,22-diene-3β,6β-diol?
A common and readily available starting material is stigmasterol, a natural phytosterol.[1]
Q2: What is the general synthetic strategy to obtain Stigmasta-4,22-diene-3β,6β-diol from stigmasterol?
The synthesis typically involves a two-step process:
-
Allylic Oxidation: The 5,6-double bond of a protected stigmasterol derivative is subjected to allylic oxidation to introduce a carbonyl group at the C-6 position, forming Stigmasta-4,22-diene-3,6-dione.
-
Reduction: The dione (B5365651) is then reduced, ideally stereoselectively, to yield the desired Stigmasta-4,22-diene-3β,6β-diol.
Q3: Which oxidizing agents are suitable for the allylic oxidation step?
Commonly used oxidizing agents for allylic oxidation of steroids include chromium-based reagents like chromium trioxide (CrO₃) or pyridinium (B92312) chlorochromate (PCC). The choice of reagent can influence the yield and the formation of byproducts.
Q4: How can I improve the stereoselectivity of the reduction to obtain the desired 3β,6β-diol?
To favor the formation of the 3β,6β-diol, a stereoselective reduction of the corresponding 3,6-dione is crucial. The use of sodium borohydride (NaBH₄) in the presence of cerium(III) chloride (a Luche reduction) is a common method to achieve 1,2-reduction of α,β-unsaturated ketones and can provide good stereoselectivity. The bulky nature of the steroid skeleton often directs the hydride attack to the α-face, resulting in the desired β-alcohols.
Q5: What are the expected major byproducts in this synthesis?
Potential byproducts can include:
-
Over-oxidized products during the allylic oxidation step.
-
The starting dione if the reduction is incomplete.
-
Other diastereomers of the diol (e.g., 3α,6β-diol, 3β,6α-diol, 3α,6α-diol) if the reduction is not perfectly stereoselective.
Q6: What purification techniques are recommended for the final product?
Column chromatography on silica (B1680970) gel is the most common method for purifying Stigmasta-4,22-diene-3β,6β-diol. A gradient elution with a solvent system such as hexane/ethyl acetate (B1210297) is typically effective. For very difficult separations of diastereomers, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) may be required. Recrystallization can also be an effective final purification step.
Experimental Protocols
Key Experiment: Synthesis of Stigmasta-4,22-diene-3,6-dione (Intermediate)
This protocol is a general guideline and may require optimization.
-
Protection of the 3-hydroxyl group of stigmasterol (if necessary): In some synthetic routes, the 3-hydroxyl group of stigmasterol is first protected, for example, as an acetate ester, to prevent its oxidation in the subsequent step.
-
Allylic Oxidation:
-
Dissolve the protected or unprotected stigmasterol in a suitable solvent (e.g., dichloromethane (B109758) or acetone).
-
Cool the solution in an ice bath.
-
Slowly add the oxidizing agent (e.g., a solution of CrO₃ in sulfuric acid and water - Jones reagent, or PCC in dichloromethane).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding isopropanol.
-
Perform an aqueous workup to remove the chromium salts. This typically involves washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Key Experiment: Reduction of Stigmasta-4,22-diene-3,6-dione to Stigmasta-4,22-diene-3β,6β-diol
This protocol is a general guideline and may require optimization for stereoselectivity.
-
Dissolution: Dissolve Stigmasta-4,22-diene-3,6-dione in a suitable solvent, typically a mixture of methanol (B129727) and dichloromethane or tetrahydrofuran (B95107) (THF).
-
Addition of Lewis Acid (for stereoselectivity): Add cerium(III) chloride heptahydrate (CeCl₃·7H₂O) to the solution and stir until it dissolves.
-
Reduction: Cool the solution to a low temperature (e.g., 0 °C or -78 °C) and add sodium borohydride (NaBH₄) portion-wise.
-
Monitoring: Monitor the reaction by TLC until the starting dione is no longer visible.
-
Workup:
-
Quench the reaction by the slow addition of a dilute acid (e.g., 1 M HCl) or water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
-
Purification: Purify the crude diol by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired Stigmasta-4,22-diene-3β,6β-diol.
Data Presentation
Table 1: Comparison of Reaction Conditions for Allylic Oxidation of Stigmasterol Derivatives
| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |
| CrO₃/H₂SO₄/H₂O | Acetone | 0 - RT | 1 - 3 | 60-80 | General knowledge |
| PCC | Dichloromethane | RT | 2 - 6 | 70-90 | General knowledge |
| tert-Butyl chromate | Benzene | RT | 24 | ~50 | General knowledge |
Note: Yields are highly dependent on the specific substrate and reaction scale.
Table 2: Comparison of Reducing Agents for the Synthesis of Diols from Diones
| Reducing Agent | Additive | Solvent | Temperature (°C) | Typical Stereoselectivity | Reference |
| NaBH₄ | None | Methanol | 0 - RT | Moderate to good | General knowledge |
| NaBH₄ | CeCl₃·7H₂O | Methanol/DCM | -78 to 0 | Good to excellent (favors equatorial attack) | General knowledge |
| LiAlH₄ | None | THF/Ether | 0 - RT | Can be less selective for α,β-unsaturated systems | General knowledge |
| L-Selectride® | None | THF | -78 | Excellent (bulky reagent, favors less hindered face) | General knowledge |
Visualizations
Caption: Synthetic workflow for Stigmasta-4,22-diene-3β,6β-diol.
Caption: Troubleshooting decision tree for the synthesis.
References
troubleshooting inconsistent results in Stigmasta-4,22-diene-3beta,6beta-diol assays
Welcome to the technical support center for Stigmasta-4,22-diene-3beta,6beta-diol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for assays involving this compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the extraction, analysis, and biological testing of this compound.
FAQs: Sample Preparation and Handling
-
Q1: My yield of this compound from plant material is consistently low. What are the potential causes? A1: Low yields can stem from several factors. Firstly, the extraction method may not be optimal. This compound, as a phytosterol, may require saponification to release it from its esterified or glycosylated forms within the plant matrix. Conventional extraction techniques like Soxhlet or maceration with solvents such as hexane (B92381), ethanol, or chloroform/methanol mixtures are common, but efficiency varies depending on the plant material. Secondly, the compound may be susceptible to degradation. Phytosterols (B1254722) can be unstable at high temperatures, in the presence of light, oxygen, or certain metal ions.
-
Q2: I am observing degradation of my purified this compound standard. What are the proper storage conditions? A2: this compound should be stored as a powder, protected from air and light, and refrigerated or frozen (2-8°C or -20°C is recommended). For solutions, it is advisable to use solvents like DMSO, ethanol, or dichloromethane, aliquot into single-use volumes to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C. The stability of phytosterols can be compromised by heat and oxidation.
FAQs: Analytical Assays (HPLC/GC-MS)
-
Q3: In my HPLC analysis, I'm seeing poor peak shape (tailing or fronting) for this compound. How can I improve this? A3: Poor peak shape in HPLC can be due to several issues:
-
Solvent Mismatch: Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase.
-
Column Overload: Try injecting a smaller volume or a more dilute sample.
-
Secondary Interactions: Residual silanols on the column can interact with the hydroxyl groups of the diol. Try adjusting the mobile phase pH or adding a competitive base.
-
Column Contamination or Degradation: Flush the column with a strong solvent or replace it if it's old.
-
-
Q4: I have difficulty separating this compound from other structurally similar sterols in my sample by GC-MS. What can I do? A4: Co-elution is a common problem in the analysis of sterols. Consider the following:
-
Derivatization: Ensure complete derivatization (e.g., silylation) of the hydroxyl groups. This increases volatility and can improve separation.
-
Column Choice: A longer column or a column with a different stationary phase (e.g., a mid-polarity phase instead of a non-polar one) might provide better resolution.
-
Temperature Program: Optimize the oven temperature ramp. A slower ramp rate can improve the separation of closely eluting compounds.
-
Selected Ion Monitoring (SIM): If complete chromatographic separation is not possible, use GC-MS in SIM mode. By monitoring unique fragment ions for each sterol, you can achieve quantitative differentiation even with overlapping peaks.
-
FAQs: Biological Assays
-
Q5: I am getting inconsistent results in my anti-inflammatory (e.g., nitric oxide inhibition) assay with this compound. What could be the cause? A5: Inconsistent results in cell-based assays can be multifactorial:
-
Compound Solubility: this compound is lipophilic. Ensure it is fully dissolved in the vehicle (e.g., DMSO) before being diluted in the cell culture medium. Precipitation can lead to a lower effective concentration.
-
Cell Health and Density: Ensure cells are healthy, within a consistent passage number, and plated at a uniform density.
-
Assay Interference: The compound itself might interfere with the assay's detection method. For example, in a colorimetric assay like the Griess assay for nitric oxide, the compound could have its own absorbance at the measured wavelength. Always run a "compound only" control.
-
Compound Stability: The compound may degrade in the cell culture medium over the incubation period. Consider the duration of your assay and whether the compound is stable under those conditions.
-
-
Q6: I am observing cytotoxicity at concentrations where I expect to see bioactivity. How can I differentiate between specific activity and a toxic effect? A6: It is crucial to run a parallel cytotoxicity assay (e.g., MTT, LDH) using the same cell line, compound concentrations, and incubation times as your primary bioassay. If the concentrations causing a reduction in your bioassay signal (e.g., lower nitric oxide production) also cause significant cell death, the result is likely due to toxicity rather than a specific inhibitory effect. The therapeutic window is the concentration range where the compound is active but not toxic.
Section 2: Troubleshooting Guides
Guide 1: Troubleshooting Inconsistent Nitric Oxide (NO) Inhibition Assay Results
This guide provides a systematic approach to resolving common issues with inconsistent results in a nitric oxide inhibition assay, such as the Griess assay, using this compound.
| Observed Problem | Potential Cause | Recommended Action |
| High variability between replicate wells | 1. Inconsistent cell seeding. | Ensure a homogenous cell suspension before plating. Mix gently between pipetting. |
| 2. Compound precipitation. | Visually inspect wells under a microscope for precipitate. Prepare fresh stock solutions and ensure complete dissolution in the vehicle before diluting in media. | |
| 3. Pipetting errors. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | |
| Lower than expected NO production in LPS-stimulated control wells | 1. Inactive LPS. | Use a new vial of LPS or test the current batch on a sensitive cell line. |
| 2. Cells are unresponsive. | Use cells from an earlier passage. Check for mycoplasma contamination. | |
| 3. Issues with Griess Reagent. | Prepare fresh Griess reagent. Ensure proper storage of components. | |
| No dose-dependent inhibition observed | 1. Incorrect concentration range. | Perform a broader dose-response curve (e.g., from nanomolar to high micromolar). |
| 2. Compound is inactive or degraded. | Verify the purity and integrity of the compound with an analytical method (e.g., HPLC). | |
| 3. Assay signal is due to cytotoxicity. | Perform a concurrent cytotoxicity assay to rule out cell death as the cause of reduced NO. | |
| High background in "compound only" control wells | 1. Compound interferes with the assay. | The compound may absorb light at the same wavelength as the Griess reaction product (540 nm). Subtract the background absorbance from the treated wells. |
| 2. Contaminated compound or solvent. | Use high-purity solvents and reagents. Test the vehicle (e.g., DMSO) alone for interference. |
Data Presentation: Example of Inconsistent vs. Expected Results
The table below summarizes hypothetical data from a nitric oxide inhibition assay to illustrate expected versus inconsistent results.
| Treatment | Expected Nitrite (B80452) Conc. (µM) ± SD | Example of Inconsistent Results (µM) ± SD | Possible Interpretation of Inconsistent Data |
| Untreated Cells | 2.5 ± 0.5 | 2.8 ± 3.5 | High variability, potential pipetting or cell seeding error. |
| LPS (1 µg/mL) | 50.0 ± 4.0 | 25.0 ± 8.0 | Low LPS activity or unhealthy cells. |
| LPS + Compound (1 µM) | 40.0 ± 3.5 | 24.5 ± 7.5 | No clear inhibition, high variability. |
| LPS + Compound (10 µM) | 25.0 ± 3.0 | 23.0 ± 8.1 | Apparent inhibition, but masked by high variability and low positive control signal. |
| LPS + Compound (50 µM) | 10.0 ± 2.0 | 5.0 ± 1.5 | Strong inhibition, but could be due to cytotoxicity at this concentration. |
| Compound Only (50 µM) | 2.6 ± 0.6 | 15.0 ± 2.0 | High background, indicating compound interference with the assay. |
Section 3: Experimental Protocols
Protocol 1: Nitric Oxide Inhibition Assay using Griess Reagent
This protocol outlines a method to assess the inhibitory effect of this compound on lipopolysaccharide (LPS)-induced nitric oxide production in RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (powder)
-
DMSO (cell culture grade)
-
LPS from E. coli
-
Griess Reagent Kit (Sulfanilamide solution, N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution)
-
Sodium Nitrite (for standard curve)
-
96-well cell culture plates
Methodology:
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 50 mM stock solution of this compound in DMSO. Perform serial dilutions in complete DMEM to achieve final desired concentrations (e.g., 1, 5, 10, 25, 50 µM). The final DMSO concentration in all wells should be ≤ 0.1%.
-
Cell Treatment: After 24 hours, remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells. Include "vehicle control" wells (containing 0.1% DMSO in medium) and "untreated" wells.
-
Inflammatory Stimulation: Incubate the cells with the compound for 1 hour. Then, add 10 µL of LPS solution (final concentration of 1 µg/mL) to all wells except the "untreated" and "compound only" controls.
-
Incubation: Incubate the plate for another 24 hours at 37°C, 5% CO2.
-
Griess Assay:
-
Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in complete DMEM.
-
Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of sulfanilamide (B372717) solution to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine solution to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Analysis: Calculate the nitrite concentration in each sample using the standard curve. The percentage of NO inhibition is calculated as: [1 - (Abs_treated / Abs_LPS_control)] * 100.
Protocol 2: General Protocol for GC-MS Analysis of Phytosterols
This protocol provides a general workflow for the quantification of this compound in a plant extract.
Materials:
-
Dried plant material
-
Internal Standard (e.g., 5α-cholestane)
-
Hexane, Ethanol, Potassium Hydroxide (KOH)
-
Derivatization agent (e.g., BSTFA + 1% TMCS)
-
GC-MS system with a capillary column (e.g., DB-5ms or similar)
Methodology:
-
Extraction and Saponification:
-
Weigh approximately 100 mg of ground, dried plant material into a screw-cap tube.
-
Add a known amount of internal standard (e.g., 100 µg of 5α-cholestane).
-
Add 5 mL of 2 M ethanolic KOH.
-
Incubate at 80°C for 1 hour with occasional vortexing to saponify the lipids and release conjugated sterols.
-
-
Liquid-Liquid Extraction:
-
After cooling, add 5 mL of water and 5 mL of hexane.
-
Vortex vigorously for 1 minute and centrifuge to separate the phases.
-
Carefully transfer the upper hexane layer to a new tube.
-
Repeat the hexane extraction two more times and combine the hexane fractions.
-
-
Drying and Derivatization:
-
Evaporate the combined hexane extracts to dryness under a stream of nitrogen.
-
Add 100 µL of a derivatization agent (e.g., BSTFA + 1% TMCS).
-
Incubate at 70°C for 30 minutes to convert the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
GC Conditions (Example):
-
Injector Temperature: 280°C
-
Oven Program: Start at 180°C, ramp to 280°C at 10°C/min, then ramp to 300°C at 5°C/min, hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 50-600 or Selected Ion Monitoring (SIM) for target ions.
-
-
-
Quantification: Identify the TMS-derivatized this compound peak based on its retention time and mass spectrum. Quantify by comparing its peak area to the peak area of the internal standard.
Section 4: Visualizations
Signaling Pathway Diagram
Caption: LPS-induced NO production pathway and potential points of inhibition.
Experimental Workflow Diagram
Caption: Workflow for extraction, analysis, and bioactivity screening.
Troubleshooting Logic Diagram
Caption: A logical decision tree for troubleshooting inconsistent bioassay data.
minimizing experimental artifacts with Stigmasta-4,22-diene-3beta,6beta-diol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Stigmasta-4,22-diene-3beta,6beta-diol. The information is designed to help minimize experimental artifacts and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a natural product, a type of steroid known as a stigmastane (B1239390) derivative. It is a solid powder at room temperature and is used for a variety of research purposes.
Q2: How should I store this compound?
For long-term stability, the compound in its powdered form should be stored at -20°C. Stock solutions can also be stored at -20°C and are typically stable for several months. To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller, single-use volumes.
Q3: What are the recommended solvents for dissolving this compound?
This compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), chloroform, and ethyl acetate. For cell-based assays, DMSO is the most commonly used solvent. It is important to note that the final concentration of DMSO in the experimental medium should be kept low (typically below 0.5%) to avoid solvent-induced artifacts.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Poor Solubility or Precipitation in Aqueous Media
Problem: The compound precipitates out of solution when added to aqueous buffers or cell culture media.
Possible Causes:
-
Low aqueous solubility: Stigmastane derivatives are generally hydrophobic and have limited solubility in water-based solutions.
-
Incorrect solvent concentration: The final concentration of the organic solvent used to dissolve the compound may be too low to maintain its solubility in the aqueous medium.
-
Temperature effects: A decrease in temperature can reduce the solubility of the compound.
Solutions:
-
Optimize Solvent Concentration: While keeping the final solvent concentration low to minimize toxicity to cells, ensure it is sufficient to maintain the solubility of this compound at the desired experimental concentration.
-
Use of Solubilizing Agents: Consider the use of solubilizing agents such as Pluronic F-68 or β-cyclodextrins to enhance aqueous solubility. It is crucial to test the effect of these agents on the experimental system in control experiments.
-
Preparation of Working Solutions: Prepare a high-concentration stock solution in a suitable organic solvent (e.g., DMSO). For the experiment, dilute the stock solution directly into the pre-warmed aqueous buffer or cell culture medium with vigorous vortexing to ensure rapid and uniform dispersion.
-
Temperature Control: Ensure that all aqueous solutions are pre-warmed to the experimental temperature (e.g., 37°C) before adding the compound.
Experimental Protocol: Preparing a Working Solution in Cell Culture Medium
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Warm the required volume of cell culture medium to 37°C in a water bath.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration.
-
While gently vortexing the pre-warmed medium, add the calculated volume of the stock solution dropwise.
-
Continue to vortex for an additional 10-15 seconds to ensure complete mixing.
-
Visually inspect the solution for any signs of precipitation. If precipitation is observed, consider preparing a fresh solution with a lower final concentration or using a solubilizing agent.
Issue 2: Inconsistent or Non-Reproducible Experimental Results
Problem: High variability is observed between replicate experiments or a lack of reproducibility over time.
Possible Causes:
-
Compound Degradation: this compound may degrade over time, especially if not stored properly or if exposed to light or reactive chemicals.
-
Inaccurate Pipetting: Inaccurate pipetting of the viscous stock solution (e.g., in DMSO) can lead to variations in the final concentration.
-
Cell Culture Variability: Differences in cell passage number, confluency, or overall health can significantly impact experimental outcomes.
Solutions:
-
Proper Storage and Handling: Always store the solid compound and stock solutions at -20°C, protected from light. Use freshly prepared working solutions for each experiment.
-
Accurate Pipetting Techniques: Use positive displacement pipettes or reverse pipetting techniques for viscous stock solutions to ensure accurate dispensing.
-
Standardized Cell Culture Practices: Maintain a consistent cell culture protocol, including using cells within a defined passage number range and ensuring similar confluency at the time of treatment.
Data Presentation: Impact of Storage Conditions on Compound Purity
| Storage Condition | Purity after 1 month (%) | Purity after 6 months (%) |
| -20°C, in DMSO, protected from light | 99.5 | 98.2 |
| 4°C, in DMSO, protected from light | 97.1 | 92.5 |
| Room Temperature, in DMSO, exposed to light | 85.3 | 68.7 |
Note: The data presented in this table is illustrative and intended to highlight the importance of proper storage. Actual degradation rates may vary.
Issue 3: Potential for Off-Target Effects or Cellular Stress
Problem: Observed cellular effects may not be specific to the intended biological target of this compound.
Possible Causes:
-
High Compound Concentration: Using excessively high concentrations of the compound can lead to non-specific cytotoxicity or activation of unintended signaling pathways.
-
Solvent Toxicity: The organic solvent used to dissolve the compound (e.g., DMSO) can induce cellular stress or off-target effects at higher concentrations.
-
Induction of Stress Response Pathways: The introduction of a foreign compound can trigger general cellular stress responses that may confound the specific effects being studied.
Solutions:
-
Dose-Response Studies: Perform thorough dose-response experiments to identify the optimal concentration range that elicits the desired biological effect without causing significant cytotoxicity.
-
Appropriate Controls: Include multiple controls in your experimental design:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound.
-
Untreated Control: Cells that are not exposed to either the compound or the solvent.
-
Positive Control: A known activator or inhibitor of the pathway of interest.
-
-
Monitor Cellular Health: Assess cell viability and morphology in parallel with the specific experimental readouts to ensure that the observed effects are not a secondary consequence of cytotoxicity.
Experimental Workflow: Investigating a Specific Signaling Pathway
Caption: A generalized workflow for investigating the effect of this compound on a specific signaling pathway.
Logical Relationship: Troubleshooting Inconsistent Results
Caption: A decision tree to troubleshoot sources of inconsistent experimental results.
Technical Support Center: Addressing Assay Interference from Stigmasta-4,22-diene-3beta,6beta-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential assay interference from the phytosterol Stigmasta-4,22-diene-3beta,6beta-diol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my assay?
This compound is a plant-derived sterol (phytosterol). Its interference in various assays primarily stems from two of its key characteristics:
-
Structural Similarity to Cholesterol and Steroid Hormones: Its steroidal backbone is structurally similar to endogenous molecules like cholesterol and steroid hormones. This can lead to cross-reactivity in assays that rely on specific molecular recognition, such as immunoassays and enzymatic assays.[1]
-
Lipophilic Nature: As a lipid-soluble molecule, high concentrations of this compound in a sample can contribute to lipemia (high lipid content). Lipemia can physically interfere with light-based measurements used in many automated assay platforms.[2][3][4]
Q2: Which types of assays are most susceptible to interference from this compound?
The following assay types are particularly vulnerable to interference:
-
Immunoassays: Competitive immunoassays for steroid hormones are highly susceptible to cross-reactivity from structurally similar compounds.[5][6][7][8]
-
Enzymatic Assays: Assays for analytes like cholesterol may show interference, as the enzymes used can sometimes recognize and react with other sterols.[1]
-
Turbidimetric and Nephelometric Assays: These assays are sensitive to light scattering caused by lipid particles and are therefore prone to interference from lipemia.[3][9]
-
Spectrophotometric Assays: Assays that measure absorbance of light can be affected by the turbidity caused by high lipid concentrations.[2]
Q3: What are the typical signs of interference in my assay results?
Interference from this compound can manifest as:
-
Falsely elevated or decreased analyte concentrations.
-
Poor reproducibility between replicate samples.
-
Non-linear dilution series.
-
Discrepancies between results obtained from different assay methods.
Q4: How can I confirm that this compound is the source of interference?
To confirm interference, you can perform the following:
-
Spike and Recovery Experiment: Add a known amount of your analyte to a sample containing this compound and measure the recovery. Poor recovery may indicate interference.
-
Serial Dilution: Dilute the sample and observe if the analyte concentration decreases linearly. A non-linear response can suggest interference.
-
Alternative Analytical Method: Analyze the sample using a more specific method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is less prone to this type of interference.[10][11][12]
Troubleshooting Guides
Issue 1: Suspected Cross-Reactivity in an Immunoassay or Enzymatic Assay
This issue often presents as unexpectedly high or low results that are inconsistent with the expected biological state.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected cross-reactivity.
Mitigation Strategies:
-
Sample Pre-treatment: Employ extraction techniques to separate the analyte from the interfering substance.
-
Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples and isolating specific analytes.
-
-
Use of a More Specific Assay:
Issue 2: Suspected Lipemia Interference
This is often characterized by a cloudy or milky appearance of the plasma or serum, and can lead to errors in photometric measurements.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected lipemia.
Mitigation Strategies:
-
High-Speed Centrifugation: This method physically separates the lipids from the aqueous phase of the sample.
-
Solvent Extraction: A liquid-liquid extraction can be used to remove the lipophilic interfering substance.
Quantitative Data
Table 1: Cross-Reactivity of Various Sterols in an Enzymatic Cholesterol Assay
| Sterol | Concentration (mmol/L) | Measured Cholesterol (mmol/L) | % Cross-Reactivity |
| β-Sitosterol | 1.0 | 0.95 | 95% |
| Campesterol | 1.0 | 0.92 | 92% |
| Stigmasterol | 1.0 | 0.88 | 88% |
Data is illustrative and based on findings for related phytosterols (B1254722) in enzymatic cholesterol assays.[1]
Experimental Protocols
Protocol 1: High-Speed Centrifugation for Lipid Removal
This protocol is designed to clear lipemic samples prior to analysis.
Materials:
-
Microcentrifuge capable of ≥10,000 x g
-
1.5 mL microcentrifuge tubes
-
Fine-tipped pipette
Procedure:
-
Transfer 1.5 mL of the lipemic serum or plasma sample into a microcentrifuge tube.
-
Centrifuge the sample at 21,885 x g for 15 minutes at room temperature.[13]
-
After centrifugation, a layer of lipid should be visible at the top of the sample.
-
Carefully insert a fine-tipped pipette through the lipid layer to aspirate the cleared infranatant (the lower aqueous phase).
-
Transfer the cleared sample to a new tube for analysis.
-
If the sample remains turbid, the centrifugation step can be repeated.[13]
Protocol 2: Solid-Phase Extraction (SPE) for Steroid Analysis
This protocol provides a general workflow for isolating steroids from serum, which can be adapted to remove interfering phytosterols.
Materials:
-
SPE cartridges (e.g., C18)
-
SPE manifold
-
Methanol (B129727), water, hexane, ethyl acetate (B1210297) (all HPLC grade)
-
Sample loading, wash, and elution solvents
Procedure:
-
Condition the SPE Cartridge: Pre-condition the C18 SPE cartridge by passing methanol followed by water through it.
-
Load the Sample: Load the serum sample onto the conditioned SPE cartridge at a slow flow rate (e.g., 0.1 mL/min).[11]
-
Wash the Cartridge: Wash the cartridge with a polar solvent (e.g., water) to remove hydrophilic impurities, followed by a non-polar solvent (e.g., hexane) to remove lipids.[11]
-
Elute the Analyte: Elute the steroid analytes with an appropriate solvent, such as ethyl acetate, at a slow flow rate.[11]
-
Dry and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase used for your analytical method (e.g., LC-MS/MS).
Signaling Pathways and Experimental Workflows
Phytosterols, including compounds like this compound, have been shown to influence several cellular signaling pathways, which may be relevant for researchers in drug development and cell biology.
Potential Signaling Pathways Modulated by Phytosterols
Caption: Potential signaling pathways affected by phytosterols.[14][15][16]
References
- 1. thermofisher.com [thermofisher.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel Fast Chromatography-Tandem Mass Spectrometric Quantitative Approach for the Determination of Plant-Extracted Phytosterols and Tocopherols [mdpi.com]
- 7. Mass Spectrometric Approaches for the Analysis of Phytosterols in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. biotage.com [biotage.com]
- 11. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ultracentrifugation as a tool for removal of interference caused by lipemia in liver function test - Int J Clin Biochem Res [ijcbr.in]
- 13. biochemia-medica.com [biochemia-medica.com]
- 14. graphviz.org [graphviz.org]
- 15. GitHub - prantlf/graphviz-builder: Generates the source graph script for Graphviz. [github.com]
- 16. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
improving the stability of Stigmasta-4,22-diene-3beta,6beta-diol stock solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Stigmasta-4,22-diene-3beta,6beta-diol stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound stock solutions?
A1: this compound is a powder that is soluble in several organic solvents. Recommended solvents include Dimethyl Sulfoxide (DMSO), Ethanol (B145695), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1] For biological experiments, DMSO and ethanol are commonly used. It is crucial to use high-purity, anhydrous (water-free) solvents to minimize degradation.
Q2: What are the optimal storage conditions for this compound powder and stock solutions?
A2: Both the solid compound and its stock solutions should be stored with care to ensure stability. General guidelines recommend storing the powder at -20°C for up to three years and at 4°C for up to two years.[2] Stock solutions in solvents like DMSO or ethanol should be stored at -80°C for up to six months or at -20°C for up to one month.[2] To prevent degradation, it is imperative to protect the compound from air and light.[1]
Q3: Why is it important to avoid repeated freeze-thaw cycles?
A3: Repeatedly freezing and thawing stock solutions can accelerate the degradation of the compound. This can be attributed to the potential for water condensation to enter the solution, which can facilitate hydrolysis. Temperature fluctuations can also promote the formation of aggregates and decrease the solubility of the compound over time. It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid these issues.[2][3]
Q4: My this compound solution appears cloudy or has precipitates. What should I do?
A4: Cloudiness or precipitation can indicate several issues, including poor solubility at the current concentration or temperature, or degradation of the compound. First, try gently warming the solution to 37°C and using a sonicator to aid dissolution. If the precipitate remains, the solution may be oversaturated. In this case, you may need to prepare a new, more dilute solution. For refrigerated solutions, allow them to fully equilibrate to room temperature before use, as some compounds have lower solubility at colder temperatures.[4]
Q5: What are the likely degradation pathways for this compound in solution?
A5: The chemical structure of this compound contains features that are susceptible to degradation. The 6β-hydroxyl group is an allylic alcohol due to its proximity to the double bond at the 4th position, making it prone to oxidation.[5][6][7][8] The conjugated diene system in the A-ring can be susceptible to photodegradation upon exposure to light.[9][10][11] Therefore, protecting the stock solution from oxygen and light is critical for maintaining its stability.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and storage of this compound stock solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Difficulty Dissolving the Compound | - Low solubility in the chosen solvent.- Incorrect solvent used.- Compound has degraded. | - Gently warm the vial to 37°C and use an ultrasonic bath to aid dissolution.- Verify the choice of solvent against recommended options (DMSO, Ethanol, etc.).[1]- Prepare a fresh solution with a new vial of the compound. |
| Precipitate Forms After Storage | - Solution is supersaturated.- Compound is less soluble at storage temperature.- Solvent evaporation has increased concentration. | - Before use, warm the solution to room temperature and sonicate to redissolve.- If precipitation persists, centrifuge the vial and use the supernatant, noting the potential for inaccurate concentration.- Ensure vials are tightly sealed to prevent solvent evaporation. |
| Loss of Compound Activity in Experiments | - Degradation of the stock solution.- Multiple freeze-thaw cycles.- Improper storage conditions. | - Prepare a fresh stock solution from a new vial of the compound.- Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles.[2]- Review and adhere to recommended storage conditions (-20°C or -80°C, protected from light and air).[1][2][12] |
| Discoloration of the Stock Solution | - Oxidation of the compound.- Contamination of the solvent. | - Discard the discolored solution and prepare a fresh one using high-purity, anhydrous solvent.- Consider purging the solvent with an inert gas (e.g., argon or nitrogen) before preparing the stock solution to remove dissolved oxygen. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.
-
Calculate the mass of the compound needed to prepare the desired volume of a 10 mM stock solution (Molecular Weight: 428.69 g/mol ).
-
Aseptically weigh the calculated amount of the powder and transfer it to a sterile amber vial.
-
Add the appropriate volume of anhydrous DMSO to the vial.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.
-
Once fully dissolved, aliquot the stock solution into single-use amber vials.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
Protocol 2: Stability Assessment by HPLC-MS
This protocol outlines a general method to assess the stability of this compound stock solutions over time.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV or DAD detector.
-
Mass Spectrometer: An electrospray ionization mass spectrometer (ESI-MS) for confirmation of degradation products.[13][14][15]
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both may contain 0.1% formic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength appropriate for the conjugated diene system (e.g., 240-260 nm).
-
Injection Volume: 10 µL.
Procedure:
-
Prepare a fresh stock solution of this compound in the desired solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL).
-
Immediately analyze an aliquot of the fresh solution ("Time 0" sample) by HPLC-MS to obtain the initial purity profile and peak area of the parent compound.
-
Store the remaining stock solution under the desired test conditions (e.g., -20°C protected from light, room temperature exposed to light, etc.).
-
At specified time points (e.g., 1, 2, 4, and 8 weeks), withdraw an aliquot of the stored solution.
-
Analyze the aged aliquot by HPLC-MS under the same conditions as the "Time 0" sample.
-
Compare the peak area of the parent compound at each time point to the "Time 0" sample to determine the percentage of degradation.
-
Analyze the mass spectrometry data to identify potential degradation products by their mass-to-charge ratio.
Visualizations
Caption: Workflow for preparing and storing stable stock solutions.
Caption: Potential degradation pathways and preventative measures.
References
- 1. chemfaces.com [chemfaces.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. EP0759929B1 - Oxidation of steroids having allylic groups - Google Patents [patents.google.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)3/Catalytic 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO1995032215A1 - Oxidation of steroids having allylic groups - Google Patents [patents.google.com]
- 9. Stability of Conjugated Dienes MO Theory | MCC Organic Chemistry [courses.lumenlearning.com]
- 10. Molecular structure – intrinsic photostability relationships for diketopyrrolopyrrole-based conjugated polymers - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. biogeneticsusa.com [biogeneticsusa.com]
- 13. An approach based on liquid chromatography/electrospray ionization–mass spectrometry to detect diol metabolites as biomarkers of exposure to styrene and 1,3-butadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LC/MS/MS of steroids having vicinal diol as electrospray-active boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. LC-MS/MS Analysis of the Epoxides and Diols Derived from the Endocannabinoid Arachidonoyl Ethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Purification of Stigmasta-4,22-diene-3beta,6beta-diol
Welcome to the technical support center for the large-scale purification of Stigmasta-4,22-diene-3beta,6beta-diol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the purification of this compound.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the large-scale purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield After Extraction | Incomplete extraction from the source material. | - Ensure the source material is finely ground to maximize surface area.- Increase extraction time and/or temperature (if the compound is stable).- Use a more polar solvent system, such as a mixture of chloroform (B151607) and methanol.[1] |
| Degradation of the target compound during extraction. | - Use milder extraction conditions (lower temperature).- Employ extraction methods suitable for thermolabile compounds, such as maceration or supercritical fluid extraction (SFE).[2] | |
| Poor Separation in Column Chromatography | Inappropriate stationary or mobile phase. | - For silica (B1680970) gel chromatography, a common stationary phase, optimize the solvent system. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective for separating sterols.[3][4]- Consider using reversed-phase HPLC for higher resolution, especially for separating structurally similar sterols.[3][5] |
| Co-elution with structurally similar impurities (e.g., other sterols). | - Improve separation by using a longer column or a stationary phase with a different selectivity.- High-performance counter-current chromatography (HPCCC) can be effective for separating similar compounds.[3] | |
| Compound Crystallizes in the Column or Tubing | Low solubility of the compound in the mobile phase. | - Increase the proportion of the more polar solvent in the mobile phase.- If possible, perform the chromatography at a slightly elevated temperature to increase solubility.[6] |
| Product Fails to Crystallize | Presence of impurities inhibiting crystal formation. | - Repurify the material using chromatography to remove impurities.- Try different crystallization solvents or solvent mixtures. Steroids can often be crystallized from alcohols, ketones, or esters.[7] |
| Supersaturation not achieved. | - Concentrate the solution further before cooling.- Use a seed crystal to induce crystallization. | |
| Low Purity of Final Product | Incomplete removal of fatty acids, esters, or other lipids. | - Incorporate a saponification step to hydrolyze esters and remove fatty acids.[7][8]- Wash the crystallized product with a cold, non-polar solvent like hexane (B92381) to remove residual non-polar impurities.[9] |
| Presence of isomeric impurities. | - Utilize HPLC with a high-resolution column for separation of isomers.[5][10] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of this compound?
A1: Common impurities include other phytosterols (B1254722) with similar structures (e.g., β-sitosterol, stigmasterol, campesterol), fatty acid esters, and chlorophylls (B1240455) from the plant source.[1][3][8]
Q2: What is a recommended starting point for developing a column chromatography method for this compound?
A2: A good starting point is silica gel column chromatography. You can begin with a non-polar mobile phase like hexane and gradually increase the polarity by adding ethyl acetate (B1210297). For example, you could start with 100% hexane and incrementally increase the ethyl acetate concentration to 20-30%.[3][4]
Q3: How can I improve the yield and purity of my crystallized product?
A3: To improve yield and purity, consider a multi-step purification approach. This can include an initial solvent extraction, followed by saponification to remove fatty components, then column chromatography, and finally, recrystallization from a suitable solvent system.[3][7][8]
Q4: What analytical techniques are best for assessing the purity of the final product?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or MS) is excellent for determining purity and identifying impurities.[2][5] Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool for identifying and quantifying sterols.[11] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation of the purified compound.
Q5: Are there any stability concerns with this compound during purification?
A5: Phytosterols can be sensitive to heat, light, oxygen, and strong acids or bases.[11] It is advisable to use moderate temperatures, protect the compound from light, and use an inert atmosphere (e.g., nitrogen or argon) during purification and storage to prevent degradation.
Experimental Protocols
General Protocol for Extraction and Initial Purification
This protocol outlines a general procedure for extracting and performing an initial purification of this compound from a plant source.
-
Extraction:
-
Saponification:
-
The crude extract is concentrated and then refluxed with an alcoholic solution of a strong base like potassium hydroxide (B78521) (KOH) to hydrolyze esters.[8]
-
-
Isolation of Unsaponifiable Matter:
-
After saponification, the mixture is diluted with water, and the unsaponifiable matter (containing the sterols) is extracted with a non-polar solvent like hexane or diethyl ether.[8]
-
-
Solvent Removal:
-
The organic solvent is evaporated under reduced pressure to yield the crude sterol mixture.
-
Protocol for Column Chromatography Purification
-
Column Preparation:
-
A glass column is packed with silica gel 60 (70-230 mesh) as a slurry in a non-polar solvent (e.g., hexane).
-
-
Sample Loading:
-
The crude sterol mixture is dissolved in a minimal amount of the initial mobile phase and loaded onto the column.
-
-
Elution:
-
The column is eluted with a solvent gradient, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate.
-
-
Fraction Collection:
-
Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the target compound.
-
-
Solvent Evaporation:
-
Fractions containing pure this compound are combined, and the solvent is removed under reduced pressure.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for addressing low purity in the final product.
References
- 1. Extraction and Quantitation of Phytosterols from Edible Brown Seaweeds: Optimization, Validation, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Advances in various techniques for isolation and purification of sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Why Does Testosterone Crystallise? Uncovering the Reasons [alphagenix.co.uk]
- 7. britannica.com [britannica.com]
- 8. Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US7632530B2 - Process for the preparation of high purity phytosterols - Google Patents [patents.google.com]
- 10. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
selecting appropriate control groups for Stigmasta-4,22-diene-3beta,6beta-diol studies
Technical Support Center: Stigmasta-4,22-diene-3beta,6beta-diol Studies
Welcome to the technical support center for researchers working with this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in designing and executing robust experiments, with a specific focus on the critical aspect of selecting appropriate control groups.
Disclaimer: this compound is a specific natural product with limited publicly available research. Therefore, the following recommendations are based on best practices for in vitro studies of similar phytosterols (B1254722) and sterol compounds. Researchers should always perform initial validation experiments to determine the optimal conditions for their specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What are the essential control groups for an in vitro study investigating the anti-inflammatory effects of this compound?
A1: To ensure the validity of your results, the following control groups are essential:
-
Negative Control (Vehicle Control): This is the most critical control. It consists of treating the cells with the same solvent (vehicle) used to dissolve the this compound, at the same final concentration used in the experimental group. This control accounts for any effects the solvent itself might have on the cells. A common solvent for sterol compounds is Dimethyl Sulfoxide (DMSO).
-
Untreated Control (Basal Control): This group consists of cells that are not subjected to any treatment (neither the compound nor the vehicle). This provides a baseline for normal cell behavior and health.
-
Positive Control (Inflammatory Stimulus Only): In anti-inflammatory studies, you will typically induce an inflammatory response. This control group is treated only with the inflammatory stimulus (e.g., Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)) to demonstrate that the inflammatory pathway is activated in your experimental system.
-
Positive Control (Known Anti-inflammatory Compound): This group is treated with a well-characterized anti-inflammatory drug. This control validates the assay's ability to detect an anti-inflammatory effect. The choice of the positive control will depend on the specific pathway being investigated.
Q2: What are the recommended control groups for an in vitro anti-cancer study with this compound?
A2: For anti-cancer studies, the following control groups are recommended:
-
Negative Control (Vehicle Control): Similar to anti-inflammatory studies, this group is treated with the vehicle used to dissolve the this compound to control for solvent effects.
-
Untreated Control: This group of untreated cells serves as a baseline for normal cell proliferation and viability.
-
Positive Control (Known Anticancer Drug): This group is treated with a standard chemotherapeutic agent known to be effective against the cancer cell line you are using (e.g., Cisplatin, Doxorubicin, or Paclitaxel). This confirms the sensitivity of your cell line to cytotoxic agents and the validity of your assay.
Q3: How do I choose a suitable vehicle for dissolving this compound?
A3: this compound, being a sterol, is expected to be hydrophobic and poorly soluble in aqueous media. The most common solvent for such compounds in in vitro studies is Dimethyl Sulfoxide (DMSO) . It is crucial to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. The final concentration of DMSO in the medium should be kept as low as possible (typically ≤ 0.1% v/v ) to avoid solvent-induced cytotoxicity or other off-target effects.
Q4: What are appropriate positive controls for studying signaling pathways potentially affected by this compound?
A4: The choice of a positive control for signaling pathway studies depends on the specific pathway of interest. Based on the known activities of other phytosterols, a likely target is the NF-κB signaling pathway for anti-inflammatory effects.
-
For NF-κB activation: A well-established positive control is treatment with Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS) .
-
For NF-κB inhibition: A known inhibitor of the NF-κB pathway, such as Budesonide , can be used as a positive control.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells. | Inconsistent cell seeding. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consistent pipetting techniques. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate for experimental groups, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| Compound precipitation. | Visually inspect the media after adding the compound for any signs of precipitation. If precipitation occurs, consider lowering the final concentration or using a different solubilization method. | |
| No effect of this compound observed. | Compound is inactive at the tested concentrations. | Perform a dose-response experiment with a wider range of concentrations. |
| Incorrect experimental endpoint. | Ensure that the chosen assay is appropriate to detect the expected biological activity (e.g., cell viability assay for cytotoxicity, cytokine ELISA for inflammation). | |
| Insufficient incubation time. | Optimize the incubation time with the compound. A time-course experiment may be necessary. | |
| Vehicle control shows significant toxicity. | DMSO concentration is too high. | Ensure the final DMSO concentration in the culture medium is at a non-toxic level (ideally ≤ 0.1%). |
| Cell line is particularly sensitive to the vehicle. | Test different, less toxic solvents if possible, or further reduce the DMSO concentration. | |
| Positive control for anti-inflammatory/anti-cancer effect does not work. | Assay is not sensitive enough. | Optimize the assay parameters (e.g., antibody concentrations, incubation times). |
| Cell line is resistant to the positive control. | Use a different, well-characterized positive control compound or a different cell line. | |
| Reagents are degraded. | Ensure that all reagents, including the positive control compound, are stored correctly and are not expired. |
Quantitative Data Summary
Table 1: Recommended Concentrations for Control Substances in In Vitro Assays
| Control Type | Substance | Typical Working Concentration | Application |
| Vehicle Control | Dimethyl Sulfoxide (DMSO) | ≤ 0.1% (v/v) | Solvent for this compound |
| Inflammatory Stimulus | Lipopolysaccharide (LPS) | 100 ng/mL - 1 µg/mL | Induction of inflammation in macrophages (e.g., RAW 264.7) |
| Tumor Necrosis Factor-alpha (TNF-α) | 10 - 100 ng/mL | Induction of inflammation in various cell types | |
| Positive Control (Anti-inflammatory) | Budesonide | 1 - 10 µM | Inhibition of NF-κB pathway |
| Positive Control (Anti-cancer) | Cisplatin | 1 - 20 µM | Induction of apoptosis in various cancer cell lines |
| Doxorubicin | 0.1 - 5 µM | Induction of apoptosis in various cancer cell lines |
Experimental Protocols
Protocol 1: In Vitro Anti-Inflammatory Assay using RAW 264.7 Macrophages
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
Treatment:
-
Vehicle Control: Add medium with 0.1% DMSO.
-
This compound Group: Add medium containing the desired concentrations of the compound.
-
Positive Control (Budesonide): Add medium with Budesonide at a final concentration of 10 µM.
-
-
Pre-incubation: Incubate the plate for 1 hour at 37°C.
-
Inflammatory Stimulation:
-
Add LPS to all wells (except the untreated control) to a final concentration of 1 µg/mL.
-
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Endpoint Measurement: Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an ELISA kit.
Protocol 2: In Vitro Cytotoxicity Assay using a Cancer Cell Line (e.g., MCF-7)
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
Treatment:
-
Vehicle Control: Add medium with 0.1% DMSO.
-
This compound Group: Add medium containing various concentrations of the compound.
-
Positive Control (Doxorubicin): Add medium with Doxorubicin at a final concentration of 1 µM.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
Endpoint Measurement: Assess cell viability using a standard method such as the MTT assay or a commercial cell viability reagent.
Visualizations
Validation & Comparative
A Comparative Analysis of the Biological Activities of Stigmasta-4,22-diene-3beta,6beta-diol and Stigmasterol
In the realm of natural product research, phytosterols (B1254722) are a class of compounds that have garnered significant attention for their diverse pharmacological properties. This guide provides a comparative overview of the biological activities of two specific phytosterols: Stigmasta-4,22-diene-3beta,6beta-diol and stigmasterol (B192456). While extensive research has elucidated the multifaceted therapeutic potential of stigmasterol, a notable scarcity of data exists for this compound, highlighting a significant gap in the current scientific literature.
Stigmasterol: A Well-Characterized Phytosterol with Diverse Bioactivities
Stigmasterol is a widely distributed phytosterol found in various plants, including soybeans, herbs, and tobacco.[1] It has been the subject of numerous in vitro and in vivo studies, which have revealed a broad spectrum of pharmacological effects.
Anticancer Activity
A substantial body of evidence supports the anticancer potential of stigmasterol across various cancer cell lines.[1][2] Its mechanisms of action are multifaceted and include the induction of apoptosis (programmed cell death), cell cycle arrest, and autophagy (a cellular degradation process).[1][3] Stigmasterol has been shown to modulate key signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[1][2] For instance, it has demonstrated cytotoxic effects on liver cancer (HepG2) cells.[4] In a study on DMBA-induced skin carcinoma in mice, oral administration of stigmasterol resulted in a reduction in tumor size and the number of papillomas.[5]
Anti-inflammatory Properties
Stigmasterol exhibits potent anti-inflammatory effects, which have been demonstrated in various experimental models.[3] It can suppress the production of pro-inflammatory mediators, including tumor necrosis factor-α (TNF-α), nitric oxide (NO), and interleukins.[3] The anti-inflammatory action of stigmasterol is also associated with the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[3] Furthermore, research suggests that stigmasterol's anti-inflammatory effects may be mediated through the glucocorticoid receptor.
Antioxidant Effects
The antioxidant properties of stigmasterol contribute to its protective effects against cellular damage. It has been shown to increase the levels of endogenous antioxidant enzymes such as superoxide (B77818) dismutase and catalase.[5] By scavenging free radicals and reducing oxidative stress, stigmasterol can mitigate lipid peroxidation and DNA damage.[5][6]
Other Pharmacological Activities
Beyond its anticancer, anti-inflammatory, and antioxidant activities, stigmasterol has been investigated for a range of other health benefits. These include:
-
Neuroprotective effects: It may play a role in the management of neurodegenerative diseases.[3][7]
-
Antidiabetic properties: Stigmasterol has been shown to reduce fasting glucose and serum insulin (B600854) levels.[3][6]
-
Immunomodulatory activity: It can modulate both specific and non-specific immune responses.[3]
-
Antimicrobial and Antifungal activities: Stigmasterol has demonstrated inhibitory effects against various pathogenic bacteria and fungi.[3]
This compound: An Unexplored Frontier
In stark contrast to the wealth of information on stigmasterol, a comprehensive search of the scientific literature reveals a significant lack of data on the biological activity of this compound. The available information is largely limited to its identification as a natural product and its basic chemical properties.[8][9][10] There are currently no peer-reviewed studies detailing its pharmacological effects, such as anticancer, anti-inflammatory, or antioxidant activities. One study on a structurally related compound, 6β-hydroxystigmasta-4,22-dien-3-one, reported on its antioxidant activity, but this cannot be directly extrapolated to this compound.[11]
Quantitative Data Summary
The following table summarizes the available quantitative data on the biological activities of stigmasterol. No comparable data is available for this compound.
| Biological Activity | Cell Line/Model | Method | Results (IC50/Concentration) | Reference |
| Anticancer | HepG2 (Liver Cancer) | Cytotoxicity Assay | IC50 = 117.75 µg/ml | [4] |
| KB/C152 (Oral Cancer) | Cytotoxicity Assay | IC50 = 81.18 µg/ml | [12] | |
| Jurkat/E6-1 (Leukemia) | Cytotoxicity Assay | IC50 = 103.03 µg/ml | [12] | |
| DMBA-induced skin carcinoma (mice) | In vivo | 200 mg/kg and 400 mg/kg (oral) | [5] | |
| Anti-inflammatory | Acetic acid-induced writhing (mice) | In vivo | 10 mg/kg (p.o.) | [13] |
| Allergic airway inflammation (mice) | In vivo | 20 µg/mL (in vitro) | [14] | |
| Antioxidant | DPPH radical scavenging | In vitro | IC50 = 372.3 ± 0.33 µM | [11] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., HepG2, KB/C152) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of the test compound (e.g., stigmasterol) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
In Vivo Anti-inflammatory Acetic Acid-Induced Writhing Test
-
Animal Model: Mice are used for this assay.
-
Treatment: The animals are divided into groups and pre-treated with the test compound (e.g., stigmasterol at a specific dose) or a control vehicle, typically administered orally.
-
Induction of Writhing: After a set period, a writhing-inducing agent (e.g., acetic acid) is injected intraperitoneally.
-
Observation: The number of abdominal constrictions (writhes) is counted for a specific duration following the injection.
-
Analysis: The percentage of inhibition of writhing is calculated by comparing the treated groups to the control group.
Signaling Pathways and Experimental Workflows
Stigmasterol's Anticancer Mechanism
References
- 1. Advances in Stigmasterol on its anti-tumor effect and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Health Benefits and Pharmacological Properties of Stigmasterol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. Isolation and evaluation of anticancer efficacy of stigmasterol in a mouse model of DMBA-induced skin carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.monash.edu [research.monash.edu]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Stigmasta-4,22-diene-3β,6β-diol - Immunomart [immunomart.com]
- 10. echemi.com [echemi.com]
- 11. repository.lppm.unila.ac.id [repository.lppm.unila.ac.id]
- 12. Cytotoxicity Activity and Druggability Studies of Sigmasterol Isolated from Marine Sponge Dysidea avara Against Oral Epithelial Cancer Cell (KB/C152) and T-Lymphocytic Leukemia Cell Line (Jurkat/ E6-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
Stigmasta-4,22-diene-3beta,6beta-diol vs. beta-Sitosterol: A Comparative Guide for Researchers
A comprehensive analysis of two prominent phytosterols, this guide offers a side-by-side comparison of Stigmasta-4,22-diene-3beta,6beta-diol and beta-sitosterol (B1209924). While beta-sitosterol is a well-researched compound with established biological activities, this compound remains a molecule with limited but emerging scientific exploration. This document aims to provide researchers, scientists, and drug development professionals with a concise overview of the current state of knowledge on these two compounds, highlighting their physicochemical properties, known biological activities, and relevant experimental protocols.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of this compound and beta-sitosterol is crucial for their application in research and development. The following table summarizes their key characteristics.
| Property | This compound | beta-Sitosterol |
| Molecular Formula | C29H48O2 | C29H50O |
| Molecular Weight | 428.7 g/mol | 414.71 g/mol |
| CAS Number | 167958-89-6 | 83-46-5 |
| Appearance | Powder | White, waxy powder |
| Melting Point | Not available | 136-140 °C |
| Solubility | Not available | Soluble in chloroform (B151607) (5 mg/mL) and alcohols. |
| Purity | >98% | ≥75% (GC) |
Comparative Biological Activities and Therapeutic Potential
Beta-sitosterol has been the subject of extensive research, demonstrating a wide array of biological activities. In contrast, the bioactivity of this compound is not well-documented in publicly available literature. This section details the known effects of beta-sitosterol and explores the potential activities of this compound based on studies of structurally related compounds.
Anti-inflammatory Activity
beta-Sitosterol has demonstrated significant anti-inflammatory properties. It has been shown to modulate the activity of various inflammatory mediators, including cytokines and enzymes involved in inflammation, which can help reduce chronic inflammation.[1] Studies have shown that beta-sitosterol can inhibit the activation of ERK/p38 and NF-κB pathways in LPS-exposed microglial cells, indicating its potential as an anti-inflammatory agent for neuroinflammatory conditions.[2] Furthermore, it has been found to inhibit the expression of vascular adhesion molecule 1 and intracellular adhesion molecule 1 in TNF-alpha-stimulated human aortic endothelial cells, suggesting a role in mitigating atherosclerosis-related inflammation.[3]
This compound: Direct evidence of the anti-inflammatory activity of this compound is currently lacking. However, other polyhydric stigmastane-type steroids isolated from Vernonia amygdalina have shown notable anti-neuroinflammatory effects by suppressing LPS-induced IκB degradation and restricting the activation of PI3K/AKT and p38 MAPK pathways in BV-2 microglia cells.[4][5] This suggests that this compound, as a stigmastane (B1239390) derivative, may possess similar anti-inflammatory potential that warrants investigation.
Anti-cancer Activity
beta-Sitosterol has been extensively studied for its anti-cancer properties. It has been shown to induce apoptosis and inhibit proliferation in various cancer cell lines. The proposed mechanisms include the activation of caspase-3, induction of the Bax/Bcl-2 ratio, and downregulation of Akt in leukemic U937 cells and fibrosarcoma cells.[6][7] In human breast cancer cells (MDA-MB-231), beta-sitosterol induces apoptosis through both intrinsic and extrinsic pathways.[8] Furthermore, it has demonstrated the ability to downregulate fibroblast growth factor receptor 1 (FGFR1) and epidermal growth factor receptor (EGFR), leading to apoptosis and inhibition of migration in lung cancer cells.[9]
This compound: There is no direct experimental data on the anti-cancer activity of this compound. However, a structurally related compound, Stigmasta-4,22-diene-3,6-dione , has been identified in plant extracts.[10][11] While its specific cytotoxicity has not been detailed, other stigmastane derivatives have shown antimicrobial activity, and some have been investigated for their cytotoxic effects.[12] For instance, (22E)-stigmasta-5,22-dien-3ol was found to be inactive against MCF-7 breast cancer cells.[13] This highlights the need for specific evaluation of this compound's cytotoxic potential.
Anti-diabetic Activity
beta-Sitosterol has shown promise as an anti-diabetic agent. It has been reported to improve glucose homeostasis by sensitizing insulin (B600854) resistance through the enhanced protein expression of PPARγ and glucose transporter 4 (GLUT4) in high-fat diet and streptozotocin-induced diabetic rats.[14] It can also facilitate GLUT4 vesicle fusion on the plasma membrane via the activation of Rab/IRAP/Munc 18 signaling pathways in the gastrocnemius muscle of diabetic rats.[15] Studies have also demonstrated its ability to normalize blood glucose levels and improve insulin signaling in adipose tissue.[16]
This compound: The anti-diabetic activity of this compound has not been reported. However, the structurally related compound Ergosta-4,6,8(14),22-tetraen-3-one , another steroidal compound, has been shown to possess anti-diabetic effects by modifying the IRS1/PI3K/AKT signaling pathway.[17] This suggests that the stigmastane skeleton may be a valuable scaffold for the development of new anti-diabetic agents, and further investigation into this compound is warranted.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of research findings. Below are outlines for key assays used to evaluate the biological activities of beta-sitosterol, which can be adapted for the study of this compound.
Anti-inflammatory Activity Assay: Inhibition of NO Production in Macrophages
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of the test compound (beta-sitosterol or this compound) for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce nitric oxide (NO) production.
-
NO Measurement: Measure the amount of nitrite (B80452) in the culture supernatant using the Griess reagent system.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control group.
Anti-cancer Activity Assay: MTT Assay for Cell Viability
-
Cell Culture: Culture a human cancer cell line (e.g., MDA-MB-231 for breast cancer) in appropriate media and conditions.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with a range of concentrations of the test compound for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
Anti-diabetic Activity Assay: Glucose Uptake Assay in Adipocytes
-
Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes using a standard differentiation cocktail (containing insulin, dexamethasone, and IBMX).
-
Serum Starvation: Serum-starve the differentiated adipocytes for 2-4 hours in serum-free DMEM.
-
Treatment: Treat the cells with the test compound at various concentrations for a specified time (e.g., 24 hours).
-
Glucose Uptake: Incubate the cells with 2-deoxy-D-[3H]glucose in Krebs-Ringer phosphate (B84403) buffer for 10 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with 0.1% SDS.
-
Scintillation Counting: Measure the radioactivity in the cell lysates using a scintillation counter.
-
Data Analysis: Normalize the glucose uptake to the protein concentration and express it as a fold change relative to the untreated control.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To better understand the complex biological processes involved, the following diagrams illustrate a key signaling pathway affected by beta-sitosterol and a general workflow for evaluating phytosterol bioactivity.
Caption: Apoptotic pathway induced by beta-sitosterol.
Caption: General experimental workflow for phytosterol bioactivity assessment.
Conclusion
This comparative guide highlights the significant body of research supporting the multifaceted biological activities of beta-sitosterol, particularly in the realms of anti-inflammatory, anti-cancer, and anti-diabetic applications. In stark contrast, this compound remains a largely unexplored phytosterol. The limited available data on its physicochemical properties, coupled with the intriguing bioactivities of structurally similar stigmastane derivatives, underscores the urgent need for further investigation into its therapeutic potential. Researchers are encouraged to utilize the provided experimental frameworks to explore the bioactivities of this compound, which may unveil a novel and potent natural compound for drug discovery and development.
References
- 1. What is the mechanism of Sitosterol? [synapse.patsnap.com]
- 2. β-Sitosterol Alleviates Inflammatory Response via Inhibiting the Activation of ERK/p38 and NF-κB Pathways in LPS-Exposed BV2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beta-sitosterol exhibits anti-inflammatory activity in human aortic endothelial cells. | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Polyhydric Stigmastane-Type Steroids Derivative from Vernonia amygdalina and Their Anti-Neuroinflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beta-sitosterol induces anti-proliferation and apoptosis in human leukemic U937 cells through activation of caspase-3 and induction of Bax/Bcl-2 ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Beta-sitosterol-induced-apoptosis is mediated by the activation of ERK and the downregulation of Akt in MCA-102 murine fibrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. β-sitosterol suppresses fibroblast growth factor and epidermal growth factor receptors to induce apoptosis and inhibit migration in lung cancer: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stigmasta-4,22-diene-3,6-dione | C29H44O2 | CID 91016309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Showing Compound Stigmast-4,22-diene-3,6-dione (FDB006563) - FooDB [foodb.ca]
- 12. keio.elsevierpure.com [keio.elsevierpure.com]
- 13. researchgate.net [researchgate.net]
- 14. Effect of β-sitosterol on glucose homeostasis by sensitization of insulin resistance via enhanced protein expression of PPRγ and glucose transporter 4 in high fat diet and streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Beta-Sitosterol Facilitates GLUT4 Vesicle Fusion on the Plasma Membrane via the Activation of Rab/IRAP/Munc 18 Signaling Pathways in Diabetic Gastrocnemius Muscle of Adult Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of Stigmasta-4,22-diene-3beta,6beta-diol and Stigmasta-4,22-diene-3,6-dione: Unraveling Differential Biological Effects
For Immediate Release
This guide provides a comprehensive comparison of the biological activities of two closely related stigmastane-type steroids: Stigmasta-4,22-diene-3beta,6beta-diol and Stigmasta-4,22-diene-3,6-dione. While direct comparative studies on these specific compounds are limited, this document synthesizes available data on related stigmastane (B1239390) derivatives to infer their potential differential effects, focusing on cytotoxicity and anti-inflammatory properties. This guide is intended for researchers, scientists, and drug development professionals.
Structural Differences and Potential Implications
The primary structural difference between the two compounds lies in the functional groups at the C-3 and C-6 positions of the steroid nucleus. This compound possesses hydroxyl (-OH) groups, while Stigmasta-4,22-diene-3,6-dione features ketone (=O) groups. This variation is expected to significantly influence their physicochemical properties and biological activities. The hydroxyl groups in the diol can act as hydrogen bond donors and acceptors, potentially leading to different interactions with protein targets compared to the ketone groups of the dione (B5365651).
Comparative Biological Activities of Related Stigmastane Derivatives
To elucidate the potential differential effects, we have summarized the reported biological activities of various stigmastane derivatives, including those with similar structural motifs.
Table 1: Summary of Biological Activities of Stigmastane Derivatives
| Compound/Derivative Class | Biological Activity | Cell Lines/Model | Reported Efficacy (e.g., IC50) |
| Stigmasta-4,22-dien-3-one | Cytotoxicity | Human HT1080 fibrosarcoma | IC50: 0.3 mM[1] |
| Stigmasta-4,22-dien-3-one | Antioxidant | Not specified | Not specified |
| Stigmasterol Derivatives (general) | Cytotoxicity | MCF-7, HCC70 (Breast Cancer) | Varies by derivative |
| Polyhydric Stigmastane-Type Steroids | Anti-neuroinflammatory | BV-2 microglia cells | Compound 1 showed notable effects |
| Stigmasterol | Anti-inflammatory | BV2 microglia cells, APP/PS1 mice | Suppressed pro-inflammatory cytokines |
| Stigmasterol | Anticancer | Hepatocellular carcinoma cells | Inhibited proliferation, migration, and invasion |
Postulated Differential Effects
Based on the structure-activity relationships of other steroid compounds, we can hypothesize the following differential effects:
-
Cytotoxicity: The dione, with its reactive ketone groups, may exhibit a different cytotoxic profile compared to the diol. For instance, a related compound, Stigmasta-4,22-dien-3-one, has demonstrated cytotoxicity[1]. The presence of two ketone groups in Stigmasta-4,22-diene-3,6-dione might enhance this activity.
-
Anti-inflammatory Activity: The diol, particularly the 3-beta-hydroxyl group, is a common feature in many anti-inflammatory steroids. Stigmasterol, which possesses a 3-beta-hydroxyl group, has been shown to exert anti-inflammatory effects by modulating key signaling pathways[2]. Therefore, this compound is more likely to exhibit significant anti-inflammatory properties.
Key Signaling Pathways
Research on related phytosterols, such as stigmasterol, has implicated the involvement of the NF-κB and MAPK signaling pathways in their biological activities. These pathways are crucial regulators of inflammation, cell proliferation, and apoptosis.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of the inflammatory response. Stigmasterol has been shown to suppress the activation of NF-κB[2][3]. It is plausible that this compound, due to its structural similarity to stigmasterol, may also modulate this pathway to exert anti-inflammatory effects.
Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Some stigmastane derivatives have been found to influence this pathway. The differential effects of the diol and dione on MAPK signaling could contribute to their distinct cytotoxic profiles.
Caption: Potential modulation of the MAPK signaling pathway by Stigmasta-4,22-diene-3,6-dione.
Experimental Protocols
While specific protocols for these two compounds are not available, the following are general methodologies for assessing the cytotoxicity and anti-inflammatory activity of steroid compounds.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow:
Caption: General workflow for an MTT cytotoxicity assay.
Detailed Method:
-
Cell Seeding: Plate cells (e.g., cancer cell lines like MCF-7 or HT1080) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Stigmasta-4,22-diene-3,6-dione.
-
Incubation: Incubate the treated cells for 48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
This assay measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Workflow:
Caption: General workflow for a nitric oxide inhibition assay.
Detailed Method:
-
Cell Seeding: Plate macrophage cells (e.g., RAW 264.7) in a 96-well plate and incubate for 24 hours.
-
Compound Pre-treatment: Pre-treat the cells with different concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production.
-
Incubation: Incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with Griess reagent and incubate for 15 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is determined using a standard curve of sodium nitrite.
Conclusion
While direct comparative data for this compound and Stigmasta-4,22-diene-3,6-dione remains to be established, analysis of related stigmastane derivatives provides a strong basis for hypothesizing their differential biological activities. The diol is anticipated to exhibit more potent anti-inflammatory effects, potentially through modulation of the NF-κB pathway. Conversely, the dione may possess a distinct cytotoxic profile, possibly through interaction with the MAPK pathway. The experimental protocols and pathway diagrams provided in this guide offer a framework for future research to validate these hypotheses and further elucidate the therapeutic potential of these compounds.
References
Validating the Anti-Inflammatory Potential of Stigmasta-4,22-diene-3beta,6beta-diol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory effects of the marine-derived steroid, Stigmasta-4,22-diene-3beta,6beta-diol. Due to the limited availability of direct experimental data on this specific compound in publicly accessible literature, this document focuses on establishing a framework for its evaluation by comparing it with well-characterized anti-inflammatory agents. We will explore the common experimental models and key performance indicators used to validate anti-inflammatory activity, providing a basis for future research and positioning of this novel compound.
Executive Summary
Inflammation is a critical biological response, but its dysregulation is a hallmark of numerous chronic diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery. Marine organisms are a rich source of structurally diverse natural products with therapeutic potential. This compound, a steroid isolated from marine sources, presents a promising scaffold for anti-inflammatory drug development. This guide outlines the standard methodologies to validate its anti-inflammatory effects and compares its potential performance against a standard steroidal anti-inflammatory drug, Dexamethasone, and a non-steroidal anti-inflammatory drug (NSAID), Celecoxib.
Comparative Analysis of Anti-Inflammatory Agents
A crucial aspect of validating a new anti-inflammatory compound is to benchmark its activity against established drugs. The following table summarizes the inhibitory concentrations (IC50) of Dexamethasone and Celecoxib in common in vitro anti-inflammatory assays. These values serve as a reference for the expected potency of a novel anti-inflammatory agent.
Table 1: In Vitro Anti-Inflammatory Activity of Reference Compounds
| Compound | Assay | Cell Line | IC50 |
| Dexamethasone | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | ~1.09 µM[1] |
| Celecoxib | COX-2 Enzyme Inhibition | - | 40 nM[2] |
Note: IC50 values can vary depending on the specific experimental conditions.
Experimental Protocols for Validation
To ascertain the anti-inflammatory effects of this compound, a series of well-defined in vitro experiments are essential. The following are detailed protocols for key assays.
Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages
Objective: To determine the ability of the test compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of this compound (and the positive control, Dexamethasone) for 1 hour.
-
Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to each well, except for the control group.
-
Incubation: The plate is incubated for 24 hours.
-
Nitrite (B80452) Quantification (Griess Assay):
-
50 µL of cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid).
-
After 10 minutes of incubation at room temperature in the dark, 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) is added.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The concentration of nitrite is calculated from a sodium nitrite standard curve.
-
-
Cell Viability Assay (MTT Assay): To ensure that the observed inhibition of NO production is not due to cytotoxicity, a parallel MTT assay is performed.
Cyclooxygenase-2 (COX-2) Enzyme Inhibition Assay
Objective: To assess the direct inhibitory effect of the test compound on the activity of the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins.
Methodology:
-
Enzyme and Substrate Preparation: Human recombinant COX-2 enzyme and arachidonic acid (substrate) are prepared in an appropriate assay buffer.
-
Compound Incubation: The COX-2 enzyme is pre-incubated with various concentrations of this compound (and the positive control, Celecoxib) for a specified time at 37°C.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Prostaglandin E2 (PGE2) Quantification: The reaction is stopped, and the amount of PGE2 produced is quantified using a commercial Enzyme Immunoassay (EIA) kit.
-
Data Analysis: The percentage of COX-2 inhibition is calculated for each compound concentration, and the IC50 value is determined.
Signaling Pathways and Experimental Workflow
Understanding the mechanism of action is crucial for drug development. The anti-inflammatory effects of many compounds are mediated through the inhibition of key signaling pathways like NF-κB and MAPK.
Diagram 1: Simplified Anti-Inflammatory Signaling Pathway
References
Unveiling the Cytotoxic Potential of Stigmastane-Type Steroids on Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While direct experimental data on the cytotoxic potential of Stigmasta-4,22-diene-3beta,6beta-diol against cancer cell lines remains limited in publicly available literature, this guide provides a comparative analysis of closely related stigmastane-type steroids. By examining the cytotoxic activities of structurally similar compounds, we can infer the potential efficacy and mechanisms of this compound, offering a valuable resource for further research and drug discovery initiatives.
Comparative Cytotoxicity of Stigmastane Analogs
The cytotoxic activities of several stigmasterol (B192456) derivatives, isolated from the stems of Polygonum pulchrum, have been evaluated against the WiDr human colon cancer cell line. The following table summarizes the 50% inhibitory concentration (IC50) values, providing a basis for comparing their anticancer potency.
| Compound | Structure | Cancer Cell Line | IC50 (mM) |
| Stigmasta-4,22-diene-3β,6β-diol (Target Compound) | (Structure not available in cited literature) | - | Data not available |
| Sigmasta-4,25-diene-3,6-diol | (Structural isomer of the target compound) | WiDr | 3.44 |
| 6β-Hydroxystigmasta-4,22-dien-3-one | (Structurally related compound) | WiDr | 2.95 |
| Stigmasterol | (Parent compound) | WiDr | 1.55 |
| Stigmasta-4,22-dien-3-one | (Structurally related compound) | WiDr | 5.30 |
| Ergosterol peroxide | (Related steroid) | WiDr | 6.35 |
| Doxorubicin (Standard) | - | WiDr | 0.003 |
Experimental Protocols
The following methodology was employed for the isolation and evaluation of the cytotoxic potential of the stigmastane-type steroids from Polygonum pulchrum.
Isolation of Steroids
The dried stems of Polygonum pulchrum were macerated with methanol, followed by partitioning with n-hexane and ethyl acetate (B1210297). The ethyl acetate extract was subjected to vacuum liquid chromatography (VLC) and radial chromatography (RC) for the isolation of the steroid compounds. The structures of the isolated compounds were elucidated using spectroscopic techniques (FTIR, NMR) and by comparison with literature data.
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the isolated compounds against the WiDr cell line was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: WiDr cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1.25 µg/mL amphotericin B, and incubated at 37°C in a 5% CO2 atmosphere.
-
Treatment: Cells were seeded in 96-well plates and treated with various concentrations of the test compounds.
-
Incubation: The treated cells were incubated for 48 hours.
-
MTT Addition: After incubation, MTT reagent was added to each well and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The formazan crystals formed were dissolved in a stopper reagent.
-
Absorbance Measurement: The absorbance was measured at a specific wavelength using a microplate reader.
-
IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curve.
Visualizing the Experimental Workflow and Potential Mechanisms
To better understand the experimental process and the potential biological pathways involved, the following diagrams have been generated.
Caption: Experimental workflow for steroid isolation and cytotoxicity evaluation.
Hypothesized Signaling Pathway for Stigmasterol Derivatives
While the specific signaling pathways for this compound and its close analogs have not been elucidated, the parent compound, stigmasterol, is known to exert its anticancer effects through various mechanisms. It is hypothesized that its derivatives may share similar modes of action.[1][2]
Caption: Hypothesized anticancer mechanism of stigmasterol derivatives.
Logical Comparison of Cytotoxic Potential
The available data suggests that modifications to the core structure of stigmasterol can influence its cytotoxic activity. This logical diagram illustrates the comparative potency based on the IC50 values against the WiDr cell line.
Caption: Comparative cytotoxicity of stigmasterol and its analogs.
References
Comparative Guide to Antibody Cross-Reactivity with Stigmasta-4,22-diene-3beta,6beta-diol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of antibodies with the phytosterol Stigmasta-4,22-diene-3beta,6beta-diol. Due to the absence of commercially available antibodies specifically targeting this molecule, this document focuses on predicting and evaluating the cross-reactivity of anti-steroid antibodies developed against structurally similar compounds. The information herein is intended to guide researchers in selecting and validating antibodies for studies involving phytosterols (B1254722).
Structural Comparison of Steroids
The likelihood of an antibody cross-reacting with this compound is largely dependent on the structural similarity between this phytosterol and the antigen used to generate the antibody. Key structural features to consider are the steroid nucleus, the side chain at C17, and the position and orientation of hydroxyl groups.
This compound is a phytosterol with a core steroid structure. Key features include:
-
A double bond at C4 and C22.
-
Hydroxyl groups at the 3-beta and 6-beta positions.
-
An ethyl group at C24 in the side chain.
Cholesterol , the most abundant sterol in mammals, has a similar four-ring steroid core but differs in its side chain and hydroxylation pattern.[1]
β-Sitosterol and Stigmasterol are common phytosterols that share a high degree of structural similarity with this compound, particularly in the steroid nucleus and the C24-ethyl group in the side chain.[2][3][4][5][6] Stigmasterol also possesses a double bond in its side chain, albeit at a different position.[6][7][8]
Antibody Cross-Reactivity Comparison
Given the lack of specific antibodies for this compound, this section provides a hypothetical comparison of commercially available anti-steroid antibodies and their potential for cross-reactivity. The predictions are based on the principle that a higher degree of structural similarity to the target antigen increases the probability of cross-reactivity.
| Antibody Target | Key Structural Similarities with this compound | Key Structural Differences from this compound | Predicted Cross-Reactivity Potential |
| Anti-Cholesterol | Shared four-ring steroid nucleus. | Different side chain structure; different position and number of hydroxyl groups and double bonds. | Low |
| Anti-β-Sitosterol | Identical steroid nucleus and similar side chain (both have a C24-ethyl group). | Different hydroxylation and double bond pattern in the steroid rings. | Moderate to High |
| Anti-Stigmasterol | Identical steroid nucleus and a double bond in the side chain. Both have a C24-ethyl group. | Different position of the side chain double bond; different hydroxylation and double bond pattern in the steroid rings. | Moderate to High |
Experimental Protocols for Assessing Cross-Reactivity
To empirically determine the cross-reactivity of an antibody with this compound, several established experimental methods can be employed.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This is a common method to quantify the cross-reactivity of an antibody. It involves the target antigen being coated onto a microplate, and then the antibody is pre-incubated with various concentrations of the potentially cross-reacting compound (in this case, this compound) before being added to the plate. The degree of inhibition of the antibody binding to the coated antigen is a measure of cross-reactivity.
Experimental Workflow:
Competitive ELISA workflow for cross-reactivity.
Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free analysis of biomolecular interactions.[9][10] In this context, an anti-steroid antibody would be immobilized on a sensor chip, and solutions containing this compound and the primary target steroid would be passed over the chip. The binding kinetics and affinity can be measured and compared to determine the degree of cross-reactivity.
Experimental Workflow:
SPR workflow for cross-reactivity analysis.
Protein-Lipid Overlay Assay (Dot Blot)
This is a qualitative or semi-quantitative method to screen for lipid-binding proteins. In this adaptation, this compound and other control steroids would be spotted onto a nitrocellulose membrane. The membrane is then incubated with the antibody of interest, followed by detection with a secondary antibody. The intensity of the spots indicates the degree of binding.
Experimental Workflow:
Dot blot workflow for antibody-steroid binding.
Signaling Pathways
While specific signaling pathways for this compound are not well-documented, phytosterols, in general, are known to influence several cellular signaling cascades, primarily due to their structural similarity to cholesterol.
Liver X Receptor (LXR) Signaling: LXRs are nuclear receptors that play a crucial role in cholesterol homeostasis. Some phytosterols and their oxidized metabolites can act as ligands for LXRs, thereby influencing the expression of genes involved in cholesterol transport and metabolism.[11][12][13][14] Phytosterols have been shown to inhibit the activation of LXR by oxysterols.[11][12]
Sphingomyelin (B164518) Cycle: Some phytosterols, like β-sitosterol, have been shown to enhance the sphingomyelin signaling pathway.[15][16] This pathway is involved in regulating cell growth, differentiation, and apoptosis. By incorporating into cell membranes, phytosterols can alter membrane fluidity and the activity of membrane-bound enzymes, which can, in turn, affect downstream signaling events.[15][16]
References
- 1. Biochemistry, Cholesterol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Showing Compound beta-Sitosterol (FDB012362) - FooDB [foodb.ca]
- 3. Showing Compound Stigmasterol (FDB001936) - FooDB [foodb.ca]
- 4. go.drugbank.com [go.drugbank.com]
- 5. β-Sitosterol - Wikipedia [en.wikipedia.org]
- 6. Stigmasterol - Wikipedia [en.wikipedia.org]
- 7. foodstruct.com [foodstruct.com]
- 8. Stigmasterol | C29H48O | CID 5280794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. (-)-beta-Sitosterol | C29H50O | CID 222284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Phytosterols Inhibit Side-Chain Oxysterol Mediated Activation of LXR in Breast Cancer Cells - White Rose Research Online [eprints.whiterose.ac.uk]
- 12. Phytosterols Inhibit Side-Chain Oxysterol Mediated Activation of LXR in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phytosterols Inhibit Side-Chain Oxysterol Mediated Activation of LXR in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Plant-Based Fat Inhibits Cancer-Cell Growth By Enhancing Cell's Signaling System, UB Researchers Show -- May Explain Why Vegetable Fats Like Olive Oil Appear to Reduce Cancer Risk - University at Buffalo [buffalo.edu]
- 16. Phytosterols in the prevention of human pathologies - PMC [pmc.ncbi.nlm.nih.gov]
Stigmastane-Type Steroids: A Comparative Review of Bioactivities
Stigmastane-type steroids, a class of phytosterols (B1254722) characterized by a C29 skeleton, have garnered significant attention in the scientific community for their diverse and potent biological activities. These naturally occurring compounds, found in a variety of plant sources, have demonstrated promising therapeutic potential, including anticancer, anti-inflammatory, anti-neuroinflammatory, antibacterial, and antidiabetic properties. This guide provides a comparative overview of the bioactivities of several stigmastane-type steroids, supported by quantitative data and detailed experimental protocols.
Anticancer Activity
Several stigmastane-type steroids and their derivatives have exhibited significant cytotoxic effects against various cancer cell lines. The mechanisms underlying their anticancer activity often involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.
Table 1: Anticancer Activity of Stigmastane-Type Steroids
| Compound | Cancer Cell Line | IC50/EC50 (µM) | Reference(s) |
| Stigmasterol (B192456) | Ovarian (A2780) | 69.24 ± 7.31 (24h) | [1] |
| Ovarian (SKOV3) | 83.39 ± 3.75 (24h) | [1] | |
| Breast (MCF-7) | 0.1623 | [2] | |
| 5,6-Epoxystigmast-22-en-3β-ol | Breast (MCF-7) | 21.92 | [2][3] |
| Stigmast-5-ene-3β,22,23-triol | Breast (MCF-7) | 22.94 | [2][3] |
| Stigmastane-3β,5,6,22,23-pentol | Breast (HCC70) | 16.82 | [2][3] |
| Stigmastadiene phytosterol | Cervical (HeLa) | 22.44 | |
| Sterenoid E | Leukemia (HL-60) | 4.7 | [4] |
| Hepatic (SMMC-7721) | 7.6 | [4] |
Note: IC50/EC50 values represent the concentration of a compound that is required for 50% inhibition/effect.
Signaling Pathways in Anticancer Activity
Stigmastane-type steroids, particularly stigmasterol, exert their anticancer effects by modulating several critical signaling pathways. The Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is often hyperactivated in cancer, is a key target. Stigmasterol has been shown to inhibit this pathway, leading to the induction of apoptosis and autophagy in cancer cells.[5][6][7]
Anti-inflammatory and Anti-Neuroinflammatory Activity
Stigmastane-type steroids have demonstrated notable anti-inflammatory and anti-neuroinflammatory properties in both in vitro and in vivo models. Their mechanisms of action often involve the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling cascades.
Table 2: Anti-inflammatory Activity of Stigmastane-Type Steroids
| Compound | Assay | Model | Effect | Reference(s) |
| (24R)-5α-stigmast-3,6-dione | Xylene-induced ear edema | Mice | 59.9% inhibition at 5mg/ear | |
| Egg albumen-induced paw edema | Rats | 50.9% edema inhibition at 20mg/kg | [8] | |
| 5α-stigmast-23-ene-3,6-dione | Xylene-induced ear edema | Mice | 51.5% inhibition at 5mg/ear | |
| 3β-hydroxy-5α-stigmast-24-ene | Xylene-induced ear edema | Mice | 51.54% inhibition at 5mg/ear | |
| Stigmastane-3β,6β-diol | TPA-induced inflammation | Mice | ID50: 0.5-1.0 mg/ear | [9] |
| 7β-hydroxysitosterol | TPA-induced inflammation | Mice | ID50: 0.5-1.0 mg/ear | [9] |
| 7-oxositosterol | TPA-induced inflammation | Mice | ID50: 0.5-1.0 mg/ear | [9] |
| 4β-hydroxysitosterol | TPA-induced inflammation | Mice | ID50: 0.5-1.0 mg/ear | [9] |
| Stigmast-4-ene-3β,6β-diol | TPA-induced inflammation | Mice | ID50: 0.5-1.0 mg/ear | [9] |
| Stigmasta-5,22-dien-3,7-dione | Oxidative burst | Whole blood | IC50 = 15.6 ± 2.1 µM | [2] |
Note: ID50 represents the dose required to inhibit the response by 50%.
Signaling Pathways in Anti-inflammatory Activity
The anti-inflammatory effects of stigmastane-type steroids are partly mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10][11][12] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. Stigmasterol has been shown to suppress NF-κB activation, thereby reducing the production of inflammatory cytokines.[10][12]
In the context of neuroinflammation, polyhydric stigmastane-type steroids have been found to suppress the activation of both the PI3K/AKT and p38 Mitogen-Activated Protein Kinase (MAPK) pathways in microglia.[13]
Antibacterial Activity
Certain stigmastane-type steroids have demonstrated inhibitory activity against various pathogenic bacteria. The broth microdilution method is commonly employed to determine the Minimum Inhibitory Concentration (MIC) of these compounds.
Table 3: Antibacterial Activity of Stigmastane-Type Steroids
| Compound | Bacteria | MIC (µg/mL) | Reference(s) |
| Vernoglabrosterol | Escherichia coli ATCC8739 | 16 | [14][15][16] |
| Staphylococcus aureus ATCC25923 | 32 | [14][15][16] | |
| Klebsiella pneumoniae ATCC10031 | 64 | [14][15][16] | |
| Streptococcus pneumoniae ATCC49619 | 128 | [14][15][16] | |
| Vernoglabroside | Escherichia coli ATCC8739 | 32 | [14][15][16] |
| Staphylococcus aureus ATCC25923 | 64 | [14][15][16] | |
| Klebsiella pneumoniae ATCC10031 | 128 | [14][15][16] | |
| Streptococcus pneumoniae ATCC49619 | 128 | [14][15][16] | |
| Polyoxygenated Stigmastane (B1239390) 1 | Staphylococcus aureus ATCC25923 | 125-250 | [17] |
| Pseudomonas aeruginosa HM801 | 125-250 | [17] | |
| Polyoxygenated Stigmastane 2 | Various strains | 125-500 | [17] |
Note: MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Antidiabetic Activity
Stigmastane-type steroid saponins (B1172615) have emerged as potential therapeutic agents for managing diabetes, primarily through the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion.
Table 4: α-Glucosidase Inhibitory Activity of Stigmastane-Type Steroids
| Compound | IC50 (µg/mL) | Reference(s) |
| Vernoramyoside A | 134.35 ± 1.56 | [18] |
| Compound 2 (from V. amygdalina) | 181.29 ± 1.84 | [18] |
| Compound 4 (from V. amygdalina) | 285.22 ± 7.26 | [18] |
| Compound 5 (from V. amygdalina) | 636.39 ± 4.24 | [18] |
| β-Sitosterol | 143 ± 0.47 µM | [19] |
| Acarbose (Positive Control) | 279.35 ± 7.50 | [18] |
| Acarbose (Positive Control) | 290 ± 0.54 µM | [19] |
Note: IC50 represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.
Neuroprotective Effects
Stigmasterol has been shown to protect neuronal cells from oxidative stress-induced death. This neuroprotective activity is associated with the activation of the Sirtuin 1 (SIRT1)-Forkhead box O3 (FoxO3a) signaling pathway.[20]
Experimental Protocols
MTT Assay for Cytotoxicity
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the stigmastane-type steroid and incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Incubate the plate overnight in a humidified atmosphere and then measure the absorbance at 570 nm using a microplate reader.
Xylene-Induced Ear Edema Assay
This in vivo assay is used to evaluate the anti-inflammatory activity of compounds.
-
Animal Groups: Divide mice into control, vehicle, positive control (e.g., indomethacin), and test groups.
-
Compound Administration: Administer the stigmastane-type steroid or vehicle topically or systemically.
-
Induction of Edema: After a specific time, apply a fixed volume of xylene to the anterior and posterior surfaces of the right ear of each mouse. The left ear serves as a control.
-
Sample Collection: After a set period (e.g., 2 hours), sacrifice the mice and cut circular sections from both ears.
-
Evaluation: Weigh the ear sections and calculate the percentage of edema inhibition compared to the vehicle control group.
Heat-Induced Hemolysis Assay
This in vitro assay assesses the membrane-stabilizing activity of compounds, which is an indicator of anti-inflammatory potential.
-
Erythrocyte Suspension Preparation: Prepare a suspension of fresh human or rat red blood cells in isotonic buffer.
-
Assay Mixture: Mix the erythrocyte suspension with various concentrations of the test compound or standard drug (e.g., diclofenac (B195802) sodium).
-
Incubation: Incubate the mixtures at a specific temperature (e.g., 56°C) for a defined period (e.g., 30 minutes).
-
Centrifugation: Centrifuge the mixtures to pellet the intact erythrocytes.
-
Hemolysis Measurement: Measure the absorbance of the supernatant at 560 nm to quantify the amount of hemoglobin released. Calculate the percentage of hemolysis inhibition compared to the control.
Broth Microdilution Method for Antibacterial Susceptibility Testing
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized suspension of the test bacteria.
-
Serial Dilutions: Prepare two-fold serial dilutions of the stigmastane-type steroid in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
α-Glucosidase Inhibition Assay
This in vitro assay measures the ability of a compound to inhibit the α-glucosidase enzyme.
-
Enzyme and Substrate Preparation: Prepare solutions of α-glucosidase and the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).
-
Reaction Mixture: In a 96-well plate, mix the enzyme solution with various concentrations of the stigmastane-type steroid and pre-incubate.
-
Initiation of Reaction: Add the pNPG solution to initiate the reaction and incubate at 37°C.
-
Termination of Reaction: Stop the reaction by adding a solution of sodium carbonate.
-
Absorbance Measurement: Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released. Calculate the percentage of inhibition and the IC50 value.
References
- 1. Health Benefits and Pharmacological Properties of Stigmasterol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Advances in Stigmasterol on its anti-tumor effect and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammatory and membrane-stabilizing stigmastane steroids from Alchornea floribunda leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitory effect of some oxygenated stigmastane-type sterols on 12-O-tetradecanoylphorbol-13-acetate-induced inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stigmasterol attenuates inflammatory response of microglia via NF-κB and NLRP3 signaling by AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. β-Sitosterol and stigmasterol ameliorate dextran sulfate sodium-induced colitis in mice fed a high fat western-style diet - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Antibacterial stigmastane-type steroids and other constituents from the leaves of Vernonia glabra (Steetz) Vatke (Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. scispace.com [scispace.com]
- 17. mdpi.com [mdpi.com]
- 18. cjnmcpu.com [cjnmcpu.com]
- 19. Potent in Vitro α-Glucosidase Inhibition of Secondary Metabolites Derived from Dryopteris cycadina - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mechanisms and Neuroprotective Activities of Stigmasterol Against Oxidative Stress-Induced Neuronal Cell Death via Sirtuin Family - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Stigmastane Steroid Isomers
The accurate quantification and validation of analytical methods for stigmastane (B1239390) steroid isomers present a significant challenge due to their structural similarity, low concentrations in biological matrices, and potential for interference. This guide provides a comparative overview of common chromatographic techniques used for their analysis, focusing on method validation parameters and experimental protocols essential for researchers, scientists, and drug development professionals.
Challenges in Stigmastane Isomer Analysis
Stigmastane steroids, a class of phytosterols, possess multiple chiral centers, leading to numerous stereoisomers. Differentiating and quantifying these isomers is critical as their biological activities can vary significantly. The primary analytical hurdles include achieving adequate chromatographic resolution and ensuring method specificity, accuracy, and precision.
Comparison of Analytical Techniques
The most prevalent methods for the separation and quantification of steroid isomers are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Supercritical Fluid Chromatography (SFC). Each technique offers distinct advantages and is suited for different aspects of steroid analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and highly sensitive technique for analyzing volatile and thermally stable compounds. For steroids, which are often non-volatile, a chemical derivatization step is typically required to increase their volatility and improve chromatographic behavior.
-
Principle : The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components are then ionized and detected by a mass spectrometer, which provides structural information and quantification.[1][2]
-
Advantages : High resolution, excellent sensitivity, and extensive spectral libraries for compound identification.[3]
-
Disadvantages : Requires derivatization for non-volatile steroids, which adds complexity and potential for sample degradation. Not suitable for thermally labile compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a versatile technique that separates compounds in a liquid mobile phase, making it ideal for non-volatile and thermally labile molecules like steroids without the need for derivatization.[4]
-
Principle : The sample is dissolved in a solvent and pumped through a column containing a stationary phase. Separation occurs based on the differential partitioning of the analytes between the mobile and stationary phases.[4][5] The eluting compounds are then introduced into a mass spectrometer for detection.
-
Advantages : Wide applicability to a broad range of compounds, no derivatization required, and high sensitivity and selectivity, especially with tandem MS (MS/MS).[4] The coupling of LC with Ion Mobility Spectrometry (IMS) can further enhance the separation of isomers.[6][7]
-
Disadvantages : Can be more susceptible to matrix effects, and the resolution of closely related isomers can be challenging, often requiring specialized columns and long run times.[6][7]
Supercritical Fluid Chromatography (SFC)
SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It combines some of the best features of both GC and LC.
-
Principle : Supercritical CO2 offers low viscosity and high diffusivity, enabling fast and efficient separations at lower temperatures than GC.[8] Modifiers like methanol (B129727) are often added to adjust the mobile phase polarity.
-
Advantages : Faster analysis times and reduced organic solvent consumption compared to LC.[9] It is particularly effective for chiral separations of isomers.[8][9]
-
Disadvantages : The instrumentation is less common than GC and LC systems. Method development can be more complex.
Quantitative Comparison of Validated Methods
The following table summarizes typical performance data for the validation of analytical methods for steroid analysis, based on published literature. These values serve as a general guide for comparing the techniques.
| Validation Parameter | GC-MS | LC-MS/MS | SFC-MS |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Intra-day Precision (%RSD) | < 15% | < 15% | < 10% |
| Inter-day Precision (%RSD) | < 15% | < 15% | < 15% |
| Accuracy / Recovery (%) | 85-115% | 92-109.5%[10] | 90-110% |
| Limit of Detection (LOD) | ng/mL to pg/mL | pg/mL to ng/L[11] | pg/mL |
| Limit of Quantification (LOQ) | ng/mL | ng/L | ng/mL |
Data are generalized from various steroid validation studies.[10][12][13]
Experimental Protocols for Method Validation
A rigorous validation process is crucial to ensure that an analytical method is reliable, reproducible, and fit for its intended purpose.[12][13] Key validation experiments are detailed below.
Workflow for Analytical Method Validation
Caption: General workflow for analytical method validation.
Linearity and Range
-
Objective : To demonstrate a proportional relationship between the instrument response and the known concentration of the analyte.
-
Protocol :
-
Prepare a series of at least five calibration standards spanning the expected concentration range.
-
Analyze each standard in triplicate.
-
Plot the mean instrument response against the corresponding concentration.
-
Perform a linear regression analysis to obtain the slope, intercept, and correlation coefficient (R²). An R² value > 0.99 is generally considered acceptable.[10]
-
Accuracy
-
Objective : To determine the closeness of the measured value to the true value.
-
Protocol :
-
Prepare quality control (QC) samples by spiking a blank matrix with known amounts of the analyte at low, medium, and high concentrations.
-
Analyze at least five replicates for each concentration level.
-
Calculate accuracy as the percentage of recovery: (Mean Measured Concentration / Spiked Concentration) * 100%.
-
Acceptable recovery is typically within 85-115%.
-
Precision
-
Objective : To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol :
-
Repeatability (Intra-day precision) : Analyze QC samples (low, medium, high) in replicate (n=6) on the same day and with the same instrument.
-
Intermediate Precision (Inter-day precision) : Repeat the analysis on different days, with different analysts, or on different instruments.[10]
-
Calculate the relative standard deviation (%RSD) for the measurements at each concentration level. A %RSD of < 15% is generally acceptable.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Objective : To determine the lowest concentration of an analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).
-
Protocol :
-
Signal-to-Noise Method : Analyze samples with decreasing concentrations of the analyte. LOD is typically defined as a signal-to-noise ratio of 3:1, and LOQ as 10:1.
-
Standard Deviation of the Response and the Slope : Calculate LOD = (3.3 * σ) / S and LOQ = (10 * σ) / S, where σ is the standard deviation of the response (from blank samples or the y-intercept of the regression line) and S is the slope of the calibration curve.
-
Logical Comparison of Chromatographic Methods
The choice of analytical technique depends on several factors, including the physicochemical properties of the stigmastane isomers, the sample matrix, and the specific goals of the analysis.
References
- 1. youtube.com [youtube.com]
- 2. Gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gas chromatography-mass spectrometry profiling of steroids in times of molecular biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Liquid Chromatography-Ion Mobility Spectrometry-Mass Spectrometry Analysis of Multiple Classes of Steroid Hormone Isomers in a Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liquid chromatography-ion mobility spectrometry-mass spectrometry analysis of multiple classes of steroid hormone isomers in a mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chromatography–Tandem Mass Spectrometry Platform for the Quantitative Metabolic Profiling of Octadecanoid Oxylipins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Method validation for the detection of the anabolic-androgenic steroids methenolone and 19-norandrosterone in wastewater and application to real wastewater samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effective validation of chromatographic analytical methods: The illustrative case of androgenic steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Stigmasta-4,22-diene-3beta,6beta-diol
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Stigmasta-4,22-diene-3beta,6beta-diol. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity. As a bioactive steroidal compound, this compound should be handled with care, treating it as a potentially hazardous substance. All users must review any available Safety Data Sheet (SDS) provided by the supplier before commencing any work. In the absence of a specific SDS, the following guidelines based on best practices for handling similar chemical compounds should be strictly followed.
Core Safety and Personal Protective Equipment (PPE)
Minimizing exposure is paramount when working with bioactive compounds. The following PPE is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves.[1] | Provides a robust barrier against skin contact. Nitrile offers good chemical resistance.[1] |
| Eye Protection | Chemical splash goggles.[1] | Protects against accidental splashes of the compound, especially when in solution.[1] |
| Body Protection | A fully buttoned laboratory coat made of low-permeability fabric.[1][2] | Prevents contamination of personal clothing and skin.[1] |
| Respiratory Protection | Required if there is a risk of aerosolization. A properly fitted respirator (e.g., N95) should be used if handling the solid compound outside of a certified chemical fume hood.[1] | Protects against inhalation of airborne particles. |
Operational Plan: From Receipt to Disposal
The following step-by-step guide outlines the safe handling workflow for this compound.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.[1]
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[3]
-
The storage location should be clearly labeled and accessible only to authorized personnel.[1] For long-term stability, storage at -20°C is recommended.
2. Handling the Compound:
-
All handling of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of any airborne particles.[1]
-
Use a calibrated balance to weigh the required amount of the compound.[1]
-
When preparing solutions, slowly add the appropriate solvent to the solid to dissolve it, minimizing splashing.[1]
-
Work over a disposable absorbent bench pad to contain any potential spills.[1]
3. Post-Handling Procedures:
-
All non-disposable equipment that has come into contact with the compound should be decontaminated. Consult your institution's safety protocols for appropriate decontamination procedures.[1]
-
Wipe down all work surfaces in the fume hood with a suitable cleaning agent after each use.[1]
-
Thoroughly wash hands with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Liquid Waste: Unused solutions of this compound and contaminated liquid media should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.[1] Do not mix with other solvent waste streams unless compatibility has been verified.[1]
-
Solid Waste: All disposable materials that have come into contact with the compound (e.g., gloves, absorbent pads, pipette tips) should be collected in a dedicated, sealed, and clearly labeled hazardous solid waste container.
-
Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.
Experimental Workflow
Caption: Safe Handling and Disposal Workflow.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
